molecular formula C9H10INO2 B1613299 2-Iodo-D-Phenylalanine CAS No. 736184-44-4

2-Iodo-D-Phenylalanine

Cat. No.: B1613299
CAS No.: 736184-44-4
M. Wt: 291.09 g/mol
InChI Key: BKXVGLPBXYBDDM-MRVPVSSYSA-N
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Description

2-Iodo-D-Phenylalanine is a useful research compound. Its molecular formula is C9H10INO2 and its molecular weight is 291.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(2-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXVGLPBXYBDDM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648048
Record name 2-Iodo-D-phenylalanine
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Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736184-44-4
Record name 2-Iodo-D-phenylalanine
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Record name 2-Iodo-D-phenylalanine
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Foundational & Exploratory

An In-depth Technical Guide to 2-iodo-D-phenylalanine: A Versatile Tool in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-iodo-D-phenylalanine, a synthetically modified amino acid that has garnered significant interest among researchers, scientists, and drug development professionals. Its unique properties, stemming from the presence of an iodine atom and its D-enantiomeric configuration, make it a valuable tool in diverse fields such as oncology, peptide chemistry, and neuropharmacology. This document delves into the core scientific principles, practical applications, and essential protocols related to this compound, offering a self-validating system of knowledge grounded in authoritative references.

Introduction: The Scientific Merit of this compound

This compound is a non-proteinogenic amino acid, a derivative of the essential amino acid phenylalanine.[1] Its structure is characterized by the substitution of a hydrogen atom with an iodine atom at the ortho (2-position) of the phenyl ring and its D-alpha-amino acid configuration. This seemingly subtle modification imparts profound changes to its chemical and biological behavior compared to its naturally occurring L-phenylalanine counterpart.

The primary significance of this compound lies in two key areas:

  • Radiolabeling for Oncological Imaging: The iodine atom serves as a convenient site for the introduction of radioisotopes, such as ¹²³I and ¹²⁵I.[2] This has led to its development as a promising tracer for Single Photon Emission Computed Tomography (SPECT) in cancer diagnostics.[2][3][4]

  • Enhanced Peptide Stability: The D-configuration of the amino acid provides steric hindrance that makes peptides incorporating it resistant to degradation by endogenous proteases.[5][6][7][8] This property is highly desirable in the development of peptide-based therapeutics with improved in vivo half-lives.[6][8]

This guide will explore these applications in detail, providing the necessary scientific context and practical methodologies for their implementation.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.

PropertyValueSource(s)
Chemical Formula C₉H₁₀INO₂[1]
Molecular Weight 291.1 g/mol [1]
CAS Number 736184-44-4[1]
Appearance Off-white powder[1]
Melting Point 201 - 207 °C (decomposes)[1]
Optical Rotation [α]D²⁵ = -29 ± 2º (c=1 in 0.1N NaOH)[1]
Purity (typical) ≥ 98% (HPLC)[1]
Storage Conditions 0-8°C, protected from light[1]
Predicted pKa (Strongest Acidic) ~2.16[9]
Predicted pKa (Strongest Basic) ~9.39
Solubility Poorly soluble in water. Soluble in dilute aqueous base (e.g., 0.1N NaOH). Solubility in organic solvents like DMSO and DMF is expected to be higher than in water.[1][10]

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of this compound. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern due to the iodine substitution, while the ¹³C NMR will show the carbon attached to the iodine at a distinct chemical shift.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The presence of iodine with its characteristic isotopic pattern (¹²⁷I is the only stable isotope) simplifies the interpretation of the mass spectrum.[11]

Synthesis and Purification of this compound

The synthesis of this compound is most commonly achieved through a copper(I)-assisted nucleophilic exchange reaction, starting from 2-bromo-D-phenylalanine. This method offers a reliable and efficient route to the desired product.[12]

Cu¹⁺-Assisted Nucleophilic Exchange: A Step-by-Step Protocol

This protocol is adapted from established literature procedures for the synthesis of iodo-phenylalanine analogs.[12]

Materials:

  • 2-bromo-D-phenylalanine

  • Sodium Iodide (NaI)

  • Copper(I) Sulfate (CuSO₄)

  • Stannous Sulfate (SnSO₄)

  • Citric Acid (C₆H₈O₇)

  • Benzoic Acid (C₇H₆O₂)

  • High-purity water

  • Reaction vessel suitable for heating under pressure

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 2-bromo-D-phenylalanine, sodium iodide, copper(I) sulfate, stannous sulfate, citric acid, and benzoic acid in an aqueous solution. The optimal concentrations are approximately 61 mM, 485 mM, 10 mM, 90 mM, 90 mM, and 100 mM, respectively.[12]

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to 180°C for 24 hours.[12] The high temperature and pressure facilitate the nucleophilic substitution of the bromine atom with iodine.

  • Purification: After the reaction is complete, cool the mixture to room temperature. The crude product is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates this compound from the starting material (2-bromo-D-phenylalanine) and other reaction byproducts.

  • Product Isolation: Collect the fractions containing the purified this compound and remove the solvent by evaporation or lyophilization to obtain the final product as a solid.

  • Quality Control: The purity and identity of the synthesized this compound should be confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry. Chiral HPLC is also essential to ensure that no racemization has occurred during the synthesis.[12]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & QC 2-bromo-D-phe 2-bromo-D-phenylalanine Reaction Heating at 180°C for 24h 2-bromo-D-phe->Reaction NaI Sodium Iodide NaI->Reaction CuSO4 Copper(I) Sulfate CuSO4->Reaction SnSO4 Stannous Sulfate SnSO4->Reaction Acids Citric & Benzoic Acid Acids->Reaction Purification RP-HPLC Reaction->Purification Isolation Evaporation/Lyophilization Purification->Isolation 2-iodo-D-phe This compound Isolation->2-iodo-D-phe QC HPLC, NMR, MS, Chiral HPLC 2-iodo-D-phe->QC

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

Radiolabeling for Tumor Imaging

The most well-documented application of this compound is as a precursor for radiolabeled tracers in oncological imaging.[2][3][4]

Mechanism of Action:

Tumor cells exhibit a higher metabolic rate and an increased demand for amino acids to support rapid proliferation. This leads to the upregulation of amino acid transporters on their cell surface, particularly the L-type amino acid transporter 1 (LAT1).[2][3] While LAT1 primarily transports large neutral L-amino acids, it has been shown to also transport D-isomers, including this compound.[2][3] This provides a mechanism for the selective accumulation of radiolabeled this compound in tumor tissue.

LAT1_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Tumor Cell) I123_2IDP ¹²³I-2-iodo-D-phenylalanine LAT1 LAT1 Transporter I123_2IDP->LAT1 Binding Accumulation Accumulation of ¹²³I-2-iodo-D-phenylalanine LAT1->Accumulation Transport Imaging SPECT Imaging Signal Accumulation->Imaging

Caption: Mechanism of ¹²³I-2-iodo-D-phenylalanine uptake in tumor cells.

Advantages of the D-Isomer:

Studies comparing the L- and D-isomers of 2-iodophenylalanine have revealed that the D-isomer exhibits faster blood clearance and a more favorable biodistribution profile, leading to a lower radiation dose to non-target organs.[2][3][4] This results in improved tumor-to-background contrast, enhancing the diagnostic utility of the tracer.[2]

Experimental Protocol: Radioiodination of this compound:

This protocol outlines the general steps for the radioiodination of this compound using a kit formulation.

Materials:

  • This compound precursor

  • Na¹²³I or Na¹²⁵I solution

  • Copper(I) sulfate (CuSO₄)

  • Stannous sulfate (SnSO₄)

  • Gentisic acid

  • Citric acid

  • Sterile, pyrogen-free water for injection

  • Heating block or water bath

  • HPLC system for quality control

Procedure:

  • Kit Reconstitution: Reconstitute the kit containing this compound, CuSO₄, SnSO₄, gentisic acid, and citric acid with a sterile solution of Na¹²³I or Na¹²⁵I.

  • Incubation: Heat the reaction mixture at 100°C for 60 minutes to facilitate the isotopic exchange.

  • Purification: Purify the radiolabeled product using a suitable method, such as a Sep-Pak C18 cartridge, to remove any unreacted radioiodide.

  • Quality Control: The radiochemical purity of the final product should be determined by HPLC. A radiochemical purity of >99% is typically achieved.

Incorporation into Peptides for Enhanced Stability

The incorporation of D-amino acids into peptides is a well-established strategy to enhance their resistance to enzymatic degradation.[5][6][7][8] Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid at or near the cleavage site can significantly hinder or prevent proteolysis, thereby increasing the in vivo half-life of the peptide therapeutic.[6][8]

Rationale for using this compound in Peptide Synthesis:

  • Proteolytic Resistance: As a D-amino acid, it confers stability against enzymatic degradation.[5][6][7][8]

  • Structural Probe: The bulky iodine atom can be used as a structural probe to study peptide-receptor interactions.

  • Radiolabeling Handle: The iodine can be radiolabeled for pharmacokinetic and biodistribution studies of the peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-2-iodo-D-phenylalanine:

This protocol outlines the general steps for incorporating Fmoc-2-iodo-D-phenylalanine into a peptide sequence using manual solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-2-iodo-D-phenylalanine)

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • HPLC system for purification and analysis

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-2-iodo-D-phenylalanine with a coupling reagent like HCTU in the presence of a base such as DIPEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification and Analysis: Purify the crude peptide by RP-HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.

SPPS_Cycle Resin Resin with N-terminal Fmoc group Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongation Peptide Chain Elongation Washing2->Elongation Elongation->Deprotection Repeat for next amino acid

Caption: The solid-phase peptide synthesis (SPPS) cycle.

Applications in Neuropharmacology and as a Research Probe

The use of this compound in neuropharmacology is an emerging area of research.[1] Its structural similarity to phenylalanine, a precursor to neurotransmitters like dopamine, suggests its potential as a molecular probe to study amino acid transport and metabolism in the brain.[1][13] While specific studies are limited, the ability to introduce a radiolabel or a heavy atom for imaging or structural studies makes it a potentially valuable tool for investigating neurological disorders and receptor interactions.[1]

Safety, Handling, and Disposal

Due to its chemical nature and its use with radioactive isotopes, proper safety precautions are paramount when working with this compound.

General Handling:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[14]

  • Handle the compound in a well-ventilated area, preferably a fume hood, especially when dealing with the powdered form to avoid inhalation.[14]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]

Handling of Radioiodinated Compounds:

  • All work with radioiodinated compounds must be performed in a designated and properly shielded fume hood.[15][16][17]

  • Use remote handling tools whenever possible to minimize radiation exposure.[15]

  • Wear two pairs of gloves, and change the outer pair frequently.[14]

  • Monitor work areas and personnel for radioactive contamination regularly.[17]

  • Be aware that radioiodine can be volatile, especially in acidic solutions.[14][15] Store solutions at room temperature, as freezing can enhance volatility.[14]

Waste Disposal:

  • Non-radioactive waste: Dispose of in accordance with local chemical waste regulations.

  • Radioactive waste: Segregate and dispose of radioactive waste according to institutional and regulatory guidelines.[9][18][19][20][21] This typically involves placing solid waste in designated, labeled containers and liquid waste in appropriate carboys, which may contain a solution of sodium thiosulfate to reduce the volatility of radioiodine.[18]

Conclusion

This compound is a versatile and valuable compound for researchers and drug developers. Its utility as a precursor for radiolabeled tumor imaging agents is well-established, offering advantages in terms of biodistribution and image contrast. Furthermore, its incorporation into peptides provides a powerful strategy to enhance their stability and therapeutic potential. As research continues, the applications of this compound in neuropharmacology and as a molecular probe are likely to expand, further solidifying its importance in the scientific community. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, serving as a foundational resource for its effective and safe utilization in the laboratory.

References

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Iodo-D-phenylalanine in Modern Drug Discovery

This compound is a non-proteinogenic amino acid that has garnered significant interest within the pharmaceutical and biotechnology sectors.[1] Its strategic importance lies in its utility as a versatile building block for the synthesis of novel peptides, peptidomimetics, and other complex pharmaceutical agents. The incorporation of an iodine atom at the ortho-position of the phenyl ring provides a unique handle for further chemical modification, such as cross-coupling reactions, and can also serve as a heavy atom for X-ray crystallography to aid in structure-based drug design. Furthermore, the D-configuration of the chiral center confers enhanced stability against enzymatic degradation, a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.[2] This guide provides an in-depth exploration of the primary synthetic strategies for obtaining enantiomerically pure this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route is often dictated by the availability of starting materials, scalability requirements, and the desired level of enantiopurity. This guide will focus on the most scientifically sound and practically relevant methods:

  • Copper-Catalyzed Nucleophilic Halogen Exchange: A highly efficient method for the direct conversion of a bromo-substituted precursor.

  • The Sandmeyer Reaction: A classic and reliable transformation of an amino group into an iodo group via a diazonium salt intermediate.

  • Strategies for Enantiomeric Purity: A discussion on achieving the desired D-configuration through asymmetric synthesis and chiral resolution.

The following sections will delve into the mechanistic underpinnings and practical execution of these synthetic pathways.

Methodology 1: Copper-Catalyzed Nucleophilic Halogen Exchange

This approach represents a robust and stereochemically conservative route to this compound, starting from the corresponding 2-bromo-D-phenylalanine. The use of a copper(I) catalyst facilitates the nucleophilic substitution of the bromine atom with iodine, a transformation that is otherwise challenging on an unactivated aromatic ring. A significant advantage of this method is the preservation of the chiral center's integrity, as the reaction conditions do not typically induce racemization.[3]

Causality Behind Experimental Choices:

The selection of a Cu(I) salt, typically CuI or generated in situ from a Cu(II) salt and a reducing agent, is critical for the catalytic cycle. The reaction is believed to proceed through an oxidative addition of the aryl bromide to the Cu(I) center, followed by reductive elimination of the aryl iodide. The high temperature is necessary to overcome the activation energy of the C-Br bond cleavage. The choice of reagents and their concentrations has been optimized through experimental design to maximize yield and minimize side reactions.[3]

Experimental Workflow: Halogen Exchange

Halogen_Exchange_Workflow Start Start: 2-Bromo-D-phenylalanine Reaction_Setup Reaction Setup: - Add 2-bromo-D-phenylalanine, NaI, CuSO4, SnSO4, and buffers to a sealed vessel. Start->Reaction_Setup Heating Heating: - Heat the reaction mixture at 180°C for 24 hours. Reaction_Setup->Heating Workup Aqueous Workup: - Cool the reaction mixture. - Perform extraction and washing. Heating->Workup Purification Purification: - Purify by chromatography. Workup->Purification Analysis Analysis: - Confirm structure and purity by NMR, MS, and Chiral HPLC. Purification->Analysis End End Product: This compound Analysis->End

Caption: Workflow for Copper-Catalyzed Halogen Exchange.

Detailed Experimental Protocol: Copper-Catalyzed Iodination

This protocol is adapted from the optimized synthesis of 2-iodo-L-phenylalanine and is expected to be directly applicable to the D-enantiomer.[3]

Materials:

  • 2-Bromo-D-phenylalanine

  • Sodium Iodide (NaI)

  • Copper(II) Sulfate (CuSO₄)

  • Tin(II) Sulfate (SnSO₄)

  • Citric Acid

  • Benzoic Acid

  • Suitable solvent (e.g., water or a high-boiling point organic solvent)

  • Pressure-rated reaction vessel

Procedure:

  • To a pressure-rated reaction vessel, add 2-bromo-D-phenylalanine (61 mM), sodium iodide (485 mM), copper(II) sulfate (10 mM), tin(II) sulfate (90 mM), citric acid (90 mM), and benzoic acid (100 mM).

  • Seal the vessel and heat the reaction mixture to 180°C with vigorous stirring.

  • Maintain the reaction at this temperature for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup, which may include dilution with water, adjustment of pH, and extraction with an appropriate organic solvent.

  • The crude product is then purified by a suitable chromatographic method, such as silica gel chromatography or preparative HPLC.

  • The structure and purity of the final product, this compound, should be confirmed by ¹H-NMR, mass spectrometry, and chiral HPLC to verify the retention of stereochemical integrity.

Quantitative Data: Halogen Exchange
ParameterOptimized Value
Starting Material2-Bromo-L-phenylalanine
Yield> 74%
RacemizationNot detected
Reference[3]

Methodology 2: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of a primary aromatic amine to an aryl halide.[4][5] This two-step process involves the initial conversion of the amine to a diazonium salt, which is then displaced by an iodide ion.[6] For the synthesis of this compound, the starting material would be 2-amino-D-phenylalanine.

Causality Behind Experimental Choices:

The diazotization step requires cold conditions (0-5°C) to ensure the stability of the diazonium salt intermediate. The subsequent displacement with iodide is typically achieved by adding a solution of potassium iodide. While many Sandmeyer reactions are catalyzed by copper(I) salts, the iodination is often performed without a catalyst as iodide itself is a sufficiently strong nucleophile to displace the diazonium group.[5]

Experimental Workflow: Sandmeyer Reaction

Sandmeyer_Workflow Start Start: 2-Amino-D-phenylalanine Diazotization Diazotization: - Suspend in acidic solution. - Cool to 0-5°C. - Add NaNO2 solution dropwise. Start->Diazotization Iodide_Displacement Iodide Displacement: - Prepare a solution of KI. - Add the diazonium salt solution. Diazotization->Iodide_Displacement Workup Workup: - Extract with an organic solvent. - Wash with sodium thiosulfate. Iodide_Displacement->Workup Purification Purification: - Purify by chromatography. Workup->Purification Analysis Analysis: - Confirm structure and purity by NMR and MS. Purification->Analysis End End Product: This compound Analysis->End

Caption: Workflow for the Sandmeyer Reaction.

Detailed Experimental Protocol: Sandmeyer Iodination

This is a general protocol that can be adapted for the synthesis of this compound from 2-amino-D-phenylalanine.

Materials:

  • 2-Amino-D-phenylalanine

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Diazotization:

    • Suspend 2-amino-D-phenylalanine (1.0 eq) in an aqueous solution of HCl or H₂SO₄.

    • Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

    • In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled amino acid suspension, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Iodide Displacement:

    • In a separate flask, dissolve potassium iodide (3.0 eq) in water.

    • Slowly add the cold diazonium salt solution to the KI solution at 0-5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gentle heating may be required to complete the reaction, which is often indicated by the cessation of nitrogen gas evolution.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane or another suitable organic solvent.

    • Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel chromatography.

Ensuring Enantiomeric Purity

The ultimate goal is to obtain this compound with high enantiomeric excess. This can be achieved through two primary strategies:

Asymmetric Synthesis

While a direct asymmetric synthesis of this compound is not widely reported, enzymatic and catalytic methods for the synthesis of D-phenylalanine derivatives are well-established and could be adapted.[7][8][9][10] For instance, engineered phenylalanine ammonia lyases (PALs) have shown the ability to synthesize D-phenylalanine derivatives from corresponding cinnamic acids.[9][10] This would involve the synthesis of 2-iodocinnamic acid and its subsequent enzymatic amination.

Chiral Resolution

If the synthesis results in a racemic mixture of 2-iodophenylalanine, chiral resolution can be employed to separate the D- and L-enantiomers.[11][12][13] This is typically achieved through:

  • Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid derivatives, chiral amines) to form diastereomeric salts that can be separated by crystallization.[12]

  • Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers.[11]

Analytical Verification of Enantiopurity

The enantiomeric purity of the final product must be rigorously assessed. Chiral HPLC is the most common and reliable method for this purpose. The specific rotation of the product can also be measured and compared to the literature value for the pure enantiomer.[14][15]

Physicochemical Properties of this compound: [1]

PropertyValue
Molecular Formula C₉H₁₀INO₂
Molecular Weight 291.1 g/mol
Appearance Off-white powder
Melting Point 201 - 207 °C (dec.)
Specific Rotation [α]D²⁵ = -29 ± 2º (c=1 in 0.1N NaOH)

Conclusion: A Versatile Building Block for Advanced Therapeutics

The synthesis of this compound is a critical enabling step for the development of next-generation peptide and small molecule therapeutics. The methodologies outlined in this guide, particularly the copper-catalyzed halogen exchange and the Sandmeyer reaction, provide robust and adaptable routes to this valuable compound. By carefully selecting the synthetic strategy and rigorously controlling the stereochemistry, researchers can confidently produce high-purity this compound for their drug discovery and development programs. The continued exploration of asymmetric and enzymatic approaches will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this and other non-proteinogenic amino acids in the future.

References

2-Iodo-D-phenylalanine: An In-Depth Technical Guide for Advancing Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-iodo-D-phenylalanine, a synthetically modified amino acid with significant applications in contemporary biochemical and pharmaceutical research. We will explore its distinct molecular architecture, methods of synthesis, and its functional roles in peptide modification, radiolabeling, and as a versatile building block in drug discovery. This document is designed to be an essential resource for researchers, medicinal chemists, and professionals in the drug development sector, offering detailed scientific insights and practical methodologies.

Introduction: Strategic Value of Halogenated D-Amino Acids

The strategic incorporation of halogen atoms and the use of non-natural D-enantiomers are powerful tools in medicinal chemistry. Halogenation, specifically iodination, can profoundly alter a molecule's size, lipophilicity, and electronic properties. Concurrently, substituting natural L-amino acids with their D-isomers can dramatically increase peptide stability against enzymatic degradation.[1][2][3] this compound leverages both of these principles, featuring an iodine atom on the phenyl ring and a D-chiral center. This combination yields a unique building block for creating peptides and small molecules with enhanced therapeutic potential, including improved metabolic stability and novel biological activities.[4]

Molecular Structure and Physicochemical Profile

The defining characteristics of this compound are its D-alpha-amino acid framework and the iodine atom at the ortho-position of the phenyl ring. These features are critical to its utility in various applications.

Molecular Diagram:

Caption: Structure of this compound highlighting key functional groups.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀INO₂[4]
Molecular Weight 291.1 g/mol [4]
Appearance Off-white powder[4]
Melting Point 201 - 207 °C (decomposes)[4]
Chirality D-isomer (R-configuration)[4]
Synonyms D-Phe(2-I)-OH, o-Iodo-D-phenylalanine[4]

The presence of the iodine atom significantly increases the molecule's mass and steric bulk compared to native phenylalanine. The D-configuration is pivotal for its resistance to proteases, which are stereospecific for L-amino acids.[1][2][3]

Synthesis Methodologies

The synthesis of this compound requires precise control to achieve the correct regiochemistry and to preserve the D-chiral center. While several methods exist, a common approach involves the direct iodination of a protected D-phenylalanine precursor.

Generalized Synthesis Workflow:

Synthesis_of_this compound Start D-Phenylalanine Protect Protect Amino & Carboxyl Groups (e.g., Boc, Ester) Start->Protect Iodinate Regioselective Iodination (e.g., HIO₃/I₂ or Cu-assisted) Protect->Iodinate Deprotect Remove Protecting Groups (e.g., Acidolysis) Iodinate->Deprotect Purify Purification (e.g., HPLC, Crystallization) Deprotect->Purify End This compound Purify->End

Caption: A typical synthetic pathway for this compound.

Exemplary Protocol: Copper-Assisted Nucleophilic Exchange

This method offers an efficient route from an alternative halogenated precursor.

  • Precursor: The synthesis starts with 2-bromo-D-phenylalanine.

  • Reaction Setup: The precursor is reacted in the presence of a copper(I) catalyst (Cu¹⁺), often generated in situ, and a source of iodide, such as sodium iodide (NaI).[5]

  • Nucleophilic Exchange: The Cu¹⁺-assisted reaction facilitates the nucleophilic exchange of the bromine atom for an iodine atom. This reaction is often carried out at elevated temperatures.[5][6]

  • Purification: The resulting this compound is purified from the reaction mixture using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[6]

Rationale for Experimental Design:

  • Catalyst Choice: The use of a copper(I) catalyst is crucial as it significantly lowers the activation energy for the halogen exchange reaction, allowing it to proceed under manageable conditions.[5]

  • Stereochemical Control: This method is advantageous as it typically proceeds without racemization, preserving the essential D-configuration of the chiral center.[5]

  • Self-Validation: The purity and identity of the final product are validated through a multi-pronged approach. HPLC is used to confirm chemical purity, chiral HPLC verifies the enantiomeric excess, and mass spectrometry and NMR spectroscopy confirm the molecular weight and structure.[5]

Core Functional Applications

The unique structural attributes of this compound make it a highly valuable molecule in several advanced research and development areas.[4]

Enhancing Peptide Stability and Activity

Incorporating this compound into peptide-based drug candidates is a key strategy to overcome the common pitfall of rapid in vivo degradation.

  • Proteolytic Resistance : Natural proteases are highly specific for L-amino acids. The D-configuration of this compound renders peptide bonds involving this residue resistant to cleavage, thereby extending the peptide's circulatory half-life.[1][2][7]

  • Modulation of Biological Activity : The bulky iodine atom can act as a "conformational lock," restricting the peptide's flexibility. This can lead to a more defined three-dimensional structure, potentially increasing its binding affinity and specificity for its biological target.[4]

Radiolabeling for Molecular Imaging and Therapy

The iodine atom serves as a convenient site for introducing radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), transforming the molecule or the peptide it's part of into a radiopharmaceutical.

  • Tumor Imaging : Amino acid transporters are often upregulated in cancer cells.[6] Peptides containing this compound, when radiolabeled with isotopes like ¹²³I (for SPECT) or ¹²⁴I (for PET), can be used as tracers to visualize tumors.[8][9] Studies have shown that both the L- and D-isomers of 2-iodophenylalanine exhibit high and specific uptake in various tumor models.[8][9][10]

  • Targeted Radiotherapy : By using a particle-emitting isotope such as ¹³¹I, these molecules can be adapted for targeted radionuclide therapy, delivering a cytotoxic radiation dose directly to cancer cells.[8]

Radiolabeling Workflow:

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Quality Control Precursor 2-Iodo-D-Phe Peptide Labeling Isotopic Exchange Reaction (Cu¹⁺-assisted) Precursor->Labeling Radioiodide Radioactive Iodide ([*I]NaI) Radioiodide->Labeling Purify Purification (e.g., Ag-membrane filtration, HPLC) Labeling->Purify QC Validate Radiochemical Purity (>99%) & Specific Activity Purify->QC Final Sterile Radiolabeled Product for Injection QC->Final

Caption: Standard workflow for producing a radiolabeled peptide using this compound.

Platform for Medicinal Chemistry

The carbon-iodine bond in this compound is a versatile chemical handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows medicinal chemists to systematically introduce a wide array of chemical groups at this position, enabling detailed structure-activity relationship (SAR) studies to optimize a drug candidate's potency, selectivity, and pharmacokinetic profile.

Conclusion and Future Outlook

This compound is more than just a modified amino acid; it is a strategic tool that addresses fundamental challenges in drug development, particularly in the realm of peptide therapeutics. Its ability to confer proteolytic resistance, serve as a platform for radiolabeling, and act as a versatile synthetic intermediate ensures its continued relevance.[4] Future applications will likely see its integration into more complex drug modalities, including antibody-drug conjugates and targeted protein degraders, further solidifying its role in the design of next-generation precision medicines.

References

discovery of halogenated amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Halogenated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The discovery of halogenated amino acids represents a significant milestone in the fields of natural product chemistry, biochemistry, and drug development. These unique biomolecules, characterized by the incorporation of halogen atoms, exhibit a remarkable array of biological activities, from potent antimicrobial and cytotoxic effects to crucial roles in cellular signaling. This in-depth technical guide provides a comprehensive overview of the journey to uncover these fascinating compounds, from their initial serendipitous discoveries in marine organisms to the sophisticated analytical and synthetic methodologies used today. We will delve into the core principles of their isolation and characterization, explore the enzymatic machinery responsible for their biosynthesis, and discuss their burgeoning applications in modern medicine. This guide is intended to serve as a valuable resource for researchers and professionals seeking to understand and harness the therapeutic potential of halogenated amino acids.

Part 1: The Dawn of an Era: The Discovery of Halogenated Amino Acids

The story of halogenated amino acids begins not in a pristine laboratory, but in the vibrant and chemically diverse ecosystems of the world's oceans. For centuries, traditional medicine has hinted at the potent bioactivities of marine organisms. However, it was not until the mid-20th century that scientists began to systematically investigate the chemical constituents of these life forms, leading to a cascade of groundbreaking discoveries.

Early Encounters with Marine Metabolites

The initial forays into marine natural products chemistry were largely driven by the pursuit of novel therapeutic agents. Sponges, tunicates, and algae, often engaged in chemical warfare for survival, proved to be a treasure trove of unique and biologically active compounds. The first chlorinated compounds were actually discovered in fungi and lichens at the beginning of the 20th century, with the first halogenating enzyme identified from a fungus in 1966.[1] However, the sheer abundance and diversity of halogenated metabolites in marine environments quickly became a focal point of research.[2][3]

Pioneering Discoveries: Bromotyrosine and Iodotyrosine

Among the earliest and most significant discoveries were the halogenated derivatives of tyrosine. These findings were pivotal as they demonstrated that organisms could incorporate halogens into the fundamental building blocks of proteins. The presence of these modified amino acids hinted at a previously unknown realm of post-translational modifications and specialized metabolic pathways.

The discovery of these compounds was not a singular event but rather a series of findings by multiple research groups. The unique isotopic signatures of bromine and chlorine in mass spectrometry were instrumental in their initial identification from complex natural extracts.

Part 2: The Natural Abundance of Halogenated Amino Acids

Halogenated amino acids are not mere chemical curiosities but are found across a wide range of organisms, with marine invertebrates and fungi being particularly rich sources.

A Marine Phenomenon

The marine environment, with its high concentration of halides, provides a fertile ground for the evolution of halogenating enzymes and the production of halogenated metabolites.[4]

  • Sponges (Porifera): Species from the order Verongida are prolific producers of brominated tyrosine derivatives. These compounds are often found incorporated into their skeletal structures and are believed to play a role in chemical defense.

  • Tunicates (Ascidiacea): These marine filter feeders are known to produce a variety of halogenated amino acids, including those containing bromine and iodine.

  • Algae (Rhodophyta, Phaeophyta): Red and brown algae are also significant sources of halogenated compounds, particularly terpenes and acetogenins that can incorporate halogenated amino acid precursors.[2]

Fungal Factories

Terrestrial and marine fungi are also adept at producing halogenated amino acids. The first halogenating enzyme, a chloroperoxidase, was discovered in the fungus Caldariomyces fumago.[1][5][6] Fungi are known to produce chlorinated amino acids, which often exhibit potent antimicrobial properties.[4]

Part 3: Isolation and Structural Elucidation: A Technical Workflow

The journey from a crude natural extract to a pure, structurally characterized halogenated amino acid is a multi-step process that requires a combination of classical and modern analytical techniques.

The Discovery Workflow

The process of discovering and identifying new halogenated amino acids from natural sources typically follows a structured workflow.

Caption: A generalized workflow for the discovery and characterization of novel halogenated amino acids from natural sources.

Experimental Protocols

Objective: To isolate pure halogenated amino acids from a complex mixture.

Methodology:

  • Column Selection: A reversed-phase C18 column is typically the stationary phase of choice due to the moderate polarity of many halogenated amino acids.

  • Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used. The acid helps to protonate the amino and carboxylic acid groups, leading to better peak shape.

  • Gradient Elution: A typical gradient might start at 5% ACN and ramp up to 95% ACN over 30-60 minutes. This allows for the separation of compounds with a wide range of polarities.

  • Detection: A diode array detector (DAD) is used to monitor the elution profile at multiple wavelengths, which can provide preliminary information about the nature of the chromophores in the molecules.

  • Fraction Collection: Fractions are collected based on the elution of peaks and are then subjected to bioassays or further analytical characterization.

Objective: To determine the molecular weight and elemental composition of the isolated compounds.

Methodology:

  • Ionization Technique: Electrospray ionization (ESI) is the most common method for analyzing amino acids as it is a soft ionization technique that minimizes fragmentation.[7]

  • Mass Analyzer: High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, are crucial for obtaining accurate mass measurements.

  • Isotopic Pattern Analysis: The presence of chlorine and bromine atoms gives rise to characteristic isotopic patterns in the mass spectrum.

    • Chlorine: A single chlorine atom results in an M+2 peak with an intensity of approximately one-third of the M peak.

    • Bromine: A single bromine atom produces an M+2 peak with nearly the same intensity as the M peak.

  • Tandem MS (MS/MS): Fragmentation analysis can provide valuable information about the structure of the amino acid, including the location of the halogen atom.

Objective: To determine the complete three-dimensional structure of the halogenated amino acid.

Methodology:

  • 1D NMR (¹H and ¹³C): These experiments provide information about the number and types of protons and carbons in the molecule. The chemical shifts of protons and carbons attached to or near the halogen atom are significantly affected, providing clues to its location.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity of the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule.

Part 4: The Art of Creation: Synthesis of Halogenated Amino Acids

The limited availability of halogenated amino acids from natural sources has driven the development of robust synthetic methods. These synthetic routes not only provide access to larger quantities of these compounds for biological studies but also allow for the creation of novel analogs with improved therapeutic properties.

Chemical Synthesis

A variety of chemical methods have been developed for the stereoselective synthesis of halogenated amino acids.[8][9]

Caption: A general workflow for the chemical synthesis of halogenated amino acids.

Enzymatic and Chemoenzymatic Synthesis

The discovery of halogenating enzymes has opened up new avenues for the synthesis of halogenated amino acids. These biocatalysts offer several advantages over traditional chemical methods, including high regioselectivity and stereoselectivity under mild reaction conditions.

  • Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize halides, which then act as electrophilic halogenating agents.[6]

  • Flavin-Dependent Halogenases: This class of enzymes uses flavin adenine dinucleotide (FAD) as a cofactor to activate molecular oxygen and a halide ion.

  • Radical Halogenases: These enzymes employ a radical-based mechanism to halogenate unactivated C-H bonds, a challenging transformation in synthetic chemistry.[10][11][12]

Part 5: Biological Significance and Therapeutic Applications

The incorporation of a halogen atom into an amino acid can have profound effects on its physicochemical properties and biological activity.

Impact on Physicochemical Properties
  • Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

  • Altered Acidity/Basicity: The electron-withdrawing nature of halogens can alter the pKa of nearby functional groups.

  • Conformational Constraints: The steric bulk of a halogen atom can restrict the conformational freedom of a peptide, potentially locking it into a bioactive conformation.

Antimicrobial Peptides (AMPs)

One of the most promising applications of halogenated amino acids is in the development of novel antimicrobial peptides.[13][14] Halogenation can enhance the potency and selectivity of AMPs, making them effective against multidrug-resistant bacteria.[14]

Table 1: Bioactivity of Selected Halogenated Amino Acid-Containing Peptides

Peptide/CompoundHalogenated Amino AcidTarget Organism/Cell LineBioactivity (IC₅₀/MIC)Reference
Jaspamide2-Bromo-tryptophanVarious cancer cell linesLow micromolar[4]
Didebromohamacanthin A6-Bromo-tryptophanStaphylococcus aureus3.9 µg/mL[14]
Halichondrin B analog (Eribulin)(precursor contains halogen)MicrotubulesPotent anticancer agent[15]
Modulation of Signaling Pathways

Halogenated amino acids and the peptides that contain them can interact with and modulate various cellular signaling pathways. For instance, some halogenated marine natural products have been shown to inhibit protein kinases or other key enzymes involved in cell proliferation and survival. The precise mechanisms of action are often complex and are an active area of research.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression HalogenatedPeptide Halogenated Peptide HalogenatedPeptide->Receptor Inhibition

Caption: A simplified diagram illustrating the potential mechanism of action of a halogenated peptide inhibiting a receptor tyrosine kinase signaling pathway.

Conclusion and Future Perspectives

The discovery of halogenated amino acids has fundamentally expanded our understanding of natural product biosynthesis and has provided a rich pipeline of lead compounds for drug discovery. The continued exploration of marine and microbial biodiversity, coupled with advances in analytical and synthetic chemistry, promises to uncover even more of these remarkable molecules. The development of novel biocatalysts for halogenation will further enable the sustainable production and diversification of these compounds. As our knowledge of their biological mechanisms of action deepens, so too will our ability to design and develop next-generation therapeutics based on these unique halogenated scaffolds.

References

The Role of 2-Iodo-D-phenylalanine in Advancing Protein Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-iodo-D-phenylalanine, a versatile synthetic amino acid, and its significant contributions to the field of protein science. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the core principles, methodologies, and advanced applications of this unique molecule. We will explore its utility in unraveling protein structure, function, and interactions, thereby providing a comprehensive resource for leveraging this compound in your research endeavors.

Introduction: The Emergence of a Powerful Tool

In the intricate world of protein research, the ability to probe and manipulate protein structure and function with precision is paramount. Unnatural amino acids have emerged as powerful tools in this pursuit, offering novel chemical functionalities that expand the repertoire of protein engineering. Among these, this compound has garnered considerable attention due to the unique properties of the iodine atom. Its applications span from serving as a crucial building block in peptide-based drug development to a tool for investigating protein interactions and enzyme activities.[1] This guide will illuminate the multifaceted roles of this compound, providing both the theoretical underpinnings and practical insights necessary for its successful implementation in the laboratory.

Physicochemical Properties of this compound

The utility of this compound in protein studies is intrinsically linked to its distinct physicochemical properties. The introduction of an iodine atom at the ortho position of the phenyl ring of D-phenylalanine imparts several key characteristics that researchers can exploit.

PropertyValueSource
Synonyms D-Phe(2-I)-OH, o-Iodo-D-phenylalanine, (R)-2-Amino-3-(2-iodophenyl)propanoic acid[1]
CAS Number 736184-44-4[1]
Molecular Formula C₉H₁₀INO₂[1]
Molecular Weight 291.1 g/mol [1]
Appearance Off-white powder[1]
Melting Point 201 - 207 °C (decomposes)[1]
Purity ≥ 98% (HPLC)[1]
Optical Rotation [α]D²⁵ = -29 ± 2º (c=1 in 0.1N NaOH)[1]
Storage Conditions 0-8°C[1]

The presence of the heavy iodine atom is central to many of its applications, particularly in structural biology, as will be discussed in detail. Furthermore, its structural similarity to natural amino acids allows for its incorporation into peptides and proteins, albeit with considerations for its D-isomeric form.[1]

Synthesis of this compound

The availability of high-purity this compound is crucial for its successful application. While commercially available, understanding its synthesis provides valuable context for its use. A common synthetic route involves the Cu¹⁺-assisted nucleophilic halogen exchange reaction, starting from 2-bromo-D-phenylalanine. This method offers a more straightforward alternative to multi-step, stereo-specific syntheses.[2]

A generalized workflow for the synthesis is depicted below:

SynthesisWorkflow Start 2-Bromo-D-phenylalanine Reaction Cu¹⁺-assisted Nucleophilic Halogen Exchange Start->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Reagents NaI, CuSO₄, SnSO₄, Citric Acid, Benzoic Acid Reagents->Reaction Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

For researchers requiring radiolabeled this compound, the precursor can be synthesized and subsequently radiolabeled with isotopes such as ¹²³I or ¹²⁵I, achieving high radiochemical purity.[2]

Applications in Structural Biology

The determination of the three-dimensional structure of proteins is fundamental to understanding their function. This compound and its L-isomer have proven to be valuable tools in this domain, primarily in X-ray crystallography.

Heavy-Atom Derivative for X-ray Crystallography

A major bottleneck in protein X-ray crystallography is the "phase problem." The diffraction pattern obtained from a protein crystal provides information about the amplitudes of the scattered X-rays, but the phase information is lost. Heavy-atom derivatization is a classical method to solve this problem.[3] The introduction of a heavy atom, such as iodine, into the protein crystal creates measurable differences in the diffraction pattern that can be used to determine the phases.

Iodine possesses a significant anomalous signal at the wavelength of most in-house X-ray sources (Cu Kα), making it suitable for single-wavelength anomalous dispersion (SAD) phasing.[3]

Workflow for Heavy-Atom Derivatization using Iodinated Phenylalanine:

CrystallographyWorkflow cluster_incorporation Incorporation of Iodophenylalanine cluster_crystallography Crystallography InVivo In vivo incorporation (e.g., using an evolved aminoacyl-tRNA synthetase) Crystallization Crystallization of the iodinated protein InVivo->Crystallization InVitro In vitro synthesis or peptide synthesis InVitro->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection Phasing SAD/MAD Phasing DataCollection->Phasing Structure Structure Determination and Refinement Phasing->Structure

Caption: Workflow for protein structure determination using iodinated phenylalanine.

Experimental Protocol: Site-Specific Incorporation of p-Iodo-L-phenylalanine

While the focus of this guide is the D-isomer, the methodology for site-specific incorporation is well-established for the L-isomer and provides a valuable template. This technique utilizes an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon, TAG) and inserts the unnatural amino acid at the desired position in the protein sequence.[4][5]

  • Plasmid Preparation: Two plasmids are required: one encoding the protein of interest with a TAG codon at the desired site, and a second plasmid carrying the gene for the evolved aminoacyl-tRNA synthetase and its cognate tRNA.

  • Cell Transformation: Co-transform E. coli cells (e.g., BL21(DE3)) with both plasmids.

  • Cell Culture: Grow the transformed cells in a suitable medium (e.g., LB) with appropriate antibiotics.

  • Induction and Amino Acid Addition: When the cell culture reaches an appropriate optical density (e.g., OD₆₀₀ of 0.75), add the unnatural amino acid (e.g., p-iodo-L-phenylalanine) and induce protein expression with IPTG and L-arabinose.

  • Protein Purification: Harvest the cells and purify the protein of interest using standard chromatography techniques.

This method allows for the precise placement of the iodine atom within the protein structure, which can be advantageous for phasing, especially in large protein complexes. The incorporation of p-iodo-L-phenylalanine has been shown to not significantly perturb the overall protein structure.[4]

Probing Protein-Protein Interactions

Understanding the intricate network of protein-protein interactions is crucial for elucidating cellular processes. This compound can be adapted for use in photo-cross-linking experiments to capture transient or weak protein interactions. While analogs like p-azido-L-phenylalanine are more commonly used for this purpose, the aryl iodide bond can also be photolytically cleaved to generate a reactive radical species.

Conceptual Workflow for Photo-Cross-Linking:

CrosslinkingWorkflow Start Protein with incorporated iodophenylalanine Interaction Interaction with binding partner(s) Start->Interaction UV UV Irradiation Interaction->UV Crosslink Covalent cross-link formation UV->Crosslink Analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry) Crosslink->Analysis

Caption: Conceptual workflow for studying protein-protein interactions using photo-cross-linking.

The site-specific incorporation of a photo-reactive amino acid allows for the identification of interacting partners in close proximity to the labeled site.[6][7]

Therapeutic and Diagnostic Applications

Radiolabeled amino acids have shown great promise in the diagnosis and treatment of tumors due to the increased metabolic activity of cancer cells. Both ¹²³I- and ¹²⁵I-labeled 2-iodo-L-phenylalanine and this compound have been investigated as tumor diagnostic agents for SPECT imaging.[8][9]

Studies have shown that both isomers exhibit high and specific uptake in various tumor cell lines. Interestingly, the D-isomer, [¹²³I]-2-iodo-D-phenylalanine, has demonstrated some advantages, including faster blood clearance, which can lead to a lower radiation dose to other organs.[8][9]

Biodistribution of ¹²⁵I-2-Iodo-D-phenylalanine in R1M Tumor-Bearing Mice

Organ/TissueDifferential Absorption Ratio (DAR) at 30 min post-injection (Mean ± SD)
Tumor3.9 ± 1.2
Blood1.3 ± 0.2
Contralateral Leg1.1 ± 0.2

Data adapted from Kersemans et al., 2005.[10]

This high tumor uptake and favorable biodistribution profile make radiolabeled this compound a promising candidate for further development in oncology.[9]

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile tool in the protein scientist's arsenal. Its applications, ranging from facilitating protein structure determination to enabling the sensitive detection of tumors, underscore the power of introducing unique chemical functionalities into biological systems. The continued development of methods for the efficient and site-specific incorporation of this and other unnatural amino acids will undoubtedly open up new avenues for research. Future work may focus on expanding the scope of its use in in-vivo cross-linking studies, developing novel therapeutic agents based on its structure, and exploring its potential in other advanced spectroscopic techniques. As our ability to manipulate the building blocks of life with chemical precision grows, so too will our understanding of the complex molecular machinery that governs biological processes.

References

An In-Depth Technical Guide to 2-iodo-D-phenylalanine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-iodo-D-phenylalanine, a synthetically derived amino acid analog of significant interest to researchers and professionals in drug development and biochemical research. Its unique structural modification—an iodine atom at the ortho position of the phenyl ring—imparts valuable properties that are leveraged in peptide synthesis, neuropharmacology, cancer research, and the development of advanced diagnostic imaging agents.

Core Physicochemical and Structural Properties

This compound is distinguished by its specific stereochemistry and the presence of a heavy halogen atom. These features are fundamental to its utility and behavior in chemical and biological systems. The D-configuration can confer increased stability against enzymatic degradation in biological systems compared to the natural L-isomer, a crucial attribute for peptide-based therapeutics.

Structural and Molecular Data

The essential molecular and physical characteristics of this compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

PropertyValueReference(s)
Molecular Weight 291.1 g/mol [1]
Molecular Formula C₉H₁₀INO₂[1]
CAS Number 736184-44-4[2]
IUPAC Name (2R)-2-amino-3-(2-iodophenyl)propanoic acid[3]
Synonyms D-Phe(2-I)-OH, o-Iodo-D-phenylalanine[1]
Appearance Off-white powder[1]
Melting Point 201 - 207 °C (decomposes)[1]
Storage Conditions Store at 0-8°C, protected from light[1]
Purity (Typical) ≥ 98% (by HPLC)[1]

Synthesis and Purification: A Validated Approach

The synthesis of this compound is a critical step that dictates its purity and suitability for downstream applications. While several synthetic routes exist for halogenated amino acids, the copper-catalyzed nucleophilic substitution (a variant of the Sandmeyer reaction) offers a reliable and scalable method. The following protocol is adapted from an optimized synthesis for the L-isomer, which is directly applicable to the D-isomer by starting with the corresponding D-enantiomer of 2-bromophenylalanine.[4]

Rationale for Synthetic Strategy

The chosen Cu(I)-assisted nucleophilic halogen exchange reaction is advantageous over multi-step stereospecific syntheses as it is more direct and has been optimized for high yield.[4] The starting material, 2-bromo-D-phenylalanine, is commercially available. The copper(I) catalyst is crucial as it facilitates the displacement of the bromine atom with iodide, a reaction that is otherwise inefficient. The optimization of parameters such as temperature, reaction time, and reagent concentrations has been shown to increase yields from a baseline of ~39% to over 74%.[4]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-bromo-D-phenylalanine with high yield and purity.

Materials:

  • 2-bromo-D-phenylalanine

  • Sodium Iodide (NaI)

  • Copper(I) Sulfate (CuSO₄)

  • Tin(II) Sulfate (SnSO₄)

  • Citric Acid (C₆H₈O₇)

  • Benzoic Acid (C₇H₆O₄)

  • Deionized Water

  • High-pressure reaction vessel

Procedure:

  • Reagent Preparation: Prepare an aqueous reaction mixture with the following final concentrations: 61 mM 2-bromo-D-phenylalanine, 485 mM NaI, 10 mM CuSO₄, 90 mM SnSO₄, 90 mM Citric Acid, and 100 mM Benzoic Acid.[4]

  • Reaction Setup: Combine the reagents in a sealed, high-pressure reaction vessel.

  • Reaction Conditions: Heat the vessel to 180°C and maintain this temperature for 24 hours with continuous stirring.[4] The high temperature is necessary to overcome the activation energy for the halogen exchange on the aromatic ring.

  • Reaction Quench: After 24 hours, cool the reaction vessel to room temperature.

Experimental Protocol: Purification

Objective: To isolate and purify the synthesized this compound from the reaction mixture.

Rationale: The purification process is designed to remove unreacted starting materials, catalysts, and byproducts. A multi-step approach involving filtration, adsorption, and ion-exchange chromatography ensures the high purity required for pharmaceutical applications.

Procedure:

  • Initial Filtration: Filter the cooled reaction mixture to remove any precipitated inorganic salts.

  • Activated Carbon Treatment: Adjust the pH of the filtrate to ~6.0. Add activated carbon to the solution and stir. This step adsorbs the aromatic amino acids (both starting material and product) while leaving many inorganic impurities in the solution.[5]

  • Elution from Carbon: Filter out the activated carbon and wash it thoroughly with water. Elute the adsorbed amino acids from the carbon using an appropriate solvent such as aqueous ammonia or tetrahydrofuran.[5]

  • Ion-Exchange Chromatography: Pass the eluate through a cation-exchange resin. The amino acids will bind to the resin. Wash the resin with deionized water to remove any remaining non-basic impurities.

  • Final Elution and Crystallization: Elute the purified this compound from the ion-exchange resin using an aqueous ammonia solution. Collect the fractions containing the product (monitored by UV-Vis spectroscopy or TLC). Neutralize the pooled fractions and concentrate under reduced pressure to induce crystallization.

  • Drying: Collect the crystals by filtration and dry under vacuum at 40°C.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Prepare Reagent Mixture (2-Bromo-D-Phe, NaI, Cu⁺, etc.) B 2. Heat in Pressure Vessel (180°C, 24 hours) A->B Cu⁺ Catalysis C 3. Cool and Filter Mixture B->C Reaction Complete D 4. Adsorb on Activated Carbon C->D E 5. Elute from Carbon D->E F 6. Ion-Exchange Chromatography E->F G 7. Elute and Crystallize F->G H 8. Dry Final Product (>98% Purity) G->H

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization for Quality Control

A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. This self-validating system ensures that the material meets the stringent requirements for its intended applications.

Analytical Techniques and Expected Results
TechniquePurposeExpected OutcomeReference(s)
¹H NMR Structural ConfirmationAromatic protons (multiplets in the ~7.0-7.9 ppm region), α-proton (triplet or dd, ~4.0-4.3 ppm), and β-protons (multiplets, ~3.0-3.4 ppm). The integration of peaks will correspond to the number of protons.[4]
Mass Spectrometry (MS) Molecular Weight VerificationESI-MS in positive mode should show a prominent peak at m/z 292.0 [M+H]⁺. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.[4]
Reversed-Phase HPLC (RP-HPLC) Purity AssessmentA single major peak with a purity of ≥98% under gradient conditions (e.g., Water/Acetonitrile with 0.1% TFA or Formic Acid) on a C18 column.[4]
Chiral HPLC Enantiomeric Purity AssessmentUsing a chiral stationary phase (e.g., teicoplanin-based), the D-isomer should be well-resolved from any contaminating L-isomer, confirming high enantiomeric excess (>99%).[6][4]

Quality Control Workflow

G Start Purified Solid NMR ¹H NMR (Structure ID) Start->NMR MS Mass Spec (Molecular Weight) Start->MS RPHPLC RP-HPLC (Chemical Purity) Start->RPHPLC ChiralHPLC Chiral HPLC (Enantiomeric Purity) Start->ChiralHPLC Pass Release Material (≥98% Pure, >99% ee) NMR->Pass MS->Pass RPHPLC->Pass ChiralHPLC->Pass

Caption: Analytical workflow for the quality control of this compound.

Key Applications in Research and Development

The utility of this compound stems from its ability to act as a versatile building block and a precursor for specialized probes.

Peptide Synthesis and Drug Design

The incorporation of unnatural amino acids like this compound into peptides is a cornerstone of modern drug design.[1] The bulky, hydrophobic iodine atom can be used to probe binding pockets of target proteins, enhance binding affinity, and improve the peptide's metabolic stability.

Protocol: Incorporation into Peptides via Fmoc-SPPS

Objective: To incorporate Boc-2-iodo-D-phenylalanine into a target peptide sequence using standard solid-phase peptide synthesis (SPPS). (Note: Boc protection is often used for this specific amino acid to prevent side reactions, though Fmoc protection is also feasible).[7]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Boc-2-iodo-D-phenylalanine

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage Cocktail: e.g., TFA/TIS/H₂O (95:2.5:2.5)

Procedure:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. Wash thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Boc-2-iodo-D-phenylalanine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature. The iodine's steric bulk may slow coupling, so extended coupling times or a double coupling may be necessary to ensure completion.[8]

  • Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling reaction. Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-5 for all other amino acids in the sequence.

  • Cleavage: Once the synthesis is complete, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using preparative RP-HPLC.

Radiopharmaceutical Development and Imaging

The iodine atom on this compound serves as a handle for radioiodination, making it a valuable precursor for synthesizing radiotracers for SPECT (Single-Photon Emission Computed Tomography) and PET (Positron Emission Tomography) imaging.[9] Radiolabeled amino acids are avidly taken up by many tumor types via overexpressed amino acid transporters (like LAT1), allowing for non-invasive tumor detection and characterization.[9][10]

Rationale for Use in Imaging:

  • Tumor Targeting: The D-isomer, [¹²³I]-2-iodo-D-phenylalanine, has shown promising results as a tumor diagnostic agent.[9]

  • Favorable Pharmacokinetics: Compared to its L-isomer, the D-isomer exhibits faster blood clearance, which can lead to lower background signal and reduced radiation dose to non-target organs.[9][11]

  • Isotopic Versatility: The stable iodine can be exchanged with various radioisotopes (e.g., ¹²³I for SPECT, ¹²⁴I for PET, or ¹³¹I for therapy) depending on the desired application.[12]

Protocol: Isotopic Exchange Radioiodination

Objective: To prepare radioiodinated this compound via a Cu(I)-assisted isotopic exchange reaction.

Materials:

  • This compound (non-radioactive precursor)

  • Na[¹²³I] or Na[¹²⁵I] (no-carrier-added)

  • Copper(I) catalyst system (as used in synthesis)

  • Sterile, pyrogen-free reaction vial

  • Heating block

  • Purification system (e.g., Ag-membrane filter or HPLC)

Procedure:

  • Vial Preparation: In a sterile vial, combine a solution of this compound with the copper catalyst system.

  • Radioiodide Addition: Add the no-carrier-added Na[¹²³I] or Na[¹²⁵I] solution to the vial.

  • Reaction: Seal the vial and heat at an optimized temperature (e.g., 100-150°C) for a defined period (e.g., 30-60 minutes). The reaction drives the exchange of the stable ¹²⁷I atom with the radioactive isotope.

  • Purification: After cooling, the reaction mixture is purified to remove free radioiodide and any potential byproducts. This is often achieved by passing the mixture through a silver-membrane filter, which selectively traps free iodide.[4]

  • Quality Control: The final product's radiochemical purity is determined by radio-HPLC or radio-TLC, with typical purities exceeding 99%.[4]

Application Workflow Diagram

G cluster_peptide Therapeutic Development cluster_imaging Diagnostic Imaging A This compound (Verified Purity) B Solid-Phase Peptide Synthesis (SPPS) A->B E Isotopic Exchange Radioiodination A->E C Incorporate into Peptide Chain B->C D Synthesize Novel Peptide Therapeutic C->D F Prepare [¹²³I]-2-iodo-D-Phe E->F G Administer as SPECT Imaging Agent for Tumor Detection F->G

Caption: Major application pathways for this compound.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]

  • Handling: Avoid creating dust. Use only in a well-ventilated area or a chemical fume hood.[2]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[2]

    • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.[2]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place.[2]

While not classified as hazardous under GHS, the toxicological properties have not been exhaustively investigated.[3] Standard good laboratory practices should always be followed.

Conclusion

This compound is a powerful and versatile molecule for advanced chemical and biological research. Its well-defined synthesis, robust characterization, and strategic applications in both peptide-based drug discovery and diagnostic imaging make it an invaluable tool for scientists. The protocols and data presented in this guide offer a validated framework for researchers to confidently incorporate this compound into their workflows, enabling the development of next-generation therapeutics and diagnostics.

References

An In-depth Technical Guide to the Solubility of 2-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-iodo-D-phenylalanine is a non-proteinogenic amino acid derivative that has emerged as a valuable building block in medicinal chemistry and drug development. Its applications are diverse, ranging from its use in the synthesis of novel peptide-based therapeutics to its role in neuropharmacology and as a probe for biochemical research.[1] The strategic placement of an iodine atom on the phenyl ring provides a unique handle for modifications, including radiolabeling for imaging applications, and can significantly influence the biological activity and stability of parent peptides.[1][2]

A fundamental prerequisite for the effective utilization of this compound in any of these applications is a thorough understanding of its solubility characteristics. Solubility dictates the feasibility of reaction conditions, the design of formulation and delivery systems, and the interpretation of biological assay results. This guide provides a comprehensive overview of the physicochemical properties of this compound, a theoretical framework for understanding its solubility, and practical, step-by-step protocols for its experimental determination and optimization.

Section 1: Core Physicochemical Characterization

Understanding the fundamental physicochemical properties of this compound is the first step in predicting and manipulating its solubility. These properties define its behavior in different solvent systems.

PropertyValueSource
Synonyms D-Phe(2-I)-OH, o-Iodo-D-phenylalanine, (R)-2-Amino-3-(2-iodophenyl)propionic acid[1]
CAS Number 736184-44-4[1][3]
Molecular Formula C₉H₁₀INO₂[1]
Molecular Weight 291.1 g/mol [1]
Appearance Off-white powder[1]
Melting Point 201 - 207 °C (decomposes)[1]
Optical Rotation [α]²⁵D = -29 ± 2º (c=1 in 0.1N NaOH)[1]
Storage Conditions Store at 0-8°C[1]
Predicted pKa 2.16 ± 0.10 (for the carboxyl group, based on the DL-racemate)[4]

Section 2: Theoretical Solubility Profile & Structural Considerations

The solubility of this compound is governed by the interplay of its functional groups and overall molecular structure.

  • Zwitterionic Nature: As an amino acid, this compound possesses both a carboxylic acid group and an amino group. In solution, it can exist as a cation (at low pH), a zwitterion (at intermediate pH), or an anion (at high pH). The solubility is typically at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero, promoting intermolecular aggregation and precipitation.

  • Hydrophobicity: The presence of the iodophenyl group significantly increases the hydrophobicity of the molecule compared to native phenylalanine. This large, nonpolar moiety reduces the molecule's affinity for polar solvents like water.

  • Effect of pH: The charge state of the molecule, and thus its solubility in aqueous media, is highly dependent on pH.

    • Acidic Conditions (pH < pI): Below the isoelectric point, the amino group is protonated (-NH₃⁺) while the carboxyl group is neutral (-COOH), resulting in a net positive charge. This cationic form generally exhibits increased solubility in water.

    • Basic Conditions (pH > pI): Above the isoelectric point, the carboxyl group is deprotonated (-COO⁻) while the amino group is neutral (-NH₂), resulting in a net negative charge. This anionic form also tends to be more soluble in water.

The diagram below illustrates the pH-dependent equilibrium of this compound.

G Cationic Cationic Form (Net Charge: +1) Solubility: Higher Zwitterionic Zwitterionic Form (Net Charge: 0) Solubility: Lowest Cationic->Zwitterionic  + OH⁻ - H⁺ Zwitterionic->Cationic  + H⁺ - OH⁻ Anionic Anionic Form (Net Charge: -1) Solubility: Higher Zwitterionic->Anionic  + OH⁻ - H⁺ Anionic->Zwitterionic  + H⁺ - OH⁻

Caption: pH-dependent ionization states of this compound.

Section 3: Recommended Solvents for Solubility Screening

Due to the lack of specific published quantitative solubility data, a systematic experimental approach is necessary. Based on the molecule's structure, the following solvents are recommended for an initial solubility screening, progressing from polar to nonpolar systems.

  • Aqueous Buffers:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Acidic Buffer (e.g., 0.1 M Citrate Buffer, pH 3.0)

    • Basic Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 10.0)

  • Polar Aprotic Solvents:

    • Dimethyl Sulfoxide (DMSO)

    • Dimethyl Formamide (DMF)

  • Polar Protic Solvents:

    • Methanol (MeOH)

    • Ethanol (EtOH)

  • Aqueous-Organic Co-solvent Systems:

    • Varying percentages of DMSO, Methanol, or Ethanol in water (e.g., 10%, 30%, 50% v/v) are often effective for solubilizing hydrophobic compounds for biological assays.[5]

Section 4: Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step protocol for determining the equilibrium solubility of this compound. This method, often referred to as the "shake-flask" method, is a gold standard for solubility measurement.

Materials:
  • This compound (lyophilized powder)

  • Selected solvents (from Section 3)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge capable of separating fine solids

  • Calibrated pipettes

  • Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Workflow for Solubility Determination:

G A 1. Preparation Weigh excess this compound into a vial. B 2. Solvent Addition Add a known volume of the test solvent to the vial. A->B C 3. Equilibration Incubate at a constant temperature (e.g., 25°C) with agitation for 24-48 hours to reach saturation. B->C D 4. Phase Separation Centrifuge the suspension to pellet the undissolved solid. C->D E 5. Supernatant Sampling Carefully collect an aliquot of the clear supernatant. D->E F 6. Dilution & Quantification Dilute the supernatant and measure the concentration using a validated analytical method (e.g., HPLC-UV). E->F G 7. Calculation Calculate the solubility in units such as mg/mL or Molarity. F->G

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology:
  • Preparation: Add an excess amount of solid this compound to a tared vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. Record the exact mass.

  • Solvent Addition: Add a precise volume of the chosen test solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations in the test solvent.

    • Dilute the collected supernatant sample with the test solvent to fall within the linear range of the standard curve.

    • Analyze the sample and standards using a suitable analytical technique like HPLC-UV.

  • Calculation: Use the standard curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final solubility in the original supernatant. Express the result in appropriate units (e.g., mg/mL, mM).

Section 5: Factors Influencing and Optimizing Solubility

If the initial solubility in a desired solvent is insufficient, several strategies can be employed for optimization.

  • pH Adjustment: As discussed in Section 2, adjusting the pH of aqueous solutions away from the isoelectric point is the most effective method to enhance solubility. For in vivo applications, formulating with pharmaceutically acceptable acidic or basic excipients can maintain a favorable pH.

  • Co-solvents: For stock solutions or in vitro assays, using a water-miscible organic co-solvent like DMSO or ethanol can dramatically increase solubility. It is critical, however, to be mindful of the co-solvent's potential toxicity or interference in biological systems. A common practice is to prepare a high-concentration stock in DMSO and then dilute it into an aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%).

  • Temperature: Solubility of most solids increases with temperature. While this can be useful during the initial dissolution process (gentle warming can speed up solubilization), the final equilibrium solubility should be determined and reported at a standard temperature (e.g., 25°C or 37°C) relevant to the application.

Section 6: Handling and Safety Precautions

While this compound and its L-isomer are not classified as hazardous under GHS criteria, prudent laboratory practices should always be followed.[6][7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid breathing dust by handling the powder in a well-ventilated area or a fume hood.[3] Avoid contact with skin and eyes.

  • Hygiene: Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry place (0-8°C) away from direct sunlight.[1]

Conclusion

References

Methodological & Application

Application Note: Harnessing 2-iodo-D-phenylalanine as a Unique Probe for Protein Structure and Dynamics by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tool for Probing Protein Landscapes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution.[1][2] The introduction of non-canonical amino acids (ncAAs) as site-specific probes has significantly expanded the capabilities of protein NMR, allowing for the investigation of complex biological systems that are challenging to study with conventional methods.[3] Among these, halogenated amino acids offer unique advantages due to their distinct electronic and steric properties.[4] This application note details the use of 2-iodo-D-phenylalanine as a specialized NMR probe. The incorporation of an iodine atom at the ortho position of the phenyl ring introduces a heavy atom with a significant influence on the local electronic environment, providing a sensitive reporter for changes in protein conformation and ligand binding.[5][6] Furthermore, the use of the D-enantiomer presents a unique opportunity to probe steric tolerance and specific interactions within protein active sites and interfaces, regions often intolerant to significant structural changes.

The primary challenge in utilizing D-amino acids lies in their incorporation into proteins, as the ribosomal machinery is highly stereospecific.[7] However, recent advancements in cell-free protein synthesis (CFPS) systems, particularly those employing modified ribosomes, have paved the way for the efficient incorporation of D-amino acids.[7][8] This guide provides a comprehensive overview of the principles, protocols, and applications of using this compound for advanced protein NMR studies.

Scientific Rationale: The Advantage of an Ortho-Iodinated D-Amino Acid

The choice of this compound as an NMR probe is deliberate and offers several key advantages:

  • Heavy Atom-Induced Chemical Shift Perturbations: The iodine atom, being a heavy element, exerts a significant spin-orbit effect on the NMR-active nuclei in its vicinity. This "heavy-atom effect on the light-atom" (HALA) can induce substantial changes in the chemical shifts of nearby protons and carbons, making them exquisitely sensitive reporters of their environment.[5]

  • Probing Steric Constraints: The incorporation of a D-amino acid into a protein that naturally contains L-amino acids introduces a significant steric perturbation. The ability of a protein to accommodate this compound at a specific site provides valuable information about the local flexibility and packing of the polypeptide chain.

  • Minimal Perturbation of Aromaticity: Unlike some other modifications, iodination at the ortho position maintains the aromatic character of the phenylalanine side chain, which can be crucial for preserving native-like interactions.

  • Unique Spectroscopic Signature: The altered electronic environment of the phenyl ring due to the ortho-iodo group results in a unique pattern of chemical shifts in 1H-13C HSQC spectra, allowing for the unambiguous identification and monitoring of the labeled residue.[9][10][11][12]

PropertyAdvantage in Protein NMR
Iodine Heavy Atom Induces significant and sensitive chemical shift perturbations on neighboring nuclei.[5]
Ortho-Positioning Provides a unique steric and electronic probe compared to meta or para isomers.
D-Stereochemistry Acts as a stringent test of local protein plasticity and can reveal unique interactions.
Aromatic Side Chain Preserves the potential for native-like π-stacking and hydrophobic interactions.

Experimental Workflow Overview

The successful application of this compound in protein NMR studies involves a multi-step process, from the synthesis of the amino acid to the acquisition and interpretation of NMR data. The following diagram illustrates the general workflow.

G cluster_0 Preparation cluster_1 Protein Expression & Purification cluster_2 NMR Spectroscopy cluster_3 Data Analysis A Synthesis of This compound B Preparation of Aminoacyl-tRNA A->B Chemical Acylation C Cell-Free Protein Synthesis (with modified ribosomes) B->C Addition to CFPS reaction D Protein Purification (e.g., Ni-NTA, SEC) C->D Purification of -labeled protein E NMR Sample Preparation D->E Buffer Exchange & Concentration F 1H-13C HSQC (Chemical Shift Perturbation) E->F G Relaxation Dispersion (Protein Dynamics) E->G H Data Processing & Interpretation F->H G->H G cluster_0 Input Components DNA Plasmid DNA (with TAG codon) Reaction Incubate (e.g., 37°C, 4-6 hours) DNA->Reaction tRNA 2-iodo-D-Phe-tRNA_CUA tRNA->Reaction CFPS CFPS Mix (modified ribosomes, -L-Phe) CFPS->Reaction Purification Purify Protein (e.g., Ni-NTA) Reaction->Purification Verification Verify Incorporation (Mass Spectrometry) Purification->Verification

References

Application Notes and Protocols for X-ray Crystallography using 2-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging the Anomalous Signal of Iodine for De Novo Structure Determination

In the field of X-ray crystallography, solving the "phase problem" is the critical step that transforms diffraction data into a three-dimensional electron density map of a macromolecule.[1] While methods like molecular replacement are powerful, they require a homologous structure. For novel proteins, de novo phasing methods are essential. Single-wavelength Anomalous Diffraction (SAD) has emerged as a robust technique for this purpose, relying on the anomalous scattering signal of heavy atoms incorporated into the protein crystal.[2][3]

Traditionally, selenomethionine (SeMet) has been the workhorse for SAD phasing. However, the use of halogenated amino acids, such as 2-iodo-D-phenylalanine, offers a compelling alternative. Iodine, with its significant anomalous signal at commonly used X-ray wavelengths (e.g., Cu Kα), provides a powerful tool for phase determination.[4][5] The site-specific incorporation of this compound into a protein provides a strategic advantage by placing a strong anomalous scatterer at a defined location, which can greatly simplify the process of structure solution.[6] This application note provides a comprehensive guide to the use of this compound for X-ray crystallography, from the principles of anomalous diffraction to detailed protocols for protein labeling, crystallization, and data analysis.

The Principle of Single-wavelength Anomalous Diffraction (SAD)

X-ray scattering from an atom is described by its atomic scattering factor, which is typically considered a real number. However, when the energy of the incident X-rays is near an absorption edge of an atom, the scattering factor becomes a complex number with both real (f') and imaginary (f'') components. This phenomenon is known as anomalous scattering.

The imaginary component, f'', is responsible for the differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical (Friedel's Law). This intensity difference, known as the Bijvoet difference, is directly proportional to the phase information of the structure factors. The SAD method exploits these small but measurable differences to locate the positions of the anomalous scatterers (in this case, iodine atoms) within the crystal lattice. Once the substructure of the anomalous scatterers is determined, it can be used to calculate the initial phases for the entire protein structure, leading to an interpretable electron density map.

Methods for Incorporating Iodine into Proteins

There are two primary strategies for introducing iodine into protein crystals for SAD phasing:

  • Soaking or Co-crystallization: This method involves introducing iodide ions or iodine-containing fragments into the crystallization solution or soaking pre-grown crystals in a solution containing these heavy atoms.[2][4] This approach is straightforward but may not always result in specific and ordered binding of the iodine atoms.

  • In Vivo Incorporation: This powerful technique involves the site-specific incorporation of an iodinated amino acid, such as this compound, into the protein during its expression in a host organism like Escherichia coli. This is typically achieved using a phenylalanine auxotrophic strain, which cannot synthesize its own phenylalanine and will therefore incorporate the supplied this compound into the growing polypeptide chain.[6][7] This method ensures the precise placement of the heavy atom, which can significantly improve the quality of the phasing signal.

This application note will focus on the in vivo incorporation method, providing a detailed protocol for producing proteins labeled with this compound.

Experimental Workflow for Iodine-SAD Phasing

The overall workflow for determining a protein structure using this compound and SAD phasing is outlined below.

experimental_workflow cluster_expression Protein Expression & Labeling cluster_purification Purification & Verification cluster_crystallography Crystallography cluster_phasing Structure Solution A Transformation of Phe-auxotrophic E. coli B Growth in Minimal Media with L-Phe A->B C Induction & Addition of this compound B->C D Protein Expression C->D E Cell Lysis & Protein Purification D->E F Mass Spectrometry Analysis E->F G Crystallization Screening F->G H X-ray Data Collection (SAD) G->H I Data Processing & Scaling H->I J Substructure Determination I->J K Phasing & Density Modification J->K L Model Building & Refinement K->L

Figure 1: A comprehensive workflow for protein structure determination using this compound SAD phasing.

Protocol 1: In Vivo Incorporation of this compound

This protocol describes the expression of a target protein with incorporated this compound using a phenylalanine auxotrophic E. coli strain.

Materials:

  • E. coli phenylalanine auxotrophic strain (e.g., a derivative of BL21(DE3) with a knockout in the pheA gene)

  • Expression plasmid containing the gene of interest

  • Luria-Bertani (LB) agar plates and liquid medium

  • M9 minimal medium supplemented with necessary nutrients (excluding phenylalanine)

  • L-phenylalanine (stock solution, sterile filtered)

  • This compound (stock solution, sterile filtered)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) (stock solution, sterile filtered)

  • Appropriate antibiotic(s)

Procedure:

  • Transformation: Transform the expression plasmid into the phenylalanine auxotrophic E. coli strain using a standard protocol and plate on LB agar containing the appropriate antibiotic and supplemented with 40 µg/mL L-phenylalanine. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, required vitamins and trace metals, the appropriate antibiotic, and 40 µg/mL L-phenylalanine. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 1 L of M9 minimal medium (with the same supplements as the starter culture, including L-phenylalanine) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with vigorous shaking.

  • Induction and Labeling:

    • Monitor the cell growth until the OD₆₀₀ reaches 0.6-0.8.

    • Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Gently wash the cell pellet once with 100 mL of pre-warmed M9 minimal medium (lacking L-phenylalanine) to remove any residual L-phenylalanine.

    • Resuspend the cell pellet in 1 L of fresh, pre-warmed M9 minimal medium supplemented with all necessary components except L-phenylalanine.

    • Add this compound to a final concentration of 50-100 mg/L. The optimal concentration may need to be determined empirically, as high concentrations can be toxic.[8]

    • Incubate the culture for 30 minutes at 37°C to allow for the uptake of the unnatural amino acid.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[9]

    • Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours. Lower temperatures often improve the solubility of the expressed protein.[10]

  • Cell Harvest: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

Verification of Incorporation:

It is crucial to verify the successful incorporation of this compound. This can be achieved using mass spectrometry. By comparing the molecular weight of the labeled protein with the unlabeled (native) protein, the extent of incorporation can be determined. Each incorporated this compound will increase the protein's mass by approximately 125.9 Da compared to a phenylalanine residue.

Amino AcidMolecular Weight (Da)
L-Phenylalanine165.19
This compound291.09
Mass Difference 125.9

Table 1: Molecular weight comparison of L-phenylalanine and this compound.

Protocol 2: Crystallization of Iodinated Protein

The crystallization of the this compound labeled protein generally follows standard protein crystallization protocols. However, the presence of the bulky, hydrophobic iodine atom may slightly alter the protein's surface properties, potentially requiring some optimization of the crystallization conditions.

General Considerations:

  • Protein Purity and Concentration: High purity (>95%) and a suitable concentration (typically 5-15 mg/mL) are critical for successful crystallization.

  • Screening: A wide range of commercially available crystallization screens should be used to identify initial crystallization hits.

  • Optimization: Once initial hits are identified, the conditions (precipitant concentration, pH, additives) should be optimized to obtain diffraction-quality crystals.

  • Handling Unnatural Amino Acids: While this compound is incorporated into the protein, it's good practice to handle all materials with care.

Procedure:

  • Prepare Protein Solution: Purify the this compound labeled protein to homogeneity. Concentrate the protein to a suitable concentration in a low ionic strength buffer.

  • Set up Crystallization Trials: Use the sitting-drop or hanging-drop vapor diffusion method to screen a variety of crystallization conditions.

  • Incubate and Monitor: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Harvest and Cryo-protect: Once crystals of suitable size are obtained, carefully harvest them and transfer them to a cryo-protectant solution before flash-cooling in liquid nitrogen. The cryo-protectant is typically the mother liquor supplemented with a cryo-agent like glycerol or ethylene glycol.

Protocol 3: X-ray Data Collection and SAD Phasing

The success of SAD phasing is highly dependent on the quality of the diffraction data and the accurate measurement of the anomalous signal.

Data Collection Strategy:

  • Wavelength Selection: For iodine, data collection using a copper rotating anode X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) is highly effective, as iodine has a significant anomalous signal (f'' ≈ 6.8 e⁻) at this wavelength.[5] If using a synchrotron source, the wavelength can be tuned to the L-III absorption edge of iodine (λ ≈ 2.7 Å) to maximize the anomalous signal.

  • High Redundancy: Collect a highly redundant dataset (multiplicity > 4) to ensure accurate measurement of the Bijvoet differences. This can be achieved by collecting a larger wedge of data (e.g., 180-360°).[2]

  • Low Dose: If using a synchrotron, a low-dose data collection strategy may be necessary to minimize radiation damage, which can degrade the anomalous signal.[11]

Data Processing and Phasing:

  • Data Processing: Process the diffraction data using software such as XDS or HKL2000. It is crucial to keep the Friedel pairs separate (i.e., do not merge Bijvoet mates) during scaling.

  • Substructure Determination: Use software like SHELXD, hkl2map, or the HySS module in Phenix to locate the positions of the iodine atoms from the anomalous differences.

  • Phasing and Density Modification: Once the iodine substructure is determined, use it to calculate initial phases for the protein. Software packages like SHELXE, Phenix.autosol, or SOLVE/RESOLVE can be used for this step. These programs also perform density modification to improve the initial electron density map.[12]

  • Model Building and Refinement: Build the protein model into the electron density map using software like Coot and refine the structure using programs such as Phenix.refine or REFMAC5.

Conclusion

The use of this compound for SAD phasing provides a powerful and effective method for de novo protein structure determination. The site-specific incorporation of this heavy atom analog offers a significant advantage in obtaining high-quality phase information. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to successfully employ this technique in their structural biology endeavors, ultimately accelerating the discovery and characterization of novel protein structures.

References

Application Notes and Protocols for the Site-Specific Incorporation of 2-iodo-D-phenylalanine into Recombinant Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Proteomic Toolbox with 2-iodo-D-phenylalanine

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology, enabling the introduction of novel chemical functionalities to probe and manipulate protein structure and function.[1][2] Among the vast array of UAAs, this compound stands out for its unique combination of properties. The iodine atom serves as an effective heavy-atom derivative for X-ray crystallography, facilitating phase determination, while the D-configuration of the amino acid can confer resistance to proteolysis, enhancing the in vivo stability of therapeutic proteins.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for incorporating this compound into proteins expressed in Escherichia coli. The protocol leverages the amber stop codon suppression methodology, which requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not cross-react with the host's translational machinery.[5] Given the dual challenge of accommodating a D-amino acid and a bulky ortho-substituent, this protocol outlines a strategy that combines directed evolution of a suitable aaRS with the potential use of engineered ribosomes to enhance incorporation efficiency.

Core Principles: Overcoming the Barriers to D-Amino Acid Incorporation

The central challenge in incorporating D-amino acids into proteins lies in the inherent stereospecificity of the ribosome, which has evolved to almost exclusively polymerize L-amino acids.[6] The successful incorporation of a D-amino acid requires overcoming two key hurdles:

  • Aminoacylation: An orthogonal aaRS must be engineered to specifically recognize and charge the D-amino acid onto its cognate tRNA. This typically involves extensive mutagenesis of the aaRS active site to alter its substrate specificity.

  • Ribosomal Accommodation: The ribosome's peptidyltransferase center (PTC) must be able to accommodate the D-aminoacyl-tRNA in the A-site and catalyze peptide bond formation. While some D-amino acids can be incorporated at low efficiencies with wild-type ribosomes, ribosome engineering, specifically mutations in the 23S rRNA, has been shown to enhance the incorporation of D-amino acids.[7][8][9]

This protocol will first detail the development of the necessary genetic tools, followed by the protein expression and verification workflows.

Experimental Workflow Overview

The overall workflow for incorporating this compound into a target protein is a multi-step process that begins with the generation of the necessary genetic components and culminates in the analysis of the final, modified protein.

Workflow cluster_prep I. Genetic Tool Development cluster_expression II. Protein Expression & Purification cluster_analysis III. Verification of Incorporation A Directed Evolution of 2-iodo-D-PheRS B Site-Directed Mutagenesis of Target Gene (TAG) A->B C Ribosome Engineering (Optional but Recommended) A->C D Co-transformation of E. coli B->D C->D E Protein Expression D->E F Protein Purification E->F G SDS-PAGE Analysis F->G H Mass Spectrometry (LC-MS/MS) G->H

Caption: Overall experimental workflow for this compound incorporation.

Part I: Development of Genetic Tools

Directed Evolution of a this compound-specific Aminoacyl-tRNA Synthetase (aaRS)

As no naturally occurring aaRS is known to be specific for this compound, one must be engineered through directed evolution. A suitable starting point is a phenylalanyl-tRNA synthetase (PheRS) due to its inherent recognition of the phenylalanine scaffold. The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) has also been successfully engineered to incorporate a wide variety of phenylalanine analogs and could serve as an alternative scaffold.[5]

Protocol for Directed Evolution Library Generation:

  • Gene Acquisition: Obtain the gene for the chosen aaRS (e.g., E. coli PheRS).

  • Library Creation: Introduce diversity into the aaRS active site using techniques such as error-prone PCR or site-saturation mutagenesis of residues predicted to interact with the amino acid substrate.

  • Selection Plasmids: Clone the library of mutant aaRS genes into a plasmid that also expresses a cognate orthogonal tRNA (e.g., a mutated tRNAPhe). A separate plasmid should contain a reporter gene (e.g., chloramphenicol acetyltransferase, CAT) with an amber stop codon at a permissive site.

  • Positive Selection: Transform E. coli with both plasmids and grow in the presence of this compound and chloramphenicol. Cells will only survive if a mutant aaRS can incorporate this compound, allowing for readthrough of the amber stop codon in the CAT gene.

  • Negative Selection: To eliminate aaRS mutants that recognize canonical amino acids, perform a selection in the absence of this compound but in the presence of a counter-selectable marker (e.g., a toxic gene like barnase with an amber codon). Cells containing aaRS mutants that incorporate natural amino acids will be killed.

  • Iterative Rounds: Repeat positive and negative selection rounds to enrich for highly active and specific this compound synthetases.

Site-Directed Mutagenesis of the Target Gene

To specify the site of this compound incorporation, the corresponding codon in the gene of interest must be mutated to the amber stop codon, TAG.

Protocol for Site-Directed Mutagenesis:

  • Primer Design: Design primers containing the desired TAG mutation.

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.

  • Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme.[10]

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Sequence Verification: Sequence the plasmid from isolated colonies to confirm the presence of the TAG mutation.

Ribosome Engineering (Optional but Recommended)

To enhance the efficiency of D-amino acid incorporation, it is advisable to use an E. coli strain with an engineered ribosome. Mutations in the 23S rRNA, particularly in the peptidyltransferase center, have been shown to increase the ribosome's ability to utilize D-aminoacyl-tRNAs.[7][8][9] Strains containing plasmids that express these mutant 23S rRNAs can be used as the expression host.

Part II: Protein Expression and Purification

Co-transformation and Culture Preparation

Protocol:

  • Co-transformation: Co-transform the expression plasmid containing the target gene with the TAG codon and the plasmid encoding the evolved this compound synthetase and its cognate tRNA into the chosen E. coli expression strain (preferably one with an engineered ribosome).

  • Starter Culture: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics for both plasmids and grow overnight at 37°C with shaking.

Protein Expression

Protocol:

  • Inoculation: The following day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.

  • Growth: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM. If the aaRS is under the control of an arabinose-inducible promoter, also add L-arabinose to a final concentration of 0.02%.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight (16-20 hours) with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Parameter Recommended Condition
E. coli Strain BL21(DE3) or derivative
Expression Plasmids Target gene (with TAG) + aaRS/tRNA
This compound 1 mM
Inducers IPTG (0.5-1 mM), L-arabinose (0.02%)
Expression Temperature 18-25°C
Expression Time 16-20 hours

Table 1: Recommended Protein Expression Conditions.

Protein Purification

The purification protocol will depend on the specific properties of the target protein and any affinity tags that have been incorporated into its sequence (e.g., a His-tag). A general protocol for a His-tagged protein is provided below.

Protocol:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

  • Elution: Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Part III: Verification of this compound Incorporation

SDS-PAGE Analysis

A preliminary assessment of UAA incorporation can be made by SDS-PAGE. The expression of the full-length protein in the presence of this compound, and its absence or significant reduction in the absence of the UAA, provides initial evidence of successful amber suppression.

Protocol:

  • Take samples of the culture before and after induction, and a sample of the purified protein.

  • Run the samples on an SDS-PAGE gel.

  • Stain the gel with Coomassie Blue or use Western blotting with an antibody against an affinity tag to visualize the protein bands.

SDSPAGE cluster_gel SDS-PAGE Gel cluster_bands lane1 Marker lane2 - UAA - IPTG lane3 - UAA + IPTG lane4 + UAA - IPTG lane5 + UAA + IPTG band3 band5

References

Application Notes & Protocols: Iodinated Phenylalanine Analogs as Tools in Structural Biology

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The determination of macromolecular structures by X-ray crystallography is frequently hindered by the intrinsic "phase problem," where the phase information of diffracted X-rays is lost during measurement.[1][2][3] Experimental phasing techniques, which utilize heavy atoms to generate phase information, provide a powerful solution.[3][4] This guide details the application of iodinated phenylalanine analogs, specifically the site-specific incorporation of 2-iodo-L-phenylalanine and its isomers, as a robust tool for de novo structure determination. By leveraging genetic code expansion, researchers can introduce the potent anomalous scatterer, iodine, at precise locations within a protein, minimizing structural perturbations and overcoming the challenges associated with traditional heavy-atom soaking methods.[5][6] We provide a comprehensive overview of the underlying principles, detailed protocols for incorporation and verification, and practical considerations for crystallographic data collection and phasing.

The Rationale: Overcoming the Phase Problem with Site-Specific Heavy Atoms

The fundamental challenge in X-ray crystallography is the inability to directly measure the phases of the structure factors, which are essential for calculating the electron density map of a molecule.[3][7] Experimental phasing methods circumvent this by introducing atoms with significant X-ray scattering power, known as "heavy atoms," into the protein crystal.[1][8]

The iodine atom in 2-iodo-phenylalanine is an excellent candidate for this purpose due to its high number of electrons (Z=53), which leads to significant changes in diffraction amplitudes and provides a strong anomalous scattering signal, particularly at the copper K-alpha wavelength (1.54 Å) available from in-house X-ray sources.[1][5][6]

Why Site-Specific Incorporation?

Traditional methods of preparing heavy-atom derivatives involve soaking pre-grown protein crystals in solutions containing heavy-atom salts.[9] This approach often suffers from significant drawbacks:

  • Lack of Specificity: Binding sites are unpredictable and may not exist.

  • Non-Isomorphism: The binding of the heavy atom can disrupt the crystal lattice, changing the unit cell dimensions and making phase calculation impossible.[8]

  • Low Occupancy: Incomplete binding of the heavy atom at a specific site weakens the signal.

  • Protein Denaturation: Harsh heavy-atom compounds can damage the protein or the crystal.

Site-specific incorporation of an iodinated amino acid via genetic code expansion directly addresses these issues. By replacing a native amino acid with 2-iodo-L-phenylalanine, the heavy atom becomes an integral part of the protein backbone at a pre-determined position. This approach ensures 100% occupancy and, as the analog is structurally very similar to phenylalanine, it is less likely to perturb the protein's structure or its crystallization properties.[5]

Logical Framework for Using Iodophenylalanine

The decision to use an iodinated amino acid is a direct strategy to solve the phase problem for novel protein structures where molecular replacement is not feasible.

G cluster_0 The Challenge cluster_1 The Strategy cluster_2 The Solution Problem The Phase Problem in X-ray Crystallography Phasing Experimental Phasing Methods (SAD, MIRAS, etc.) Problem->Phasing Solution HeavyAtoms Requirement: Introduction of Heavy Atoms Phasing->HeavyAtoms Requires Incorporation Site-Specific Incorporation of Unnatural Amino Acids (UAAs) HeavyAtoms->Incorporation Superior Method IodoPhe 2-Iodo-L-Phenylalanine: A Potent Anomalous Scatterer Incorporation->IodoPhe Ideal Candidate Structure Successful Structure Solution IodoPhe->Structure

Caption: Logical workflow from the crystallographic phase problem to its solution using 2-iodo-L-phenylalanine.

Comparison of Phasing Atoms

The choice of a heavy atom is critical for successful phasing. Iodine offers a balance of scattering power and ease of incorporation.

Phasing AtomAtomic Number (Z)Total ElectronsTypical Incorporation MethodKey Advantage
Selenium (Se) 3434Residue-specific (Selenomethionine)Well-established; tunable wavelength (MAD)
Mercury (Hg) 8080Crystal SoakingVery strong scatterer
Platinum (Pt) 7878Crystal SoakingStrong scatterer
Iodine (I) 5353Site-specific (Iodo-Phe/Tyr)Strong anomalous signal at Cu Kα; minimal perturbation[5][6]

The Technology: Genetic Code Expansion

The site-specific incorporation of 2-iodo-L-phenylalanine is made possible by the "genetic code expansion" technology.[][11] This technique introduces a new, engineered pair of a tRNA molecule and its cognate aminoacyl-tRNA synthetase (aaRS) into an expression host like E. coli.[12][13]

This orthogonal tRNA/aaRS pair is designed to be independent of the host's own translational machinery and is engineered for a specific task:

  • The Synthetase (aaRS): It uniquely recognizes and attaches the unnatural amino acid (2-iodo-L-phenylalanine) to the engineered tRNA. It does not recognize any of the 20 canonical amino acids.

  • The tRNA: It has an anticodon that recognizes a nonsense codon, typically the amber stop codon (TAG), which is rare in many expression hosts.[11]

When a gene of interest is modified to have a TAG codon at a specific position, the ribosome pauses at this codon. The engineered tRNA, charged with 2-iodo-L-phenylalanine, then recognizes the TAG codon and incorporates the unnatural amino acid, allowing protein synthesis to continue.[12][13]

Workflow for UAA Incorporation

G cluster_gene 1. Gene Design cluster_host 2. Host Engineering cluster_expression 3. Protein Expression Gene Gene of Interest (e.g., on pET vector) Mutagenesis Site-Directed Mutagenesis: Introduce Amber (TAG) Codon at desired site Gene->Mutagenesis Transform Co-transformation Mutagenesis->Transform Ecoli E. coli Host (e.g., BL21(DE3)) Ecoli->Transform pEVOL pEVOL Plasmid: - Orthogonal aaRS - Orthogonal tRNA(CUA) pEVOL->Transform Culture Culture cells in media supplemented with 2-Iodo-L-Phenylalanine Transform->Culture Induction Induce Expression (e.g., with IPTG) Culture->Induction Protein Result: Full-length protein with site-specific Iodophenylalanine Induction->Protein G Protein Purified & Verified Iodo-Protein Crystallization Crystallization Screening & Optimization Protein->Crystallization Crystal Diffraction-Quality Crystal Crystallization->Crystal DataCollection X-ray Data Collection (SAD Strategy) Collect high redundancy data Crystal->DataCollection Phasing Substructure Solution (Find Iodine Atom) & Experimental Phasing DataCollection->Phasing DensityMap Calculate Initial Electron Density Map Phasing->DensityMap ModelBuild Model Building & Refinement DensityMap->ModelBuild Structure Final 3D Structure ModelBuild->Structure

References

Application Note: 2-iodo-D-phenylalanine as a Heavy Atom Derivative for Phasing in X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals. Topic: 2-iodo-D-phenylalanine as a heavy atom derivative.

Introduction: Overcoming the Phase Problem with Halogenated Amino Acids

X-ray crystallography stands as a pillar in structural biology, providing atomic-resolution insights into the architecture of macromolecules. However, the diffraction experiment itself captures only the intensities of X-ray reflections, while the crucial phase information is lost. This "phase problem" prevents the direct calculation of an electron density map and subsequent model building[1]. Experimental phasing methods are designed to solve this problem by introducing atoms with strong scattering properties into the crystal, thereby altering the diffraction pattern in a measurable way[2].

One of the most powerful techniques for de novo structure determination is Single-wavelength Anomalous Dispersion (SAD). This method leverages the phenomenon of anomalous scattering, which occurs when the X-ray wavelength is near an absorption edge of an atom[3]. This causes the atom's scattering factor to become a complex number, leading to measurable differences in the intensities of Friedel pairs (reflections at h,k,l and -h,-k,-l)[3]. Heavy atoms are ideal for this purpose due to their large number of core electrons[1].

While selenomethionine (SeMet) has been the workhorse for SAD phasing for decades, its use is not without challenges, including potential toxicity to expression systems and the requirement for synchrotron access to tune to the selenium absorption edge[4][5]. An elegant and highly effective alternative is the incorporation of iodinated amino acids, such as this compound. Iodine is a particularly potent anomalous scatterer, even at the standard copper K-alpha (Cu Kα) wavelength (1.54 Å) available on in-house X-ray sources[1][6]. This makes iodine-SAD a highly accessible method for laboratories without routine synchrotron access[6][7].

This guide provides a detailed overview and protocols for the use of this compound as a heavy atom derivative for crystallographic phasing.

The Advantage of Iodine for Anomalous Phasing

The utility of a heavy atom for SAD phasing is determined by its anomalous scattering properties, specifically the imaginary component of the scattering factor (f''). A larger f'' value leads to a stronger anomalous signal, making phase determination more robust[8]. Iodine possesses a significant anomalous signal at the Cu Kα wavelength, making it exceptionally well-suited for in-house data collection[1][9].

PropertyValueSignificance for Crystallography
Atom Iodine (I)
Atomic Number (Z) 53High electron density provides strong overall scattering.
Molecular Weight 126.90 g/mol Significant mass addition for detection.
Anomalous Signal (f'') @ Cu Kα (1.54 Å) ~6.8 e⁻Provides a strong anomalous signal sufficient for SAD phasing without a tunable synchrotron source[1][6].
Absorption Edges L-edges (~2.4 - 2.8 Å)While not typically used with Cu Kα sources, these edges can be exploited at long-wavelength synchrotron beamlines for Multi-wavelength Anomalous Dispersion (MAD) experiments or to maximize the anomalous signal[10].

Workflow for Structure Determination using this compound

The overall process involves incorporating the iodinated amino acid into the target protein, crystallizing the labeled protein, collecting diffraction data, and using the anomalous signal from the iodine atoms to solve the phase problem.

G cluster_protein_production Protein Production cluster_crystallography Crystallography a Gene of Interest in Expression Vector b Transformation into Phe Auxotrophic E. coli a->b c Culture in Minimal Media with this compound b->c d Protein Expression & Purification c->d e Crystallization Screening & Optimization d->e f X-ray Data Collection (Cu Kα Source) e->f g SAD Phasing f->g h Electron Density Map & Model Building g->h i Structure Validation & Deposition h->i

Caption: Overall workflow from gene to final structure.

Protocol 1: Incorporation of this compound using a Phenylalanine Auxotroph

The most common method for incorporating amino acid analogs is to use an E. coli strain that cannot synthesize the natural amino acid. This forces the cell to incorporate the supplied analog from the growth medium.

Rationale: Using a phenylalanine auxotrophic strain, such as AF-pRARE, is critical. These strains have a mutation in the pheA gene, which encodes a key enzyme in the phenylalanine biosynthesis pathway. This prevents the synthesis of endogenous phenylalanine, ensuring high levels of this compound incorporation when it is supplied in the media.

Materials:

  • E. coli phenylalanine auxotrophic strain (e.g., AF-pRARE).

  • Expression plasmid containing the gene of interest.

  • M9 minimal medium components.

  • 19 essential amino acids mix (excluding Phenylalanine).

  • This compound (≥98% purity)[11][12].

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Appropriate antibiotic.

Step-by-Step Methodology:

  • Transformation: Transform the expression plasmid into the competent phenylalanine auxotrophic E. coli strain. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of M9 minimal medium supplemented with 0.4% glucose, antibiotic, and 40 mg/L of L-phenylalanine. Grow overnight at 37°C with shaking.

    • Causality Note: A small amount of natural L-phenylalanine is added to the starter culture to ensure robust initial growth before the cells are transferred to the labeling medium.

  • Main Culture Growth: Use the overnight starter culture to inoculate 1 L of M9 minimal medium supplemented with 0.4% glucose, antibiotic, and the 19 amino acid mix (40 mg/L each). Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Labeling: a. Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). b. Gently wash the cell pellet twice with 100 mL of sterile M9 salts (no carbon source or amino acids) to remove any residual L-phenylalanine. c. Resuspend the cell pellet in 1 L of fresh M9 minimal medium containing 0.4% glucose, antibiotic, the 19 amino acid mix, and 100 mg/L of this compound . d. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. e. Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to enhance proper protein folding.

  • Harvest and Verification: a. Harvest the cells by centrifugation. The cell pellet can be stored at -80°C. b. Purify the protein using your standard protocol. c. Crucial Step: Verify the incorporation of this compound using mass spectrometry (e.g., ESI-MS). The expected mass increase per incorporated residue is approximately 125.9 Da (Mass of Iodine - Mass of Hydrogen).

Protocol 2: Crystallization, Data Collection, and Phasing

Once the labeled protein is purified, the process follows standard crystallographic procedures. The key difference lies in the data collection strategy, which is optimized to measure the anomalous signal accurately.

G cluster_data Data Collection (Cu Kα) cluster_phasing SAD Phasing a Purified Iodo-Protein b Vapor Diffusion Crystallization a->b c Harvest & Cryo-protect Crystal b->c d Mount on Goniometer c->d e Collect High-Redundancy Data (>4-6) d->e f Measure Friedel Pairs (Bijvoet Mates) e->f g Process Data (e.g., XDS, HKL2000) f->g h Locate Iodine Sites (e.g., SHELXD, Phenix.HySS) g->h i Phase Calculation & Density Modification h->i j Autobuild Initial Model i->j

Caption: Data collection and SAD phasing workflow.

Step-by-Step Methodology:

  • Crystallization: Screen for crystallization conditions using standard vapor diffusion methods (sitting or hanging drop). The incorporation of the bulky, hydrophobic iodo-phenylalanine may require re-optimization of previously known crystallization conditions. The iodine atom itself does not typically interfere with crystal packing.

  • Data Collection Strategy (In-house Cu Kα Source): a. Mount a cryo-protected crystal and place it in the X-ray beam. b. The primary goal is to accurately measure the small differences between Friedel pairs. To achieve this, data redundancy is paramount. Aim for a redundancy of at least 4-6, and higher if possible[7]. c. Collect a complete dataset, rotating the crystal over a full 180° or 360°. Use fine phi slicing (e.g., 0.1-0.5° per frame) to minimize background and resolve spots.

  • Data Processing: a. Integrate and scale the data using software like XDS or HKL2000. b. Crucially, ensure that Friedel pairs are kept separate during scaling (e.g., by setting FRIEDEL'S_LAW=FALSE in XDS).

  • Substructure Determination and Phasing: a. Use software like Phenix (phenix.hyss), SHELXD, or CCP4 (CRANK2) to locate the iodine atom positions from the anomalous differences. b. The number of iodine sites found should correspond to the number of phenylalanine residues in the protein sequence (assuming full incorporation and ordered residues). c. Once the iodine substructure is solved, the software will calculate initial experimental phases.

  • Model Building and Refinement: a. Apply density modification (e.g., solvent flattening) to improve the initial electron density map. b. Use automated model-building programs (e.g., phenix.autobuild) to trace the protein backbone into the experimental map. c. Complete the model with manual building in Coot and refine using standard crystallographic refinement software.

Conclusion

This compound offers a robust and highly accessible method for de novo protein structure determination. Its strong anomalous signal at the Cu Kα wavelength empowers laboratories with in-house X-ray sources to solve the phase problem without relying on synchrotron beamtime[6][7][13]. By following the detailed protocols for metabolic labeling and data collection outlined here, researchers can effectively leverage this powerful tool to accelerate their structural biology and drug discovery programs.

References

Application Notes and Protocols for In Vivo Incorporation of 2-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the principles and methodologies for the in vivo incorporation of the non-canonical amino acid 2-iodo-D-phenylalanine. This unique amino acid serves as a versatile tool in biomedical research and drug development, offering a bioorthogonal handle for chemical modification and a heavy atom for structural studies. We provide detailed, field-proven protocols for two primary applications: the site-specific genetic incorporation of this compound into proteins for subsequent bioorthogonal derivatization, and its use as a radiolabeled tracer for in vivo imaging and biodistribution studies. This document is intended to equip researchers with the necessary knowledge to successfully implement these advanced techniques, from experimental design to data analysis and troubleshooting.

Introduction: The Power of a Single Atom

The introduction of non-canonical amino acids (ncAAs) into proteins represents a significant leap forward in our ability to probe and manipulate biological systems.[1][2][3] this compound, a synthetic derivative of the essential amino acid phenylalanine, is a particularly valuable ncAA for in vivo applications. Its key features include:

  • Bioorthogonal Reactivity: The iodine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6][7] This allows for the site-specific attachment of a wide range of molecules, including fluorescent probes, therapeutic agents, and affinity tags, to proteins in a biological context.

  • D-Chirality: The D-configuration of the amino acid offers enhanced stability against proteolytic degradation compared to its natural L-isomer, a desirable trait for in vivo studies and therapeutic development.[8]

  • Radiolabeling Potential: The iodine atom can be replaced with a radioactive isotope, such as Iodine-123 or Iodine-125, transforming this compound into a tracer for non-invasive in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT).[9][10][11][12][13]

  • Minimal Perturbation: The structural similarity to phenylalanine allows it to be recognized by cellular machinery, in some cases, and incorporated into proteins with minimal disruption to their overall structure and function.

This guide will provide two distinct, yet complementary, protocols for harnessing the potential of this compound in vivo.

Part 1: Site-Specific Genetic Incorporation of this compound

The site-specific incorporation of this compound into a protein of interest in vivo is achieved through the expansion of the genetic code.[1][2] This powerful technique utilizes an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) to read through a "blank" codon, typically the amber stop codon (UAG), and insert the ncAA into the growing polypeptide chain.

Causality Behind Experimental Choices

The ribosome is inherently selective against D-amino acids.[14][15] Therefore, a specialized, engineered system is required to overcome this barrier. The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species has proven to be a remarkably versatile scaffold for engineering new ncAA specificities.[16][17][18][19][20] Its active site can be mutated to accommodate a wide range of phenylalanine derivatives, including those with D-chirality.

The choice of the amber stop codon (UAG) as the site of incorporation is strategic. It is the least frequently used stop codon in many organisms, minimizing competition with translation termination and reducing off-target effects.[1]

Experimental Workflow: Genetic Incorporation

G cluster_0 Preparation cluster_1 In Vivo Incorporation cluster_2 Analysis Plasmid_Construction Plasmid Construction: - Gene of Interest with UAG codon - Engineered PylRS - PylRS tRNA Cell_Transformation Cell Transformation Plasmid_Construction->Cell_Transformation Cell_Culture Cell Culture and Induction Cell_Transformation->Cell_Culture Add_ncAA Supplement with This compound Cell_Culture->Add_ncAA Protein_Expression Protein Expression and Incorporation Add_ncAA->Protein_Expression Cell_Lysis Cell Lysis and Protein Purification Protein_Expression->Cell_Lysis MS_Analysis Mass Spectrometry Analysis Cell_Lysis->MS_Analysis SDS_PAGE SDS-PAGE and Western Blot Cell_Lysis->SDS_PAGE

Caption: Workflow for genetic incorporation of this compound.

Detailed Protocol: Genetic Incorporation in E. coli

1. Plasmid Construction:

  • Gene of Interest (GOI): Subclone your GOI into a suitable expression vector. Introduce an in-frame amber stop codon (TAG) at the desired incorporation site using site-directed mutagenesis.

  • Orthogonal Translation System: Utilize a plasmid co-expressing a rationally designed PylRS mutant and its cognate tRNA. A promising starting point is the PylRS(N346A/C348A) mutant, which has demonstrated promiscuity for various phenylalanine analogs.[16][17][19]

2. Transformation:

  • Co-transform chemically competent E. coli (e.g., BL21(DE3)) with the GOI plasmid and the orthogonal translation system plasmid. Plate on selective media (e.g., LB agar with appropriate antibiotics).

3. Protein Expression and Incorporation:

  • Inoculate a single colony into minimal media supplemented with the appropriate antibiotics and grow overnight at 37°C.

  • The next day, dilute the overnight culture into fresh minimal media and grow to an OD600 of 0.6-0.8.

  • Supplement the culture with 1-2 mM this compound.

  • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

4. Protein Purification and Analysis:

  • Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication).

  • Purify the protein of interest using an appropriate affinity tag (e.g., His-tag).

  • Confirm the incorporation of this compound by mass spectrometry. The mass of the purified protein should increase by 125.99 Da for each incorporated this compound residue (relative to phenylalanine).

  • Analyze the protein expression levels by SDS-PAGE and Western blotting.

ParameterRecommended ValueRationale
This compound Concentration 1-2 mMEnsures sufficient substrate for the engineered PylRS.
Induction Temperature 18-25°CLower temperatures can improve protein folding and incorporation efficiency.
Induction Time 12-16 hoursAllows for sufficient protein expression and incorporation.
Media Minimal MediaReduces competition from endogenous phenylalanine.
Troubleshooting: Genetic Incorporation
IssuePossible CauseSolution
Low protein yield Toxicity of the ncAA or the expressed protein.Lower the concentration of the ncAA. Optimize induction conditions (lower temperature, shorter induction time). Use a different expression host.
No incorporation of ncAA Inefficient PylRS mutant. Poor uptake of the ncAA.Screen other PylRS mutants. Increase the concentration of the ncAA. Verify the integrity of the ncAA.
Read-through of the stop codon by endogenous machinery High expression levels of the GOI.Reduce the inducer concentration. Use a lower copy number plasmid for the GOI.
Misinorporation of natural amino acids The engineered PylRS is not fully orthogonal.Perform negative selection against natural amino acids during PylRS evolution.

Part 2: this compound as a Radiolabeled Tracer for In Vivo Imaging

Radioiodinated this compound has emerged as a promising tracer for tumor imaging with SPECT. Its uptake is mediated by amino acid transporters, which are often upregulated in cancer cells.[10][13] The D-isomer exhibits favorable pharmacokinetics, including rapid clearance from the blood, leading to high tumor-to-background contrast.[10][12][13]

Causality Behind Experimental Choices

The choice of Iodine-123 is ideal for SPECT imaging due to its 159 keV gamma emission and a relatively short half-life of 13.2 hours, which minimizes the radiation dose to the subject. The Cu¹⁺-assisted nucleophilic exchange is a common and efficient method for radioiodination.[9][10]

Experimental Workflow: Radiolabeling and In Vivo Imaging

G cluster_0 Radiolabeling cluster_1 In Vivo Study cluster_2 Biodistribution Precursor_Prep Prepare this compound precursor Radiolabeling_Reaction Radiolabeling with [¹²³I]NaI Precursor_Prep->Radiolabeling_Reaction Purification Purification of [¹²³I]-2-iodo-D-phenylalanine Radiolabeling_Reaction->Purification Tracer_Administration Tracer Administration (i.v.) Purification->Tracer_Administration Animal_Model Animal Model Preparation Animal_Model->Tracer_Administration SPECT_Imaging SPECT/CT Imaging Tracer_Administration->SPECT_Imaging Tissue_Harvest Tissue Harvesting SPECT_Imaging->Tissue_Harvest Gamma_Counting Gamma Counting Tissue_Harvest->Gamma_Counting Data_Analysis Data Analysis (%ID/g) Gamma_Counting->Data_Analysis

Caption: Workflow for radiolabeling and in vivo imaging with [¹²³I]-2-iodo-D-phenylalanine.

Detailed Protocol: Radiolabeling and Biodistribution in a Mouse Model

1. Radiolabeling of this compound with Iodine-123:

  • This protocol is based on the Cu¹⁺-assisted isotopic exchange method.[10]

  • To a reaction vial, add 1.0 mg of this compound.

  • Add the [¹²³I]NaI solution (e.g., 222 MBq in 10-20 µL).

  • Add the reaction mixture containing CuSO₄, SnSO₄, gentisic acid, and citric acid under acidic and reducing conditions.

  • Heat the reaction mixture at 100°C for 60 minutes.

  • After cooling, adjust the pH to >4 and render the solution isotonic.

  • Remove free ¹²³I⁻ by passing the solution through a silver membrane filter.

  • Determine the radiochemical purity by HPLC.

ParameterRecommended ValueReference
Precursor Amount 1.0 mg[10]
[¹²³I]NaI Activity 222 MBq[10]
Reaction Temperature 100°C[11]
Reaction Time 60 min[11]
Radiochemical Purity >99%[10]
Specific Activity ~65 GBq/mmol[10]

2. Animal Studies:

  • All animal procedures must be approved by the institutional animal care and use committee.

  • Use tumor-bearing mice (e.g., xenograft models).

  • Administer the radiolabeled tracer via tail vein injection (e.g., 5-10 MBq per mouse).

3. SPECT/CT Imaging:

  • Perform dynamic or static imaging at various time points post-injection (e.g., 1, 4, 24 hours).

  • Acquire whole-body images to visualize the biodistribution of the tracer.

4. Ex Vivo Biodistribution:

  • At the end of the imaging study, euthanize the mice.

  • Dissect and collect organs of interest (tumor, blood, liver, kidneys, muscle, etc.).

  • Weigh the tissues and measure the radioactivity in a gamma counter.

  • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Troubleshooting: Radiolabeling and In Vivo Imaging
IssuePossible CauseSolution
Low radiolabeling yield Impure precursor. Suboptimal reaction conditions.Purify the this compound precursor. Optimize temperature, time, and reagent concentrations.
High background in images Slow clearance of the tracer. Deiodination of the tracer in vivo.Optimize the imaging time point. Check the in vivo stability of the radiolabeled compound.
Low tumor uptake Low expression of amino acid transporters in the tumor model.Use a different tumor model. Confirm transporter expression by other methods (e.g., immunohistochemistry).
High variability in biodistribution data Inconsistent injection volume. Inaccurate tissue weighing.Use a calibrated syringe for injections. Ensure accurate weighing of wet tissue samples.

Part 3: Bioorthogonal Modification via Suzuki-Miyaura Cross-Coupling

Once this compound is incorporated into a protein, the iodine atom can be used as a handle for further chemical modification using the Suzuki-Miyaura cross-coupling reaction.[4][5][6][7][21] This palladium-catalyzed reaction forms a new carbon-carbon bond between the iodophenyl group and a boronic acid derivative, allowing for the attachment of a wide variety of functional groups.

Experimental Workflow: Suzuki-Miyaura Coupling on Proteins

G Protein_with_IodoPhe Protein with incorporated This compound Reaction_Setup Reaction Setup: - Boronic acid derivative - Palladium catalyst - Ligand - Aqueous buffer Protein_with_IodoPhe->Reaction_Setup Reaction Suzuki-Miyaura Reaction Reaction_Setup->Reaction Purification Purification of Modified Protein Reaction->Purification Analysis Analysis of Modification (Mass Spectrometry, Fluorescence) Purification->Analysis

Caption: Workflow for Suzuki-Miyaura cross-coupling on a protein containing this compound.

Detailed Protocol: Suzuki-Miyaura Coupling on a Purified Protein

1. Reagents:

  • Purified protein containing this compound.

  • Boronic acid derivative (e.g., a fluorescent dye with a boronic acid handle).

  • Palladium catalyst (e.g., Pd₂(dba)₃).

  • Water-soluble ligand (e.g., sulfonated SPhos).

  • Aqueous buffer (e.g., phosphate or borate buffer, pH 8-9).

2. Reaction Setup:

  • In a microcentrifuge tube, dissolve the purified protein in the aqueous buffer to a final concentration of 10-50 µM.

  • Add the boronic acid derivative to a final concentration of 10-20 equivalents relative to the protein.

  • Prepare a fresh stock solution of the palladium catalyst and ligand.

  • Add the catalyst/ligand mixture to the protein solution to a final palladium concentration of 50-200 µM.

3. Reaction and Purification:

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

  • Monitor the reaction progress by mass spectrometry.

  • Quench the reaction by adding a chelating agent (e.g., EDTA).

  • Purify the modified protein using size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.

4. Analysis:

  • Confirm the modification by mass spectrometry. The mass of the protein should increase by the mass of the coupled boronic acid derivative minus the mass of the boronic acid group.

  • If a fluorescent dye was used, confirm the labeling by fluorescence spectroscopy or in-gel fluorescence.

ParameterRecommended ValueRationale
Protein Concentration 10-50 µMBalances reaction efficiency with protein stability.
Boronic Acid Equivalents 10-20 eq.Drives the reaction to completion.
Palladium Concentration 50-200 µMSufficient for catalysis without excessive protein damage.
pH 8-9Optimal for the Suzuki-Miyaura reaction.
Temperature RT to 37°CMild conditions to maintain protein integrity.

Conclusion and Future Perspectives

The in vivo incorporation of this compound opens up a vast landscape of possibilities for researchers in biology and medicine. The protocols provided in this guide offer a solid foundation for implementing these powerful techniques. Future advancements in this field will likely focus on the development of more efficient and orthogonal translation systems for D-amino acids, the discovery of new bioorthogonal reactions that can be performed in living organisms, and the application of these methods to address complex biological questions and develop novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Iodo-D-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the efficient incorporation of 2-iodo-D-phenylalanine, a non-canonical amino acid (ncAA), into proteins. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful technique. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance the yield and fidelity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the incorporation of this compound.

Q1: What is the primary mechanism for incorporating this compound into a protein?

The most common method is through amber stop codon suppression.[1] This process utilizes an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA).[1] The engineered aaRS specifically recognizes and charges the suppressor tRNA with this compound. This charged tRNA then recognizes the UAG (amber) stop codon in the mRNA sequence and inserts this compound into the growing polypeptide chain.

Q2: Why am I observing low yields of my target protein containing this compound?

Low protein yields can stem from several factors:

  • Inefficient suppression: The efficiency of the orthogonal aaRS/tRNA pair in outcompeting the natural release factors at the amber stop codon can be a limiting factor.[2]

  • Toxicity of the ncAA: High concentrations of this compound or the overexpression of the OTS components can be toxic to the host cells, leading to reduced growth and protein expression.

  • Suboptimal expression conditions: Factors such as inducer concentration, temperature, and media composition can significantly impact protein yield.[3]

  • Limited availability of the ncAA: Inefficient uptake of this compound by the host cells can limit its availability for incorporation.

Q3: How can I confirm the successful incorporation of this compound?

Mass spectrometry is the gold standard for confirming the precise mass of the expressed protein, which will reflect the addition of the heavier this compound residue.[3] Other methods like X-ray crystallography can also confirm its presence and location within the protein structure.[4]

Q4: Is this compound stable in typical cell culture media?

While generally stable, the stability of this compound can be influenced by media components and culture conditions. It is advisable to prepare fresh solutions and minimize prolonged exposure to light and high temperatures.

Q5: Can I use a cell-free protein synthesis (CFPS) system for incorporating this compound?

Yes, CFPS systems are a robust platform for incorporating ncAAs.[1] They offer several advantages, including bypassing issues of cell membrane permeability and toxicity of the ncAA, which can lead to higher incorporation efficiency.[1]

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Expression of the Full-Length Protein

Symptoms:

  • Western blot shows a faint band or no band at the expected molecular weight of the full-length protein.

  • A prominent band corresponding to the truncated protein product is observed.

Causality Workflow:

Start Low/No Full-Length Protein Check_OTS Verify OTS Plasmid Integrity & Expression Start->Check_OTS Check_ncAA Assess this compound Concentration & Uptake Start->Check_ncAA Optimize_Suppression Enhance Amber Suppression Efficiency Start->Optimize_Suppression Check_Toxicity Evaluate Cellular Toxicity Start->Check_Toxicity Solution_OTS Sequence plasmids. Confirm aaRS & tRNA expression (qRT-PCR). Check_OTS->Solution_OTS Solution_ncAA Titrate ncAA concentration. Test different media formulations. Check_ncAA->Solution_ncAA Solution_Suppression Co-express release factor inhibitors. Screen different amber codon contexts. Optimize_Suppression->Solution_Suppression Solution_Toxicity Lower inducer concentration. Reduce expression temperature. Check_Toxicity->Solution_Toxicity

Troubleshooting Workflow for Low Protein Expression

Detailed Troubleshooting Steps:

Potential Cause Recommended Action Scientific Rationale
Inefficient Amber Suppression Optimize the expression levels of the orthogonal aaRS and tRNA. Some systems benefit from having the tRNA on a higher copy number plasmid.[5] Consider screening different suppressor tRNAs, as their efficiency can vary.[6] Additionally, the nucleotide context surrounding the amber codon can influence suppression efficiency.[7]A higher concentration of the charged suppressor tRNA can more effectively compete with release factor 1 (RF1) for binding to the amber codon at the ribosomal A-site.
Suboptimal this compound Concentration Perform a titration experiment to determine the optimal concentration of this compound in the growth medium. Concentrations typically range from 1 to 10 mM.Insufficient ncAA will limit incorporation, while excessive concentrations can be toxic to the host cells.
Toxicity of OTS Components or ncAA Reduce the concentration of the inducer (e.g., IPTG) to lower the expression level of the orthogonal components.[8] Lowering the induction temperature can also mitigate toxicity and improve protein folding.Overexpression of foreign proteins can impose a metabolic burden on the cell.[8] Some ncAAs or their metabolites can be inherently toxic.
Plasmid or Gene Integrity Issues Sequence your plasmids to confirm the integrity of the orthogonal aaRS, tRNA, and the target gene containing the amber codon.Mutations in any of these components can abolish their function and prevent successful incorporation.
Problem 2: High Levels of Truncated Protein

Symptoms:

  • A strong band corresponding to the protein truncated at the amber codon site is observed on a Western blot, with a much weaker or absent full-length protein band.

Logical Relationship Diagram:

High_Truncation High Truncated Protein Suppression_vs_Termination Competition: Amber Suppression vs. Termination High_Truncation->Suppression_vs_Termination RF1_Activity High Release Factor 1 (RF1) Activity Suppression_vs_Termination->RF1_Activity favors Insufficient_Charged_tRNA Insufficient Charged Suppressor tRNA Suppression_vs_Termination->Insufficient_Charged_tRNA caused by aaRS_Activity Low aaRS Activity/Specificity Insufficient_Charged_tRNA->aaRS_Activity tRNA_Levels Low Suppressor tRNA Levels Insufficient_Charged_tRNA->tRNA_Levels ncAA_Availability Limited this compound Insufficient_Charged_tRNA->ncAA_Availability

Factors Leading to High Protein Truncation

Detailed Troubleshooting Steps:

Potential Cause Recommended Action Scientific Rationale
Poor Competition with Release Factor 1 (RF1) Use an E. coli strain with a deleted or down-regulated prfA gene (encoding RF1). Alternatively, co-express a dominant-negative RF1 mutant.Reducing the cellular concentration of active RF1 shifts the balance at the amber codon towards suppression and incorporation of the ncAA.
Inefficient Charging of the Suppressor tRNA Ensure the orthogonal aaRS is expressed well and is active. You may need to optimize its expression cassette (promoter, RBS). Consider using an evolved aaRS with higher activity and specificity for this compound.[9][10]The rate of tRNA charging by the aaRS directly impacts the pool of available suppressor tRNA for translation.
Low Intracellular Concentration of this compound Use minimal media to reduce competition from natural amino acids.[11] Ensure the this compound is of high purity.Competition with natural amino acids for uptake or for binding to a promiscuous aaRS can reduce incorporation efficiency.
Problem 3: Misincorporation of Natural Amino Acids at the Amber Codon

Symptoms:

  • Mass spectrometry analysis reveals a mixed population of proteins, with some containing this compound and others containing a natural amino acid (often tyrosine or phenylalanine) at the target site.

Experimental Workflow for Verification:

Start Suspected Misincorporation Express_Protein Express Protein in Minimal Media Start->Express_Protein Purify Purify Target Protein Express_Protein->Purify MS_Analysis Intact Mass Analysis (LC-MS) Purify->MS_Analysis MSMS_Analysis Tandem MS (MS/MS) of Peptide Fragment MS_Analysis->MSMS_Analysis Confirm Confirm Amino Acid Identity at Target Site MSMS_Analysis->Confirm

Workflow to Confirm Amino Acid Identity

Detailed Troubleshooting Steps:

Potential Cause Recommended Action Scientific Rationale
Promiscuous Orthogonal aaRS Perform directed evolution or rational design on your aaRS to improve its specificity for this compound over natural amino acids.[2]An ideal orthogonal aaRS should not recognize any of the 20 canonical amino acids, preventing their misincorporation at the amber codon.
Charging of Suppressor tRNA by Endogenous Synthetases This is less common with well-characterized orthogonal systems but can occur. If suspected, screening for a more "orthogonal" tRNA that is not a substrate for any endogenous E. coli synthetases may be necessary.[6]The orthogonality of both the aaRS and the tRNA is crucial for high-fidelity incorporation.
Contamination of this compound Stock Verify the purity of your this compound stock using methods like HPLC and NMR.[3]Contamination with natural amino acids like phenylalanine will lead to their competitive incorporation.

Section 3: Experimental Protocols

Protocol 1: General Protocol for this compound Incorporation in E. coli
  • Transformation: Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one encoding the orthogonal aaRS/tRNA pair and the other encoding the target protein with an in-frame amber (TAG) codon at the desired position.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 500 mL of minimal media (supplemented with antibiotics) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 2 mM (or your optimized concentration). Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.

  • Harvesting and Analysis: Harvest the cells by centrifugation. Purify the protein using standard methods and confirm incorporation by SDS-PAGE and mass spectrometry.

Protocol 2: Verifying Incorporation via Mass Spectrometry
  • Sample Preparation: Purify the expressed protein to a high degree of homogeneity.

  • Intact Mass Analysis: Subject the purified protein to liquid chromatography-mass spectrometry (LC-MS) to determine its molecular weight. Compare the experimental mass to the theoretical mass of the protein with and without this compound incorporation.

  • Proteolytic Digestion: Digest the protein with a specific protease (e.g., trypsin).

  • Tandem Mass Spectrometry (MS/MS): Analyze the resulting peptide mixture by LC-MS/MS. Isolate the peptide fragment containing the amber codon site and subject it to fragmentation.

  • Data Analysis: Analyze the fragmentation pattern to confirm the presence of the this compound residue at the specific site.

References

Technical Support Center: Troubleshooting Low Yield of Labeled Protein

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for protein labeling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protein labeling and overcome the common challenge of low yields. My goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Troubleshooting Guides

This section is structured to address specific issues you might be encountering during your protein labeling experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low Degree of Labeling (DOL) Determined Post-Purification

You've completed your labeling reaction and purified your protein, but upon calculating the Degree of Labeling (DOL), you find it's significantly lower than expected.

The pH and composition of your reaction buffer are critical for efficient labeling.[1][2][3][4]

  • For Amine-Reactive Labeling (e.g., NHS Esters): The primary targets are the ε-amino groups of lysine residues and the N-terminal α-amino group. These amines need to be in a deprotonated state to act as effective nucleophiles.[5][6] The optimal pH for this reaction is typically between 8.0 and 9.0.[7][8] A pH that is too low will result in protonated amines that are unreactive, while a pH that is too high can lead to rapid hydrolysis of the NHS ester, rendering it inactive.[5][9]

  • For Thiol-Reactive Labeling (e.g., Maleimides): The target is the sulfhydryl group of cysteine residues. This reaction is most efficient and selective at a pH between 6.5 and 7.5.[10] At pH values above 7.5, maleimides can lose their specificity and react with primary amines like lysine.[10]

Troubleshooting Steps:

  • Verify Buffer pH: Measure the pH of your reaction buffer immediately before starting the labeling reaction.

  • Buffer Exchange: If your protein is in a buffer with an inappropriate pH or contains interfering substances, perform a buffer exchange into the recommended labeling buffer using methods like dialysis or gel filtration.[8]

  • Avoid Interfering Substances: Ensure your buffer is free from primary amines (e.g., Tris, glycine) for amine-reactive labeling, as these will compete with your protein for the label.[8][11][12] Similarly, for thiol-reactive labeling, avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol).

NHS esters and maleimides are susceptible to hydrolysis, especially when exposed to moisture.[11][13]

Troubleshooting Steps:

  • Proper Storage: Store your labeling reagents desiccated and protected from light, as recommended by the manufacturer.[11]

  • Fresh Stock Solutions: Prepare stock solutions of the labeling reagent in anhydrous DMSO or DMF immediately before use.[8][14][15] Do not store stock solutions in aqueous buffers for extended periods.

  • Check Reagent Age: If the labeling reagent is old, it may have lost its reactivity due to gradual hydrolysis.[11] Consider using a fresh vial.

The molar coupling ratio (MCR), which is the molar ratio of the labeling reagent to the protein, directly influences the DOL.[13]

Troubleshooting Steps:

  • Optimize MCR: If you are observing low DOL, increase the MCR. A typical starting point for amine labeling is a 10-20 fold molar excess of the dye.[15] For maleimide labeling, a 10-20 fold molar excess is also a common starting point.[14][16] It is often necessary to perform a titration with varying MCRs to find the optimal ratio for your specific protein.[13][16]

  • Consider Protein Concentration: The efficiency of the labeling reaction is concentration-dependent.[15][17] If your protein concentration is low (e.g., < 1 mg/mL), you may need to use a higher MCR to achieve the desired DOL.[15]

Issue 2: Significant Protein Precipitation During or After the Labeling Reaction

You observe precipitation or aggregation of your protein during the labeling reaction or subsequent purification steps.

Attaching too many label molecules can alter the protein's physicochemical properties, such as its net charge and isoelectric point (pI), leading to reduced solubility and aggregation.[13][18]

Troubleshooting Steps:

  • Reduce MCR: Decrease the molar coupling ratio of the label to the protein.[13]

  • Decrease Reaction Time: Shorten the incubation time of the labeling reaction.

  • Stepwise Addition: Add the labeling reagent to the protein solution in smaller aliquots over a period of time rather than all at once.

The buffer composition can impact protein stability.[1][2][3]

Troubleshooting Steps:

  • Optimize Buffer: Ensure the pH of the buffer is not close to the protein's isoelectric point, where it is least soluble.

  • Include Stabilizers: Consider adding stabilizing agents such as glycerol (5-10%) or other excipients to your buffer to enhance protein solubility.[2]

  • Check for Hydrophobic Labels: If you are using a particularly hydrophobic label, it can decrease the solubility of the conjugated protein. Using a more hydrophilic version of the label, if available, can mitigate this issue.

Issue 3: Loss of Protein Function or Activity After Labeling

Your protein is successfully labeled, but it has lost its biological activity (e.g., an antibody no longer binds to its antigen).

The labeling reagent may have modified amino acids that are essential for the protein's function, such as those in an active site or binding interface.[19]

Troubleshooting Steps:

  • Reduce Degree of Labeling: A lower DOL reduces the statistical probability of modifying a critical residue. Aim for a DOL between 2 and 10 for antibodies.[13]

  • Change Labeling Chemistry: If amine labeling is causing inactivation, the critical residues are likely lysines.[19] Consider switching to thiol-reactive labeling to target cysteines, or vice versa.

  • Site-Specific Labeling: For complete control over the labeling site, explore enzymatic labeling methods or the introduction of a unique reactive handle (e.g., an unnatural amino acid) at a non-critical position through protein engineering.[20]

Frequently Asked Questions (FAQs)

Q1: How do I calculate the Degree of Labeling (DOL)?

A1: The DOL is typically determined spectrophotometrically. You will need to measure the absorbance of your labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of your label (A_max). The following formula is used:

Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein

Label Concentration (M) = A_max / ε_label

DOL = Label Concentration / Protein Concentration

Where:

  • CF is the correction factor for the label's absorbance at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_label is the molar extinction coefficient of the label at its A_max.

These values are typically provided by the label manufacturer.[16]

Q2: My protein has no free cysteines for maleimide labeling. What should I do?

A2: Many proteins have cysteine residues that are involved in disulfide bonds, which are unreactive towards maleimides.[21][22] You can reduce these disulfide bonds to generate free thiols using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[10][21] TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[10] If using DTT, it must be removed prior to labeling, as its thiol groups will compete for the maleimide.[10]

Q3: What are the best methods for purifying my labeled protein?

A3: The choice of purification method depends on the properties of your protein and the label. The goal is to separate the labeled protein from unreacted label and any byproducts.[23]

  • Size Exclusion Chromatography (Gel Filtration): This is the most common and effective method for removing small molecules like unreacted labels from larger protein molecules.[8][23]

  • Dialysis: This method is suitable for removing small molecules but can be time-consuming and may lead to re-oxidation of thiols if not performed in a degassed buffer.[10][21]

  • Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag), you can use this method for purification.[23][24]

Q4: Can I use a protein solution that contains carrier proteins like BSA?

A4: No, it is crucial to use a purified protein solution that is free of other proteins like Bovine Serum Albumin (BSA).[7] Carrier proteins will also be labeled, leading to an inaccurate determination of your target protein's concentration and DOL, and they will compete for the labeling reagent, reducing the labeling efficiency of your protein of interest.[13]

Experimental Protocols & Data

Protocol 1: General Procedure for Amine-Reactive Labeling with NHS Ester
  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at pH 8.0-9.0 (e.g., 0.1 M sodium bicarbonate) to a concentration of 1-10 mg/mL.[7][15]

  • Prepare Label Stock Solution: Immediately before use, dissolve the NHS ester label in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][8]

  • Labeling Reaction: Add the calculated volume of the label stock solution to the protein solution to achieve the desired molar coupling ratio (typically 10-20 fold molar excess).[7][15]

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[7]

  • Purification: Separate the labeled protein from the unreacted label using a size exclusion chromatography column (e.g., Sephadex G-25).[8]

Protocol 2: General Procedure for Thiol-Reactive Labeling with Maleimide
  • Prepare Protein Solution: Dissolve the protein in a thiol-free, degassed buffer at pH 6.5-7.5 (e.g., PBS, HEPES) to a concentration of 1-10 mg/mL.[21][22]

  • (Optional) Reduction of Disulfide Bonds: If necessary, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature to reduce disulfide bonds.[14][22]

  • Prepare Label Stock Solution: Immediately before use, dissolve the maleimide label in anhydrous DMSO or DMF to a concentration of 10 mM.[14][16]

  • Labeling Reaction: Add the calculated volume of the label stock solution to the protein solution to achieve the desired molar coupling ratio (typically 10-20 fold molar excess).[14][16]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10][14]

  • Purification: Purify the labeled protein using size exclusion chromatography or dialysis.[10][21]

ParameterAmine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)
Target Residue Lysine, N-terminusCysteine
Optimal pH 8.0 - 9.0[7][8]6.5 - 7.5[10]
Interfering Buffer Components Primary amines (Tris, Glycine)[8][11][12]Thiols (DTT, β-mercaptoethanol)
Typical Molar Coupling Ratio 10-20 fold excess[7][15]10-20 fold excess[14][16]
Typical Reaction Time 1 hour at room temperature[7]2 hours at room temperature[10][14]

Visual Workflows

Troubleshooting_Low_DOL start Low Degree of Labeling (DOL) Observed q1 Check Reaction Buffer: pH correct? Free of interfering substances? start->q1 q2 Check Labeling Reagent: Freshly prepared? Stored correctly? q1->q2 Yes sol1 Perform buffer exchange into optimal labeling buffer. q1->sol1 No q3 Check Molar Ratio: Sufficient excess of label used? q2->q3 Yes sol2 Use fresh, high-quality labeling reagent. q2->sol2 No sol3 Increase molar coupling ratio (MCR). Optimize via titration. q3->sol3 No end Re-run Labeling Reaction q3->end Yes (Consider other factors e.g., protein structure) sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for low Degree of Labeling (DOL).

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein 1. Prepare Purified Protein (in appropriate buffer) reaction 3. Mix Protein and Label (at optimal molar ratio) prep_protein->reaction prep_label 2. Prepare Fresh Label Stock Solution prep_label->reaction incubation 4. Incubate (time, temp, light protection) reaction->incubation purify 5. Purify Labeled Protein (e.g., Size Exclusion) incubation->purify analyze 6. Analyze Labeled Protein (Calculate DOL, check activity) purify->analyze

Caption: General experimental workflow for protein labeling.

References

Technical Support Center: Optimizing 2-iodo-D-phenylalanine Concentration in Media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-iodo-D-phenylalanine. This guide is designed to provide you with expert insights and practical, step-by-step protocols to help you successfully determine the optimal concentration of this compound for your specific research applications. Whether you are working on novel therapeutics, protein engineering, or advanced imaging techniques, this resource will help you navigate the common challenges and troubleshoot potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound. The answers are structured to provide not just a solution, but a deeper understanding of the underlying principles.

Part 1: General Properties & Handling

Q1: What is this compound and what are its primary applications?

This compound is a derivative of the natural amino acid D-phenylalanine, where an iodine atom is substituted on the phenyl ring.[1] This modification grants it unique properties that are valuable in several research fields. Its structural similarity to natural amino acids allows it to be recognized by cellular machinery, making it useful in:

  • Drug Development: It serves as a building block for novel peptide-based drugs, enhancing their stability and biological activity.[1]

  • Biochemical Research: It is used to investigate protein interactions and enzyme activities.[1]

  • Tumor Imaging: When radiolabeled with iodine isotopes (e.g., ¹²³I), it functions as a tracer for SPECT imaging to detect tumors, which often have increased amino acid uptake.[2][3][4]

  • Neuroscience: It is employed to study neurotransmitter systems and explore potential treatments for neurological disorders.[1]

Q2: How should I prepare a stock solution of this compound? I'm having solubility issues.

This is a common first hurdle. This compound is an off-white powder with limited solubility in neutral aqueous solutions.

  • Expert Insight: The poor solubility is due to the hydrophobic nature of the iodinated phenyl ring and the zwitterionic character of the amino acid. To overcome this, you must adjust the pH.

  • Recommended Protocol:

    • Start by attempting to dissolve the powder in your desired cell culture medium or buffer (e.g., PBS) at a high concentration (e.g., 10-20 mM).

    • If it does not dissolve, add a small amount of 1N NaOH dropwise while vortexing. The compound is significantly more soluble in slightly alkaline conditions (e.g., pH 8-9).[1]

    • Once fully dissolved, sterile-filter the solution through a 0.22 µm filter.

    • Crucially, after preparing the stock, you must re-adjust the pH of your final working medium back to physiological levels (pH 7.2-7.4) after adding the this compound stock. A significant pH shift in the final culture can independently induce cytotoxicity.

    • Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage to prevent repeated freeze-thaw cycles.[1]

PropertyValueSource
Molecular Formula C₉H₁₀INO₂[1]
Molecular Weight 291.1 g/mol [1]
Appearance Off-white powder[1]
Storage Conditions 0-8°C[1]
Purity ≥ 98% (HPLC)[1]
Part 2: Concentration Optimization & Experimental Design

Q3: What is a good starting concentration for my cell culture experiment?

There is no single "correct" starting concentration; it is highly dependent on the cell type, experimental duration, and specific application (e.g., metabolic labeling vs. therapeutic effect).

  • Expert Insight: The goal is to find a concentration that achieves the desired biological effect without causing significant cytotoxicity. For unnatural amino acids, this often requires empirical determination through a dose-response experiment.[5][6]

  • Recommended Starting Range: Based on literature for similar unnatural amino acids, a broad starting range of 50 µM to 1 mM is advisable for initial screening.

  • Causality:

    • Too Low: Insufficient concentration may lead to a signal-to-noise ratio that is too low to detect your desired effect, whether it's incorporation into a protein or a specific pharmacological outcome.

    • Too High: High concentrations can lead to cytotoxicity through several mechanisms, including metabolic stress, off-target effects, or disruption of normal protein synthesis.

Q4: How do I design an experiment to find the optimal concentration?

A systematic dose-response and cytotoxicity analysis is the most robust approach. This involves treating your cells with a range of concentrations and measuring both the desired effect and cell viability in parallel.

  • Workflow Diagram: The following diagram outlines the logical flow for determining the optimal concentration.

OptimizationWorkflow A Prepare this compound Stock Solution (e.g., 20 mM) B Design Dose-Response Curve (e.g., 0, 50, 100, 250, 500, 1000 µM) A->B C Seed Cells in Parallel Plates (One for Viability, One for Effect) B->C D Treat Cells with Compound (Incubate for desired time, e.g., 24-72h) C->D E Perform Cytotoxicity Assay (e.g., MTT, LDH, CellTox Green) D->E F Perform Functional Assay (e.g., Western Blot, Imaging, etc.) D->F G Analyze Data: Plot Viability vs. Conc. and Effect vs. Conc. E->G F->G H Determine Optimal Concentration (Highest Effect with Minimal Cytotoxicity) G->H

Caption: Workflow for optimizing this compound concentration.

Part 3: Troubleshooting Common Issues

Q5: My cells are dying even at low concentrations. What could be wrong?

Unexpected cytotoxicity can arise from several sources. Here is a checklist to troubleshoot the problem:

  • pH of the Final Medium: Did you re-verify the pH of the culture medium after adding your alkaline stock solution? A small volume of a high-pH stock can significantly alter the pH of the final medium, stressing the cells.

  • Purity of the Compound: Ensure you are using a high-purity grade (≥98%) of this compound.[1] Impurities from synthesis could be toxic.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to metabolic stress. Consider reducing the treatment duration or using a lower starting concentration range.

  • Contamination: Rule out microbial contamination in your stock solution or cell cultures, which can cause cell death.

  • Reagent Toxicity: If you are using a viability assay like MTT, be aware that the assay reagents themselves can be toxic, especially with prolonged exposure.[7]

Q6: I am not observing the expected effect (e.g., protein incorporation, therapeutic activity). Why?

This indicates that the compound is not reaching its target or is not active in your system at the tested concentrations.

  • Insufficient Concentration: The most obvious reason. Your dose-response curve should reveal if a higher, yet non-toxic, concentration is needed.

  • Cellular Uptake: this compound is transported into cells, often via amino acid transporters like LAT1.[2][4] If your cell line has low expression of the relevant transporters, uptake may be limited.

  • Incorporation Machinery (for labeling): If you are using this for protein labeling via genetic code expansion, the efficiency of the orthogonal aminoacyl-tRNA synthetase/tRNA pair is critical.[8][9] Optimizing the ratio of plasmids encoding the protein of interest and the synthetase/tRNA can significantly improve incorporation.[5]

  • Stability in Media: While generally stable, prolonged incubation in complex media at 37°C could lead to some degradation. Prepare fresh dilutions for critical experiments.

Detailed Experimental Protocol: Dose-Response & Cytotoxicity Analysis

This protocol provides a step-by-step method for determining the optimal concentration of this compound using a standard MTT assay for viability.

Objective: To determine the concentration of this compound that provides the desired biological effect while maintaining >80-90% cell viability.

Materials:

  • This compound powder

  • Your chosen mammalian cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 0.1N NaOH (for solubilization)

  • 0.22 µm sterile syringe filters

  • 96-well, clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 20 mM stock solution of this compound in serum-free medium, using 0.1N NaOH to aid dissolution as described in Q2.

    • Sterile filter the stock solution and store appropriately.

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells into two identical 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound stock in complete medium to achieve final concentrations for your dose-response curve (e.g., 0, 50, 100, 250, 500, 1000 µM). Include a "vehicle control" (medium with the same amount of NaOH used for solubilization, pH-adjusted) and an "untreated control".

    • Carefully remove the old medium from the cells and add 100 µL of the prepared dilutions to the appropriate wells.

    • Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Plate 1: Cytotoxicity (MTT Assay):

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as: (Absorbance_Treated / Absorbance_Control) * 100%.

  • Plate 2: Functional Assay:

    • Use this parallel plate to perform your specific experiment (e.g., lyse cells for a Western blot, fix cells for imaging, etc.) to measure the desired biological effect at each concentration.

  • Data Analysis:

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • On a separate graph, plot your functional readout against the log of the concentration.

    • Determine the optimal concentration that gives a robust functional signal with minimal impact on cell viability.

Concentration (µM)% Cell Viability (Example)Functional Effect (Example Signal)
0 (Control)100%1.0
5098%3.5
10095%8.2
25091%15.6
50075%16.1
100045%12.3 (due to toxicity)

In this example, a concentration between 100-250 µM would likely be optimal, as it provides a strong functional signal before a significant drop in viability occurs.

References

Navigating the Challenges of 2-Iodo-D-Phenylalanine in Cellular Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-iodo-D-phenylalanine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the cellular toxicity of this unique amino acid analog. As a compound with significant potential in drug development and biochemical research, understanding and overcoming its cytotoxic effects is paramount for successful experimentation.[1] This resource synthesizes field-proven insights and established scientific principles to empower you to confidently navigate your research challenges.

Part 1: Troubleshooting Guide - Question & Answer Format

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Unexpectedly High Cell Death or Low Viability After Treatment

Question: I've treated my cells with this compound and am observing a significant drop in viability, even at concentrations I expected to be tolerable. What could be the cause, and how can I fix it?

Answer: This is a common challenge that can stem from several factors, often related to the inherent properties of D-amino acids and halogenated compounds.

Probable Causes:

  • Oxidative Stress: The cellular metabolism of D-amino acids by enzymes like D-amino acid oxidase (DAO) can produce hydrogen peroxide (H₂O₂) as a byproduct.[2][3][4][5] This leads to an accumulation of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA, ultimately triggering cell death.[6] While direct evidence for this compound is limited, this is a well-established mechanism for D-amino acid toxicity.[1][7]

  • Mitochondrial Dysfunction: Oxidative stress is intrinsically linked to mitochondrial health.[8] Excessive ROS can disrupt the mitochondrial membrane potential, impair ATP production, and initiate the intrinsic apoptotic pathway.[9][10][11][12]

  • Apoptosis Induction: The cytotoxicity of some D-amino acids is strongly correlated with their ability to induce apoptosis.[1][7] This programmed cell death can be triggered by oxidative stress and mitochondrial damage.

  • Concentration-Dependent Toxicity: Like many compounds, the toxicity of this compound is likely dose-dependent. You may be working at or above the cytotoxic threshold for your specific cell line.

  • Compound Instability or Impurity: Degradation of the compound or the presence of impurities could contribute to unexpected toxicity.

Solutions & Experimental Protocols:

  • Co-treatment with an Antioxidant (N-acetylcysteine - NAC): NAC is a potent antioxidant that replenishes intracellular glutathione (GSH), a primary defender against oxidative stress.[13][14][15][16][17]

    • Protocol: N-acetylcysteine (NAC) Co-treatment

      • Prepare a sterile stock solution of NAC (e.g., 1 M in serum-free media or water, pH adjusted to 7.4).

      • Determine the optimal NAC concentration for your cell line (typically 1-10 mM) by performing a dose-response curve with and without this compound.

      • Pre-incubate your cells with the determined concentration of NAC for 1-2 hours before adding this compound.

      • Maintain NAC in the culture medium for the duration of the experiment.

      • Assess cell viability using a standard method (e.g., MTT, trypan blue exclusion).

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is a critical parameter for defining the cytotoxic window of your compound.

    • Protocol: IC50 Determination

      • Seed your cells in a 96-well plate at an appropriate density.

      • Prepare a serial dilution of this compound in your cell culture medium. A typical starting range might be 1 µM to 1 mM.

      • Treat the cells with the different concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

      • Measure cell viability using a quantitative assay (e.g., CellTiter-Glo®, resazurin).

      • Plot the percentage of viable cells against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.

  • Assess Mitochondrial Health: To confirm if mitochondrial dysfunction is a primary mechanism of toxicity, you can measure the mitochondrial membrane potential (ΔΨm).

    • Protocol: Mitochondrial Membrane Potential Assay (using JC-1)

      • Culture your cells in a suitable format (e.g., 96-well plate, coverslips).

      • Treat the cells with this compound at various concentrations and time points. Include a positive control for mitochondrial depolarization (e.g., CCCP).

      • Incubate the cells with the JC-1 reagent according to the manufacturer's instructions.

      • Measure the fluorescence at both ~590 nm (red, J-aggregates in healthy mitochondria) and ~525 nm (green, JC-1 monomers in depolarized mitochondria).

      • A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Issue 2: Inconsistent or Non-Reproducible Results Between Experiments

Question: My results with this compound are varying significantly from one experiment to the next. How can I improve the reproducibility of my assays?

Answer: Inconsistent results are often due to subtle variations in experimental setup and handling of the compound.

Probable Causes:

  • Solubility Issues: Phenylalanine and its analogs can have limited solubility in aqueous solutions, especially at neutral pH.[18][19][20][21] If the compound is not fully dissolved, the effective concentration in your media will be inconsistent.

  • Compound Degradation: Repeated freeze-thaw cycles or improper storage of stock solutions can lead to compound degradation.

  • Cell Culture Variables: Differences in cell passage number, confluency, and media composition can all impact cellular responses to a toxic compound.[22][23][24][25]

  • Off-Target Effects: At higher concentrations, this compound might have off-target effects that contribute to variability.[26][27]

Solutions & Best Practices:

  • Proper Compound Handling:

    • Solubilization: If you encounter solubility issues in your culture medium, consider preparing a high-concentration stock solution in an appropriate solvent like DMSO or a slightly acidic/basic aqueous solution (ensure the final solvent concentration in your culture is non-toxic, typically <0.1%).[21] Always vortex thoroughly and visually inspect for precipitates before adding to your media.

    • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Standardize Cell Culture Conditions:

    • Use cells within a consistent and narrow passage number range.

    • Seed cells at the same density for each experiment and ensure they are in the logarithmic growth phase at the time of treatment.

    • Use the same batch of media and supplements for a set of related experiments.

  • Perform Dose-Response and Time-Course Experiments: Systematically evaluate a range of concentrations and incubation times to identify a consistent window of activity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound toxicity?

While direct studies are limited, based on evidence from related compounds, the toxicity of this compound is likely multifactorial, primarily driven by the induction of oxidative stress due to its D-amino acid structure.[2][3][4][5] This oxidative stress can lead to mitochondrial dysfunction and subsequent activation of the intrinsic apoptotic pathway , likely involving caspase-3 activation .[1][7][28][29][30][31][32]

Q2: At what concentration does this compound become toxic?

This is highly dependent on the cell line and the duration of exposure. It is crucial to perform an IC50 determination for your specific experimental system. Based on data for other halogenated phenylalanine analogs, a broad range from micromolar to millimolar concentrations could be expected to show cytotoxic effects.[33][34]

Q3: Can I use other antioxidants besides N-acetylcysteine (NAC)?

Yes, other antioxidants like Vitamin E (α-tocopherol) or Trolox could also be effective in mitigating oxidative stress-induced toxicity. However, NAC is a well-characterized and commonly used reagent for this purpose with established protocols.[13]

Q4: Does the iodine atom contribute to the toxicity?

The halogenation of phenylalanine can alter its biological activity.[35][36] While the iodine atom is key to many of its applications (e.g., as a radiolabeling probe), it may also influence its interaction with cellular components and transporters, potentially contributing to its overall effect.[37][38][39][40] However, in some molecular contexts, halogenation does not increase cytotoxicity.[33][34]

Q5: Are there any known off-target effects of this compound?

Specific off-target effects are not well-documented. However, as an amino acid analog, it could potentially interfere with amino acid transport and metabolism, especially at high concentrations.[41][42][43] If you suspect off-target effects are confounding your results, it is important to include appropriate controls and consider using the lowest effective concentration.

Part 3: Data & Diagrams

Quantitative Data Summary

The following table summarizes hypothetical IC50 values to illustrate the importance of determining this parameter for your specific cell line and how an antioxidant might shift the toxicity profile.

Cell LineThis compound IC50 (48h)This compound + 5mM NAC IC50 (48h)
HeLa150 µM450 µM
HepG2250 µM700 µM
SH-SY5Y100 µM320 µM

Note: These are example values and must be experimentally determined.

Visualizations of Key Pathways and Workflows

Proposed Mechanism of this compound Toxicity

G 2-Iodo-D-Phe 2-Iodo-D-Phe DAO D-Amino Acid Oxidase (DAO) 2-Iodo-D-Phe->DAO ROS Increased ROS (H₂O₂) DAO->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed pathway of this compound induced cytotoxicity.

Troubleshooting Workflow for High Cell Death

G Start High Cell Death Observed CheckConc Is Concentration Too High? Start->CheckConc IC50 Perform IC50 Assay CheckConc->IC50 Yes CheckOxStress Hypothesize Oxidative Stress CheckConc->CheckOxStress No/Unsure LowerConc Lower Concentration IC50->LowerConc Success Cell Viability Improved LowerConc->Success NAC Co-treat with NAC CheckOxStress->NAC AssessMito Assess Mitochondrial Health (e.g., JC-1) CheckOxStress->AssessMito NAC->Success

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Refinement of 2-Iodo-D-Phenylalanine NMR Data

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis and refinement of 2-iodo-D-phenylalanine NMR data. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with acquiring and interpreting NMR spectra for this halogenated amino acid. The presence of the bulky, electron-withdrawing iodine atom introduces unique spectroscopic features that require careful consideration during experimental setup and data processing.

This resource provides troubleshooting guides in a question-and-answer format to directly address common issues, alongside detailed experimental protocols and foundational knowledge to ensure high-quality, reproducible results.

I. Troubleshooting Common Issues in this compound NMR

This section addresses specific problems that may arise during the acquisition and analysis of this compound NMR data.

Q1: Why do the aromatic proton signals in my 1H NMR spectrum of this compound look unusual or shifted compared to standard phenylalanine?

A1: The primary reason for the altered appearance of the aromatic signals is the "Heavy Atom on Light Atom" (HALA) effect, where the heavy iodine atom influences the chemical shifts of the nearby protons.[1][2][3] This effect is primarily due to spin-orbit coupling.[1][2][3] Additionally, the iodine atom's electron-withdrawing nature and steric bulk alter the electronic environment of the phenyl ring, leading to changes in chemical shifts. You may also observe enhanced deshielding of beta-protons due to the heavy atom's presence.[4]

Troubleshooting Steps:

  • Confirm Structural Integrity: Before extensive NMR analysis, ensure the compound's purity and identity using a complementary technique like mass spectrometry.[5]

  • Solvent Titration: The chemical shifts of aromatic protons can be sensitive to the solvent. Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) can help resolve overlapping signals and provide more definitive assignments.[6]

  • 2D NMR Analysis: If signal overlap in the 1D spectrum is significant, 2D NMR experiments are essential for unambiguous assignment.

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the aromatic spin system and the aliphatic chain.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations (2-3 bonds) between protons and carbons, which is particularly useful for assigning quaternary carbons and confirming the position of the iodine atom.[8]

Q2: I'm observing broad peaks in my 1H NMR spectrum. What are the potential causes and solutions?

A2: Broad peaks in NMR can stem from several factors, ranging from sample preparation to inherent molecular properties.

CauseExplanationTroubleshooting Protocol
Poor Shimming The magnetic field is not homogeneous across the sample.Re-shim the magnet, particularly the Z1 and Z2 shims. If using an automated shimming routine, consider manual refinement.
Presence of Particulate Matter Undissolved material in the sample disrupts magnetic field homogeneity.Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
Paramagnetic Impurities Traces of paramagnetic metals can cause significant line broadening.Treat the sample with a chelating agent (e.g., Chelex) or ensure all glassware is scrupulously clean.
Sample Concentration High sample concentrations can lead to increased viscosity and broader lines.Prepare a more dilute sample. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[9]
Chemical Exchange Protons on the amine or carboxylic acid groups may be undergoing chemical exchange with the solvent or trace water.Add a drop of D₂O to the sample, shake, and re-acquire the spectrum. Exchangeable protons will either disappear or sharpen significantly.[6]
Q3: The signals in the aromatic region of my 1H NMR spectrum are overlapping and difficult to interpret. How can I resolve them?

A3: Signal overlap in the aromatic region is a common challenge, especially with substituted phenyl rings. Two-dimensional NMR is the most effective way to resolve these ambiguities.[7][10]

Workflow for Resolving Overlapping Aromatic Signals:

G A 1. Acquire High-Resolution 1D ¹H NMR B 2. Acquire 2D COSY Spectrum A->B Identify J-coupled protons C 3. Acquire 2D HSQC Spectrum A->C Correlate ¹H and ¹³C E 5. Assign Spin Systems B->E Trace proton connectivity C->E Assign protonated carbons D 4. Acquire 2D HMBC Spectrum F 6. Full Structure Confirmation D->F Confirm long-range connectivity and quaternary carbons E->D Use assigned protons/carbons

Caption: Workflow for resolving overlapping NMR signals.

Explanation of the Workflow:

  • 1D ¹H NMR: Obtain a high-resolution 1D proton spectrum to assess the extent of signal overlap.

  • 2D COSY: This experiment reveals which protons are coupled to each other, allowing you to trace the connectivity of the aromatic protons.[7]

  • 2D HSQC: This experiment correlates each proton with its directly attached carbon atom, providing a clear map of C-H bonds.[7][11] This is particularly useful for separating overlapping proton signals based on the chemical shift of their attached carbons.[10]

  • 2D HMBC: This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for confirming the assignment of the entire molecule and identifying the position of the iodine atom relative to the other substituents on the ring.[8]

II. Frequently Asked Questions (FAQs)

Q: What is a suitable starting concentration for a 1H NMR sample of this compound? A: For a standard 500 MHz spectrometer, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is a good starting point for ¹H NMR.[9] For ¹³C NMR, a more concentrated sample of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable amount of time.[9]

Q: Which deuterated solvent is best for this compound? A: The choice of solvent depends on the solubility of your specific salt form of the amino acid.

  • D₂O (Deuterium Oxide): Ideal for the free amino acid or its salts. The residual HDO signal is easily identifiable.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A good choice for polar compounds, often providing sharp peaks for exchangeable protons (e.g., -NH₂, -COOH).[12]

  • CD₃OD (Deuterated Methanol): Another option for polar compounds. Note that exchangeable protons will exchange with the deuterium from the solvent.

  • CDCl₃ (Deuterated Chloroform): Typically used for less polar derivatives, such as N-protected or esterified forms of this compound.[12]

Q: How does the iodine atom affect the 13C NMR spectrum? A: The iodine atom causes a significant upfield shift (shielding) of the directly attached carbon (C-I bond), a phenomenon known as the "heavy atom effect".[1][2][13] This can cause the C-I signal to appear at a much lower chemical shift than would be predicted based on simple electronegativity arguments. Other carbons in the aromatic ring will also experience shifts, though to a lesser extent.

Q: Can I use NMR to confirm the stereochemistry of this compound? A: Standard 1D and 2D NMR techniques are generally not sufficient to determine the absolute stereochemistry (D vs. L). However, NMR can be used to confirm the relative stereochemistry in diastereomeric compounds. To determine the absolute configuration, you would typically need to use chiral chromatography, X-ray crystallography, or compare the optical rotation to a known standard.[14]

III. Experimental Protocols

Protocol 1: Standard Sample Preparation for 1H and 13C NMR

This protocol outlines the steps for preparing a high-quality NMR sample of this compound.

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • High-quality deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Clean, dry NMR tube and cap

  • Small vial for dissolving the sample

  • Pasteur pipette and glass wool

Procedure:

  • Weigh the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.[15]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Filter the Solution: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the sample solution through the filtered pipette into the NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Insert into Spectrometer: Carefully insert the tube into the spinner and place it in the NMR spectrometer.[15]

Troubleshooting Sample Preparation:

G cluster_0 Sample Preparation Workflow cluster_1 Troubleshooting A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Acquire Spectrum C->D E Issue: Sample Won't Dissolve F Solution: Try a different solvent (e.g., DMSO-d6 for polar compounds) E->F G Issue: Broad Peaks Observed H Solution: Re-filter sample, check concentration G->H

Caption: A workflow for NMR sample preparation and troubleshooting.

Protocol 2: Acquiring a 2D COSY Spectrum

This protocol provides a general guide for setting up a 2D COSY experiment. Specific parameters may need to be adjusted based on your spectrometer and sample.

  • Tune and Lock: Tune the probe to the appropriate frequencies for your solvent and lock onto the deuterium signal.

  • Acquire a 1D Proton Spectrum: Run a standard 1D ¹H spectrum to determine the spectral width (sw). Set the transmitter offset (o1p) to the center of the proton spectrum.

  • Set Up the COSY Experiment:

    • Select a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions (F1 and F2) to be the same as the 1D proton spectrum.

    • Set the number of points in F2 (td) to 2k or 4k.

    • Set the number of increments in F1 (td in F1) to 256 or 512.

    • Set the number of scans (ns) to 2, 4, or 8, depending on the sample concentration.

    • Set the relaxation delay (d1) to 1-2 seconds.

  • Run the Experiment: Start the acquisition. The experiment time will depend on the number of scans and increments.

  • Process the Data: After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell) in both dimensions. Phase and reference the spectrum.

IV. References

  • Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • Vicha, J., Novotný, J., Komorovsky, S., Straka, M., Kaupp, M., & Marek, R. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7065–7103. Available at: --INVALID-LINK--

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. (2020). ACS Publications. Available at: --INVALID-LINK--

  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS). Magnetic Resonance in Chemistry, 38(7), 570-579. Available at: --INVALID-LINK--

  • Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table. (2020). Tomas Bata University in Zlín Publications. Available at: --INVALID-LINK--

  • Castañar, L., & Parella, T. (2013). Long-range proton-carbon coupling constants: NMR methods and applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 17–55. Available at: --INVALID-LINK--

  • Measurement of Long Range C H Coupling Constants. (2012). University of Ottawa NMR Facility Blog. Available at: --INVALID-LINK--

  • Bothner-By, A. A., & Naar-Colin, C. (1961). LONG-RANGE COUPLING CONSTANTS IN THE N.M.R. SPECTRA OF OLEFINES. Canadian Journal of Chemistry, 39(2), 399-403. Available at: --INVALID-LINK--

  • NMR Sample Preparation. (2020). University of Notre Dame. Available at: --INVALID-LINK--

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: --INVALID-LINK--

  • NMR Sample Preparation. University of Edinburgh. Available at: --INVALID-LINK--

  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (2024). Journal of Biomolecular NMR. Available at: --INVALID-LINK--

  • Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. (2023). Molecules. Available at: --INVALID-LINK--

  • 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). Human Metabolome Database. Available at: --INVALID-LINK--

  • 2D NMR Introduction. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: --INVALID-LINK--

  • Long-range proton-carbon coupling constants: NMR methods and applications. Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • McMahon, A. P., et al. (2004). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. Available at: --INVALID-LINK--

  • Amino Acid Classification in 2D NMR Spectra via Acoustic Signal Embeddings. (2022). arXiv. Available at: --INVALID-LINK--

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: --INVALID-LINK--

  • 4-Iodo-L-phenylalanine, 2tms - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: --INVALID-LINK--

  • A guide to 13C NMR chemical shift values. Compound Interest. Available at: --INVALID-LINK--

  • D-Phenylalanine(673-06-3) 1H NMR spectrum. ChemicalBook. Available at: --INVALID-LINK--

  • Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. ResearchGate. Available at: --INVALID-LINK--

  • Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. (2007). Journal of Labelled Compounds and Radiopharmaceuticals. Available at: --INVALID-LINK--

  • NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. (2009). Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: --INVALID-LINK--

  • This compound. Chem-Impex. Available at: --INVALID-LINK--

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Human Metabolome Database. Available at: --INVALID-LINK--

  • D-Phenylalanine(673-06-3) 13C NMR spectrum. ChemicalBook. Available at: --INVALID-LINK--

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  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--

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References

Technical Support Center: 2-Iodo-D-phenylalanine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-iodo-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common issues encountered during experiments with this versatile amino acid derivative. As Senior Application Scientists, we have compiled this information based on peer-reviewed literature and extensive laboratory experience to ensure scientific integrity and practical utility.

I. Synthesis and Purification

The successful incorporation of this compound into your experimental workflow begins with its proper synthesis and purification. This section addresses common challenges in obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Question: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in the synthesis of this compound, particularly when starting from 2-bromo-D-phenylalanine via a Cu(I)-assisted nucleophilic exchange reaction, can often be attributed to suboptimal reaction conditions.[1][2] Several critical parameters must be precisely controlled to drive the reaction to completion and minimize side products.

Troubleshooting Steps:

  • Temperature and Reaction Time: Ensure the reaction is conducted at a sufficiently high temperature, around 180°C, for an adequate duration, typically 24 hours. These conditions are often necessary to overcome the activation energy of the nucleophilic substitution.[1]

  • Reagent Concentrations: The molar ratios of your reactants are crucial. An excess of sodium iodide (NaI) is generally required to favor the substitution of bromine with iodine. Similarly, the concentrations of the copper (I) catalyst (e.g., from CuSO₄/SnSO₄) and other additives should be optimized.[1]

  • Purity of Starting Materials: Impurities in the starting 2-bromo-D-phenylalanine can interfere with the reaction. Ensure the purity of your starting material using appropriate analytical techniques like NMR or HPLC.

  • Inert Atmosphere: While not always strictly necessary for this specific reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation of the catalyst and other reagents, which could otherwise lower the yield.

Question: I am observing significant impurities in my purified this compound. What are the likely sources and how can I remove them?

Answer: Impurities in the final product can arise from unreacted starting materials, side products from the synthesis, or degradation. Effective purification is key to obtaining a high-quality product suitable for downstream applications.

Troubleshooting Workflow for Purification:

G start Crude this compound hplc_analysis Analyze by RP-HPLC and Chiral HPLC start->hplc_analysis decision Impurity Profile? hplc_analysis->decision unreacted_sm Unreacted Starting Material (2-bromo-D-phenylalanine) decision->unreacted_sm  High starting material peak side_products Side Products decision->side_products  Multiple unknown peaks racemization Racemic Mixture (presence of L-isomer) decision->racemization  L-isomer detected purification1 Optimize Flash Chromatography (gradient elution) unreacted_sm->purification1 side_products->purification1 purification2 Recrystallization side_products->purification2 purification3 Preparative Chiral HPLC racemization->purification3 final_product High-Purity this compound purification1->final_product purification2->final_product purification3->final_product

Caption: Troubleshooting workflow for purifying this compound.

Detailed Purification Strategies:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating this compound from less polar impurities and unreacted starting materials.[1]

  • Chiral HPLC: It is essential to confirm the enantiomeric purity of your product. The presence of the L-isomer can significantly impact biological experiments.[2]

  • Crystallization: For larger scale purification, crystallization can be an effective method to remove many impurities. The choice of solvent system is critical and may require some empirical optimization.

  • Ion-Exchange Chromatography: This method can be used to separate the desired amino acid from non-ionic or differently charged impurities.[3]

  • Activated Carbon Treatment: Activated carbon can be employed to remove colored impurities and some organic byproducts from the crude solution before further purification steps.[3]

II. Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and prevent degradation, which could compromise experimental results.

Frequently Asked Questions (FAQs)

Question: What are the optimal storage conditions for solid and dissolved this compound?

Answer: To ensure the long-term stability of this compound, it is crucial to adhere to recommended storage conditions.

FormTemperatureAtmosphereLight Conditions
Solid 0-8°C[4]Inert (e.g., Argon)Protected from light
In Solution -20°C or -80°CAliquoted to minimize freeze-thaw cyclesProtected from light

Causality Behind Recommendations:

  • Low Temperature: Reduces the rate of potential degradation reactions.

  • Inert Atmosphere: Minimizes oxidation, particularly of the iodide, which can lead to discoloration and impurity formation.

  • Protection from Light: Iodinated aromatic compounds can be light-sensitive and may undergo photochemical degradation.

Question: My this compound solution has turned a pale yellow/brown color. What is the cause and is it still usable?

Answer: A color change in your solution often indicates degradation, likely due to the oxidation of the iodide to iodine. This can be triggered by exposure to light, air (oxygen), or contaminants.

Actionable Advice:

  • Analytical Check: Before use, analyze the discolored solution by HPLC to quantify the purity of the this compound and identify any degradation products.

  • Usability Decision: If the purity is still high (e.g., >98%) and the degradation products are minimal and known not to interfere with your specific application, it may still be usable for non-critical experiments. However, for sensitive applications such as radiolabeling or in vivo studies, it is highly recommended to use a fresh, pure solution.

  • Prevention: To prevent this issue, always store solutions frozen, protected from light, and consider purging the vial with an inert gas before sealing.

III. Peptide Synthesis

Incorporating this compound into peptides can be challenging due to potential side reactions involving the amino acid's unique side chain.

Frequently Asked Questions (FAQs)

Question: I am observing unexpected masses in my peptide synthesis product containing this compound. What are the possible side reactions?

Answer: The presence of the iodo-phenyl side chain can lead to specific side reactions during peptide synthesis, particularly during deprotection steps or with certain reagents.[5][6]

Common Side Reactions:

  • Deiodination: The carbon-iodine bond can be susceptible to cleavage under certain conditions, leading to the formation of a peptide containing D-phenylalanine instead of this compound. This is a common issue and can be exacerbated by harsh cleavage cocktails or prolonged exposure to reducing agents.

  • Racemization: While the D-amino acid is used, there is a possibility of racemization to the L-isomer, especially during activation steps in peptide coupling.[5] This can be minimized by using appropriate coupling reagents and optimizing reaction times.

  • Modification of the Phenyl Ring: The electron-donating nature of the iodine atom can activate the phenyl ring towards electrophilic substitution, although this is less common under standard peptide synthesis conditions.

Troubleshooting Protocol for Peptide Synthesis:

G start Peptide Synthesis with This compound lcms_analysis Analyze Crude Peptide by LC-MS start->lcms_analysis decision Unexpected Mass? lcms_analysis->decision deiodination Mass -126 Da (Loss of Iodine) decision->deiodination racemization Correct Mass, but Chiral Impurity decision->racemization other_adducts Other Unexpected Masses decision->other_adducts solution1 Optimize Cleavage Cocktail (e.g., milder scavengers) deiodination->solution1 solution2 Use milder coupling reagents and shorter reaction times racemization->solution2 solution3 Re-evaluate protecting group strategy other_adducts->solution3 purification Purify by Preparative HPLC solution1->purification solution2->purification solution3->purification final_product Pure Iodinated Peptide purification->final_product

Caption: Troubleshooting peptide synthesis with this compound.

IV. Cell-Based and In Vivo Assays

The biological activity of this compound and peptides containing it is a key area of research. This section addresses common issues in cellular and animal studies.

Frequently Asked Questions (FAQs)

Question: I am observing low cellular uptake of my this compound-containing compound. What could be the reason?

Answer: Low cellular uptake can be due to a variety of factors, from the inherent properties of the compound to the experimental conditions. For radiolabeled 2-iodo-L-phenylalanine, uptake is known to be mediated by the L-type amino acid transporter 1 (LAT1).[7][8] While the D-isomer also shows uptake, the transport mechanism might differ or be less efficient in certain cell lines.[7][8][9]

Potential Causes and Solutions:

  • Transport Mechanism: Investigate the primary amino acid transporters expressed in your cell line. If LAT1 is the main transporter for the L-isomer, the D-isomer may be transported by a different, less efficient system.[7][8]

  • Compound Solubility: Poor solubility of your compound in the cell culture medium can lead to precipitation and low effective concentration. Ensure complete dissolution and consider using a low percentage of a biocompatible co-solvent like DMSO if necessary.

  • Cell Viability: High concentrations of this compound or derived peptides may exhibit cytotoxicity, leading to compromised cell membranes and reduced active transport. Perform a dose-response curve to determine the optimal non-toxic concentration. High concentrations of phenylalanine itself can be toxic to cells.[10][11][12]

  • Competition: The presence of other amino acids in the cell culture medium can compete for uptake by the same transporters. Consider conducting uptake assays in a buffer with a defined composition.

Question: I am seeing rapid clearance of my radiolabeled this compound tracer in my in vivo imaging study. Is this normal?

Answer: Yes, rapid clearance of the D-isomer of 2-iodo-phenylalanine is a known characteristic.[2][7][8][9] The D-amino acid is generally not incorporated into proteins and is more rapidly cleared from the blood, primarily through the kidneys.[2] This property can be advantageous for diagnostic imaging as it leads to a lower radiation dose to non-target organs.[7][8]

Key Biodistribution Characteristics:

IsomerBlood ClearanceTumor UptakeNon-Target Organ Retention
L-isomer SlowerHighHigher
D-isomer Faster[2][7][8]High and Specific[2][7]Lower[7][8]

V. Analytical Characterization

Accurate characterization of this compound and its derivatives is essential for reliable and reproducible research.

Frequently Asked Questions (FAQs)

Question: What are the best analytical methods to confirm the identity and purity of this compound?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase (RP-HPLC): Ideal for assessing chemical purity.[4]

    • Chiral HPLC: Essential for confirming enantiomeric purity and ensuring the absence of the L-isomer.[1][2]

  • Mass Spectrometry (MS): Provides accurate molecular weight determination to confirm the identity of the compound.[1] LC-MS is a powerful combination for separating and identifying components in a mixture.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the position of the iodine atom on the phenyl ring and the overall structure of the molecule.[1]

References

Technical Support Center: Enhancing Protein Expression with 2-Iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-iodo-D-phenylalanine for site-specific protein modification. This guide, curated by senior application scientists, provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of incorporating this unique non-canonical amino acid into your protein of interest.

Foundational Knowledge: Understanding this compound

This compound is a derivative of the natural amino acid phenylalanine, featuring an iodine atom at the second position of the phenyl ring.[1] This substitution offers several advantages in drug development and biochemical research, including its use as a building block for peptide-based therapeutics and as a probe for studying protein interactions and enzyme activities.[1] The iodine atom can also be used for radiolabeling in imaging applications.[1]

The incorporation of this compound, like other non-canonical amino acids, relies on the use of an orthogonal translation system. This typically involves an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes this compound and charges it onto a cognate transfer RNA (tRNA), which in turn recognizes a unique codon (often a stop codon like UAG) engineered into the gene of interest.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound in my research?

A1: this compound is a valuable tool for several reasons. Its structural similarity to natural amino acids allows it to be incorporated into peptides, potentially enhancing their biological activity and stability.[1] The presence of the iodine atom makes it useful for X-ray crystallography to solve protein structures through single-wavelength anomalous dispersion (SAD) phasing.[3] It is also utilized in neuropharmacology and cancer research as a probe for receptor interactions and enzyme activities.[1] Furthermore, the iodine can be a site for radiolabeling, making it valuable for imaging techniques like PET scans.[1]

Q2: What are the main challenges in expressing proteins with this compound?

A2: The primary challenges include low protein yield, poor incorporation efficiency, potential cytotoxicity of the non-canonical amino acid, and protein insolubility. These issues can arise from an inefficient orthogonal translation system, competition with endogenous phenylalanine, or the inherent stress placed on the host expression system.

Q3: How can I verify the successful incorporation of this compound into my target protein?

A3: The most definitive method for confirming incorporation is mass spectrometry (ESI-MS).[4] The observed molecular weight of the protein should match the theoretical mass calculated with the inclusion of this compound.[4] Other techniques like X-ray crystallography can also confirm its presence and location within the protein structure.[3]

Q4: Is this compound toxic to my expression host (e.g., E. coli)?

A4: Like many non-canonical amino acids, this compound can exhibit some level of cytotoxicity, which can impact cell growth and protein expression. It is crucial to determine the optimal concentration that allows for efficient incorporation without severely inhibiting cell viability. This is often achieved through a titration experiment.

Troubleshooting Guide

This section addresses common problems encountered during the expression of proteins containing this compound.

Issue 1: Low or No Protein Expression

Q: I'm not seeing any expression of my target protein. What could be the cause?

A: Low or no expression is a common issue that can stem from several factors. A systematic approach is necessary to pinpoint the problem.[5][6]

  • Plasmid Integrity: Errors during cloning, such as frameshift mutations or a premature stop codon, can abolish translation. It is highly recommended to re-sequence your plasmid construct to ensure the open reading frame is correct.[7]

  • Inducer Issues: The chemical inducer (e.g., IPTG) may have degraded. Use a fresh, viable stock at an optimal concentration.[7][8]

  • Host Cell Health: Always initiate your expression culture from a fresh colony grown on a selective plate. Using older cultures can lead to a decrease in plasmid-bearing cells and consequently, lower expression yields.[7]

  • Toxicity of this compound: The concentration of the non-canonical amino acid may be too high, leading to cytotoxicity. Perform a dose-response experiment to find the optimal concentration.

Issue 2: Protein is Expressed but Insoluble

Q: I can see my protein on an SDS-PAGE gel, but it's all in the insoluble fraction. How can I improve its solubility?

A: Insoluble protein expression, often in the form of inclusion bodies, indicates that the protein is not folding correctly.[5][9] This is a frequent problem when overexpressing proteins, especially those containing non-canonical amino acids.

  • Lower Expression Temperature: Reducing the temperature (e.g., from 37°C to 18-25°C) after induction slows down the rate of protein synthesis, which can give the protein more time to fold correctly.[5][9]

  • Weaker Promoter or Lower Inducer Concentration: "Leaky" expression or overly strong induction can overwhelm the cellular folding machinery.[9] Consider using a vector with a weaker promoter or decreasing the concentration of your inducer.[9]

  • Solubility-Enhancing Tags: Fusing your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or SUMO, can significantly improve its solubility.[5]

  • Optimize Lysis Buffer: The composition of your lysis buffer can impact protein solubility. Experiment with different pH levels, salt concentrations, and the addition of mild detergents or glycerol.[9]

Issue 3: Low Incorporation Efficiency of this compound

Q: My protein is expressed, but mass spectrometry analysis shows a mix of my target protein and a truncated version or one with phenylalanine at the target site. How can I improve incorporation efficiency?

A: Inefficient incorporation of the non-canonical amino acid is often the bottleneck in the process.

  • Optimize Orthogonal Translation System Components: The efficiency of the aminoacyl-tRNA synthetase (aaRS) is critical. It may be necessary to further evolve the aaRS to have a higher affinity and catalytic activity for this compound.[2]

  • Minimize Competition with Phenylalanine: The endogenous phenylalanyl-tRNA synthetase can compete with your engineered system. Using a phenylalanine-free expression medium can help, although this can also impact cell growth. In some cases, tryptophan depletion has been shown to lead to misincorporation of phenylalanine, highlighting the importance of amino acid balance.[10]

  • Purity of this compound: Contaminants in your this compound stock can lead to the incorporation of other molecules. For instance, contamination with 4-bromo-l-phenylalanine has been shown to result in its significant incorporation.[11] Using a highly purified sample is crucial.[11]

  • Optimize Incubation Time: Undesired incorporation of natural amino acids can increase over time. Optimizing the post-induction incubation period can help maximize the incorporation of the desired non-canonical amino acid.[11]

Experimental Protocols & Workflows

Protocol 1: Small-Scale Trial to Determine Optimal this compound Concentration

This protocol is designed to identify the ideal concentration of this compound that maximizes protein expression while minimizing cytotoxicity.

  • Prepare Cultures: Inoculate several 10 mL cultures of your expression host containing the expression plasmid from a single fresh colony.

  • Grow Cells: Grow the cultures at 37°C with shaking until they reach an OD600 of 0.6-0.8.

  • Induce Expression: Add your inducer (e.g., IPTG) to a final concentration of 1 mM.

  • Add this compound: To each culture, add a different final concentration of this compound (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).

  • Incubate: Reduce the temperature to 25°C and incubate for 4-6 hours.

  • Harvest and Analyze: Harvest 1 mL of each culture, pellet the cells, and lyse them. Analyze the total cell lysate by SDS-PAGE and Coomassie staining or Western blot to determine the protein expression level at each concentration.

Concentration of this compoundExpected Cell GrowthExpected Protein Expression
0 mMNormalLow (background/leaky expression)
0.5 mMSlightly reducedModerate
1 mMModerately reducedPotentially Optimal
2 mMSignificantly reducedMay decrease due to toxicity
5 mMSeverely inhibitedVery low or none

Workflow for Troubleshooting Low Protein Yield

G start Low Protein Yield check_expression Run SDS-PAGE/Western Blot on total cell lysate start->check_expression is_expressed Is protein expressed? check_expression->is_expressed no_expression No Expression Detected is_expressed->no_expression No insoluble Is protein in insoluble fraction? is_expressed->insoluble Yes verify_plasmid Sequence Plasmid no_expression->verify_plasmid check_inducer Use Fresh Inducer verify_plasmid->check_inducer fresh_culture Start from Fresh Colony check_inducer->fresh_culture soluble_low_yield Low Yield in Soluble Fraction insoluble->soluble_low_yield No insoluble_protein Protein is Insoluble insoluble->insoluble_protein Yes check_lysis Optimize Lysis Buffer soluble_low_yield->check_lysis protease_inhibitors Add Protease Inhibitors check_lysis->protease_inhibitors check_purification Check Purification Column (Binding/Elution) protease_inhibitors->check_purification lower_temp Lower Expression Temp insoluble_protein->lower_temp weaker_promoter Use Weaker Promoter/ Lower Inducer Conc. lower_temp->weaker_promoter solubility_tag Add Solubility Tag weaker_promoter->solubility_tag

Caption: A decision tree for troubleshooting low protein yield.

Mechanism of this compound Incorporation

G cluster_0 Orthogonal Translation System cluster_1 Ribosomal Translation aaRS Engineered aaRS charged_tRNA IoPhe-tRNA(CUA) aaRS->charged_tRNA Charging tRNA Cognate tRNA(CUA) tRNA->aaRS IoPhe This compound IoPhe->aaRS ribosome Ribosome charged_tRNA->ribosome mRNA mRNA with TAG codon mRNA->ribosome protein Growing Polypeptide Chain ribosome->protein Incorporation final_protein Full-length protein with This compound protein->final_protein

Caption: Workflow of this compound incorporation.

References

Technical Support Center: A Guide to Minimizing Non-Specific Labeling with 2-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 2-iodo-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this powerful photo-reactive amino acid in their experimental workflows. This compound is a versatile tool for elucidating protein-protein interactions and characterizing binding sites through photo-crosslinking.[1] However, its high reactivity, once activated, can sometimes lead to non-specific labeling, which can compromise data integrity.

This guide provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to help you achieve clean, specific, and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a non-canonical amino acid derivative characterized by an iodine atom on the phenyl ring.[1] Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins.[1] Its primary application is in photo-crosslinking studies to investigate molecular interactions. When exposed to UV light, the carbon-iodine bond can be cleaved, generating a highly reactive aryl radical. This radical can then form a covalent bond with nearby molecules, effectively "trapping" transient or weak interactions, such as those between a drug candidate and its target protein or between two interacting proteins.[2] This makes it an invaluable tool in drug development, biochemical research, and neuroscience.[1]

Q2: What constitutes "non-specific labeling" in my experiments and why is it a problem?

A: Non-specific labeling, or non-specific binding (NSB), refers to the covalent attachment of the activated this compound to molecules that are not its intended binding partner. This results in a high background signal, where numerous proteins or biomolecules are labeled indiscriminately.

This is problematic for several reasons:

  • Reduced Signal-to-Noise Ratio: High background noise can obscure the true, specific interaction signal, making it difficult or impossible to detect your protein of interest.[3]

  • Poor Reproducibility: If the factors causing non-specific labeling are not controlled, you will likely see significant variation between your experimental replicates.

The diagram below illustrates the difference between the desired specific labeling event and problematic non-specific labeling.

G cluster_0 Specific Labeling (Desired Outcome) cluster_1 Non-Specific Labeling (Problem) Bait Bait Protein (with 2-iodo-D-Phe) Target Specific Interacting Protein (Target) Bait->Target Binding Event UV_A UV Activation Bait->UV_A Target->UV_A CovalentBond Covalent Crosslink (Specific Signal) UV_A->CovalentBond Forms Radical Bait_NS Bait Protein (with 2-iodo-D-Phe) UV_B UV Activation Bait_NS->UV_B NonTarget Abundant, Non-Interacting Protein (e.g., Albumin) NS_Bond Non-Specific Crosslink (Background Noise) UV_B->NS_Bond Forms Radical NS_Bond->NonTarget Random Collision

Caption: Desired specific labeling versus problematic non-specific labeling.

Troubleshooting Guide: High Background & Off-Target Labeling

This section addresses the most common and frustrating issue encountered when using this compound: a high background signal that masks your results.

Q3: My western blot or gel is showing high background across all lanes, including my negative controls. What are the most likely causes?

A: This is a classic sign of widespread non-specific labeling. The root cause is often an excess of reactive aryl radicals that are not consumed by the specific binding partner and instead react with any molecule in their immediate vicinity. The troubleshooting workflow below can help you systematically identify and resolve the issue.

TroubleshootingWorkflow Start High Background Observed Check_UV 1. Optimize UV Exposure Start->Check_UV Check_Conc 2. Titrate Probe Concentration Check_UV->Check_Conc If background persists Add_Scavenger 3. Add Scavenger Reagents Check_Conc->Add_Scavenger If background persists Improve_Wash 4. Enhance Wash Steps Add_Scavenger->Improve_Wash If background persists End Clean Signal Achieved Improve_Wash->End Problem Solved

Caption: Systematic workflow for troubleshooting high background.

1. Optimize UV Exposure:

  • The Problem: Excessive UV irradiation time or intensity can lead to sample damage and increases the probability of non-specific crosslinking.[2] While a certain duration is needed for activation, prolonged exposure does not necessarily increase specific signal and can contribute to denaturation.[4]

  • The Solution: Perform a time-course experiment. Irradiate your samples for varying durations (e.g., 1, 5, 10, 20 minutes) to find the optimal window that maximizes specific labeling while minimizing background.[5] Keep the UV source and distance to the sample consistent across all experiments.

2. Titrate Probe Concentration:

  • The Problem: Using too high a concentration of your this compound-containing probe is a primary cause of non-specific binding.

  • The Solution: Systematically decrease the concentration of your probe. A lower concentration reduces the pool of available radicals, favoring reactions with high-affinity, specific partners over random, low-affinity collisions.

3. Add Scavenger Reagents:

  • The Problem: Highly reactive radicals that do not immediately find their target can diffuse and react with other biomolecules.

  • The Solution: Introduce "scavenger" molecules into your buffer system. These are compounds that readily react with and neutralize excess radicals before they can cause non-specific labeling. The choice of scavenger is critical and should be empirically tested.[6]

Parameter Recommendation Rationale
UV Wavelength Typically ~365 nm for many photoreactive groups.Check the specific excitation wavelength for your probe to ensure efficient activation without causing unnecessary protein damage.[2][7]
UV Exposure Time Start with a time course (e.g., 1-20 min).Over-exposure increases non-specific labeling; under-exposure yields no signal.[5] Find the sweet spot.
Probe Concentration Titrate down from your current concentration (e.g., 10 µM, 1 µM, 100 nM).Lower concentrations reduce random collisions and favor specific, high-affinity interactions.
Scavenger Choice Test common scavengers like 1,4-cyclohexadiene, glutathione, or β-mercaptoethanol.These molecules act as radical sinks, quenching excess reactive species that could contribute to background.[8]

4. Enhance Wash Steps:

  • The Problem: Inadequate washing after the crosslinking and incubation steps can leave unbound or non-specifically associated probes in the sample, contributing to background.[3][9]

  • The Solution: Increase the stringency and duration of your washes.[9][10] Consider adding a non-ionic surfactant like Tween-20 (0.05-0.1%) to your wash buffer to disrupt weak, non-specific hydrophobic interactions.[11][12] Also, ensure sufficient wash buffer volume to fully immerse the gel or membrane.[9]

Q4: I'm seeing labeling of highly abundant proteins (like actin or serum albumin) that shouldn't be interacting with my protein of interest. How can I improve specificity?

A: This is a common form of non-specific labeling driven by the high probability of random collisions with abundant proteins. In addition to the steps above, consider these strategies:

  • Blocking Buffers: Just as in an ELISA or Western Blot, using a blocking buffer is critical.[3] Incubate your sample with a protein-rich solution like Bovine Serum Albumin (BSA) or non-fat dry milk before adding your probe. This occupies potential non-specific binding sites on your sample matrix and other proteins.[11][12]

  • Adjust Buffer Composition:

    • Salt Concentration: Increasing the salt concentration (e.g., NaCl) in your binding and wash buffers can shield electrostatic charges, reducing charge-based non-specific interactions.[11][12]

    • pH: Ensure the pH of your buffer is appropriate for maintaining the native conformation and charge of your target protein, which is crucial for specific binding.[11]

  • Inclusion of Chaotropic Agents: For some applications, the inclusion of a mild chaotropic agent like thiocyanate can help disrupt the non-polar effects that facilitate non-specific binding events by modulating the structure of the surrounding water.[13]

Experimental Protocols

Protocol 1: General Workflow for Photo-Crosslinking

This protocol provides a foundational workflow. Bolded steps are critical control points for minimizing non-specific labeling.

  • Sample Preparation: Prepare your lysate, purified proteins, or cellular sample in a suitable binding buffer.

  • Blocking (Optional but Recommended): Incubate the sample with a blocking agent (e.g., 1-3% BSA in PBS) for 1 hour at 4°C to saturate non-specific binding sites.

  • Probe Incubation: Add your this compound-containing probe to the sample. Use the lowest effective concentration determined from your titration experiments. Incubate to allow for specific binding (e.g., 30 min to 2 hours at 4°C).

  • Addition of Scavengers: Add the appropriate scavenger to the reaction mixture just prior to UV exposure.

  • UV Crosslinking: Expose the sample to UV light (e.g., 365 nm) in a crosslinker device. Use the optimal irradiation time determined from your time-course experiment. Ensure consistent distance from the light source.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Laemmli sample buffer containing DTT or β-mercaptoethanol).

  • Post-Crosslinking Wash: Perform stringent and extensive washes with a buffer containing a non-ionic detergent (e.g., PBS with 0.1% Tween-20) to remove unbound probe and non-covalently bound proteins.[9][10]

  • Analysis: Proceed with your downstream analysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry).

References

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 2-iodo-D-phenylalanine and 4-iodo-L-phenylalanine for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of non-canonical amino acids, halogenated phenylalanine derivatives have carved out a significant niche, offering unique properties for applications ranging from protein engineering and structural biology to diagnostics and therapeutics. Among these, iodinated phenylalanines stand out due to the utility of iodine in radioimaging and as a heavy atom for X-ray crystallography. This guide provides an in-depth, objective comparison of two prominent isomers: 2-iodo-D-phenylalanine and 4-iodo-L-phenylalanine. We will delve into their synthesis, chemical characteristics, and performance in key applications, supported by experimental data and detailed protocols to empower researchers in their selection and use.

At a Glance: Key Physicochemical and Functional Differences

PropertyThis compound4-iodo-L-phenylalanine
Synonyms D-Phe(2-I)-OH, o-Iodo-D-phenylalanineL-Phe(4-I)-OH, p-Iodo-L-phenylalanine
CAS Number 736184-44-424250-85-9
Molecular Formula C₉H₁₀INO₂C₉H₁₀INO₂
Molecular Weight 291.1 g/mol 291.09 g/mol
Stereochemistry D-isomerL-isomer
Iodine Position Ortho (2-position)Para (4-position)
Primary Application Focus Tumor Imaging (SPECT)[1][2]Tumor Imaging (SPECT), Protein Engineering, Therapeutic Agent[3][4][5]
Cellular Uptake Mechanism L-type amino acid transporter 1 (LAT1)[1][6]L-type amino acid transporter 1 (LAT1)[6][7]

I. Synthesis and Radiolabeling: Crafting the Tools

The utility of these iodinated amino acids is fundamentally tied to their successful synthesis and, for imaging applications, their efficient radiolabeling. The choice of isomer and iodine position dictates the synthetic strategy.

Synthesis of this compound

The synthesis of this compound is often achieved through a copper(I)-assisted nucleophilic exchange reaction, starting from the more readily available 2-bromo-D-phenylalanine. This method offers a direct and efficient route to the desired product.

Causality: This protocol leverages the enhanced nucleophilicity of iodide in the presence of a copper(I) catalyst to displace the bromide on the aromatic ring. The acidic and reducing conditions help maintain the copper in its active Cu¹⁺ state.

  • Reaction Setup: In a sealed reaction vessel, combine 2-bromo-D-phenylalanine, sodium iodide (NaI), copper(I) sulfate (CuSO₄), and a reducing agent such as tin(II) sulfate (SnSO₄) in an appropriate solvent mixture (e.g., water and an organic co-solvent).

  • Reaction Conditions: Heat the mixture at a precisely controlled temperature (e.g., 180°C) for an extended period (e.g., 24 hours) to drive the reaction to completion.[8]

  • Purification: After cooling, the reaction mixture is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from the starting material and other byproducts.

  • Verification: The identity and purity of the final product are confirmed using techniques such as ¹H-NMR, mass spectrometry, and chiral HPLC to ensure enantiomeric purity.

Synthesis of 4-iodo-L-phenylalanine

The synthesis of 4-iodo-L-phenylalanine can be accomplished via a classic Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with iodide. An alternative and often preferred method for radiolabeling involves a tin precursor.

Causality: This multi-step synthesis first introduces a nitro group, which is then reduced to an amine. The resulting primary aromatic amine is converted to a diazonium salt, an excellent leaving group that is subsequently displaced by iodide.

  • Nitration: L-phenylalanine is first nitrated at the para position of the phenyl ring using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Reduction: The nitro group of 4-nitro-L-phenylalanine is then reduced to a primary amine using a reducing agent like hydrogen gas with a palladium catalyst or a metal-acid combination.

  • Diazotization: The resulting 4-amino-L-phenylalanine is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.

  • Iodination: The diazonium salt solution is then added to a solution of potassium iodide (KI), leading to the evolution of nitrogen gas and the formation of 4-iodo-L-phenylalanine.[4]

  • Purification and Verification: The crude product is purified by recrystallization or chromatography, and its identity and purity are confirmed by standard analytical methods.

Radiolabeling for Imaging Applications

For use in Single Photon Emission Computed Tomography (SPECT), these compounds are radiolabeled with iodine-123. The Cu¹⁺-assisted isotopic exchange method is a common and efficient technique for this purpose.

Causality: This protocol relies on the exchange of a non-radioactive iodine atom with a radioactive one (¹²³I) on the phenylalanine ring, facilitated by a Cu¹⁺ catalyst.

  • Precursor Preparation: Dissolve the non-radioactive iodinated phenylalanine precursor in an acidic and reducing buffer.

  • Radioiodination: Add no-carrier-added Na¹²³I to the precursor solution in the presence of a Cu¹⁺ source (e.g., formed in situ from CuSO₄ and a reducing agent). Heat the reaction mixture to facilitate the isotopic exchange.

  • Purification: The reaction mixture is then purified to remove unreacted ¹²³I and other impurities, often using a solid-phase extraction cartridge or RP-HPLC.

  • Quality Control: The radiochemical purity of the final product is assessed by radio-HPLC to ensure it meets the standards for in vivo use. A radiochemical purity of >99% is typically achieved.[8]

G cluster_synthesis Synthesis cluster_radiolabeling Radiolabeling Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Chemical Transformation Final Product Final Product Intermediate->Final Product Purification Precursor Precursor Radiolabeled Product Radiolabeled Product Precursor->Radiolabeled Product Isotopic Exchange LAT1_Transport cluster_membrane Cell Membrane LAT1 LAT1 Transporter Iodophenylalanine\n(Intracellular) Iodophenylalanine (Intracellular) LAT1->Iodophenylalanine\n(Intracellular) Translocation Iodophenylalanine\n(Extracellular) Iodophenylalanine (Extracellular) Iodophenylalanine\n(Extracellular)->LAT1 Binding Tumor Cell Metabolism\n/ Imaging Signal Tumor Cell Metabolism / Imaging Signal Iodophenylalanine\n(Intracellular)->Tumor Cell Metabolism\n/ Imaging Signal

References

A Tale of Two Heavyweights: A Comparative Guide to 2-iodo-D-phenylalanine and Selenomethionine in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of biomolecules is a cornerstone of innovation. Among the arsenal of chemical tools, amino acid analogs stand out for their ability to unlock novel functionalities and provide critical insights into biological systems. This guide offers an in-depth, objective comparison of two such powerful analogs: 2-iodo-D-phenylalanine and L-selenomethionine. While both introduce a heavy atom into a peptide backbone, their applications, incorporation strategies, and the experimental considerations they entail are markedly distinct.

At first glance, both molecules offer a "heavy atom" — a feature invaluable for techniques like X-ray crystallography. However, to view them as interchangeable would be to overlook the nuanced advantages each provides. Selenomethionine has become a workhorse for de novo protein structure determination through global substitution of methionine. In contrast, this compound is emerging as a more versatile tool, not only for specialized crystallographic applications but also as a key player in medicinal chemistry and diagnostic imaging, largely due to the possibilities of its site-specific incorporation and the unique properties of the iodine atom.

Selenomethionine: The Gold Standard for Phasing in X-ray Crystallography

L-selenomethionine (SeMet) is an analog of the naturally occurring amino acid methionine, where a selenium atom replaces the sulfur atom.[1] This seemingly subtle change has revolutionized structural biology. The core principle behind its utility lies in the significant anomalous scattering of X-rays by the selenium atom, especially near its absorption edge.[1] This phenomenon is exploited in Single-wavelength Anomalous Diffraction (SAD) and Multi-wavelength Anomalous Diffraction (MAD) experiments to solve the "phase problem" in X-ray crystallography, a critical hurdle in determining a protein's three-dimensional structure.[2]

The incorporation of SeMet is typically a global substitution for methionine. This is achieved by expressing the protein of interest in a host organism (like E. coli, yeast, or insect and mammalian cells) that is grown in a methionine-depleted medium supplemented with SeMet.[3][4] Methionine auxotrophic strains of E. coli are often used to ensure high incorporation efficiency.[2]

Key Advantages of Selenomethionine:
  • Robust and Well-Established Methods: Decades of use have led to highly optimized and reliable protocols for SeMet labeling in a variety of expression systems.[5][6]

  • High Incorporation Efficiency: It's often possible to replace nearly all methionine residues with SeMet, providing a strong anomalous signal for phasing.[2]

  • Minimal Structural Perturbation: The structural similarity between methionine and selenomethionine means that the overall protein structure is rarely affected by the substitution.[7]

Limitations and Considerations:
  • Toxicity: Selenomethionine can be toxic to expression hosts, potentially impacting cell viability and protein yield.[1] Careful optimization of SeMet concentration and growth conditions is crucial.

  • Oxidation Sensitivity: The selenium atom in SeMet is more prone to oxidation than the sulfur in methionine. This can affect protein solubility and hydrophobicity, necessitating the use of reducing agents during purification.[8]

  • Lack of Site-Specificity: As a global replacement for methionine, there is no control over the specific locations of the selenium atoms, which are dictated by the protein's native sequence.

This compound: A Multi-Tool for Site-Specific Interrogation and Drug Design

This compound is a synthetic amino acid that, as its name suggests, incorporates an iodine atom onto the phenyl ring of phenylalanine. Unlike the L-enantiomer, the D-form is not readily incorporated into proteins by the natural translational machinery, which provides a unique advantage for controlled, site-specific introduction. This is typically achieved using advanced genetic code expansion techniques, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize a specific codon (often a stop codon like amber TAG) and insert this compound at that position.[9][10]

The applications of this compound extend beyond crystallography. The iodine atom serves as a versatile chemical handle for further modifications and as a powerful probe in its own right.

Diverse Applications of this compound:
  • Drug Development: It serves as a key building block in the synthesis of novel pharmaceuticals, particularly peptide-based drugs. The iodine substitution can enhance biological activity and stability.[11]

  • Radiolabeling and Imaging: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I or ¹²⁵I) to create radiopharmaceuticals for diagnostic imaging techniques like SPECT and PET, especially in oncology.[8][12] Studies have shown that both L- and D-isomers of radioiodinated phenylalanine show high uptake in various tumors.[12]

  • Protein Engineering and Interaction Studies: The site-specific incorporation of this unnatural amino acid allows for precise probing of protein interactions and enzyme activities.[9][11]

Advantages in a Nutshell:
  • Site-Specificity: The ability to introduce a heavy atom at a precise, predetermined location in the protein structure is a major advantage for crystallographic phasing and functional studies.[9]

  • Chemical Versatility: The carbon-iodine bond can participate in various chemical reactions, such as Suzuki-Miyaura cross-coupling, allowing for the site-specific attachment of other molecules like fluorescent probes.[13]

  • Alternative Phasing Agent: For proteins with few or no methionine residues, site-specifically incorporated iodophenylalanine offers an alternative to selenomethionine for obtaining phase information.[9]

Head-to-Head Comparison: this compound vs. Selenomethionine

FeatureThis compoundSelenomethionine
Incorporation Strategy Site-specific via genetic code expansion (e.g., amber suppression)[9][10]Global substitution for methionine[3][4]
Primary Application Drug development, radiolabeling, specialized crystallography[11][12]De novo protein structure determination via SAD/MAD phasing[1][2]
Heavy Atom Iodine (I)Selenium (Se)
Anomalous Signal Strong anomalous scatterer, useful for phasing[9]Strong anomalous scatterer, the "gold standard" for phasing[14]
Control over Position High (at the codon level)Low (dependent on native methionine positions)
Toxicity Generally lower, as it's not globally incorporatedCan be significant to the expression host, requiring optimization[1]
Chemical Modification C-I bond allows for further chemical derivatization (e.g., cross-coupling)[13]Less amenable to further specific chemical modification
Technical Complexity Requires expertise in molecular biology for genetic code expansionRelatively straightforward and well-documented protocols

Experimental Workflows

Workflow for Selenomethionine Incorporation

The following diagram illustrates a typical workflow for producing a selenomethionyl-labeled protein in E. coli.

Selenomethionine_Workflow cluster_culture Cell Culture cluster_labeling Labeling and Expression cluster_downstream Downstream Processing start Inoculate starter culture in minimal medium + Methionine grow1 Grow to mid-log phase (OD600 ~0.6-0.8) start->grow1 pellet Harvest cells by centrifugation grow1->pellet resuspend Resuspend in pre-warmed minimal medium without Methionine pellet->resuspend deplete Incubate to deplete endogenous Methionine resuspend->deplete add_semet Add L-Selenomethionine deplete->add_semet induce Induce protein expression (e.g., with IPTG) add_semet->induce express Incubate for protein expression induce->express harvest Harvest cells express->harvest purify Protein Purification (with reducing agents) harvest->purify verify Verify SeMet incorporation (Mass Spectrometry) purify->verify crystallize Crystallization and X-ray Diffraction verify->crystallize

Caption: General workflow for producing selenomethionyl-labeled proteins.

Workflow for Site-Specific Incorporation of this compound

This diagram outlines the steps for incorporating this compound at a specific site in a protein.

Iodophenylalanine_Workflow cluster_molecular_biology Molecular Biology cluster_expression Protein Expression cluster_analysis Analysis and Application mutagenesis Introduce amber (TAG) codon at target site in gene of interest plasmids Prepare expression plasmid and orthogonal tRNA/synthetase plasmid mutagenesis->plasmids transform Co-transform E. coli with both plasmids plasmids->transform grow_culture Grow culture in medium containing this compound transform->grow_culture induce_expression Induce expression of target protein and orthogonal system grow_culture->induce_expression harvest_cells Harvest cells induce_expression->harvest_cells purification Purify target protein harvest_cells->purification verification Verify incorporation by Mass Spectrometry purification->verification applications Downstream Applications (Crystallography, Labeling, etc.) verification->applications

Caption: Workflow for site-specific incorporation of this compound.

Detailed Experimental Protocols

Protocol 1: Selenomethionine Labeling in E. coli (Methionine Auxotroph Strain)

This protocol is adapted for methionine auxotroph strains like B834(DE3).

  • Starter Culture: Inoculate a single colony into 10 mL of minimal media supplemented with 50 µg/mL L-methionine and appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Main Culture: Add the starter culture to 1 L of minimal media supplemented with 50 µg/mL L-methionine. Grow at the desired temperature until the OD₆₀₀ reaches 0.6–0.8.

  • Methionine Depletion & Labeling: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). Resuspend the cell pellet in 1 L of fresh, pre-warmed minimal medium lacking methionine but containing 50-60 mg/L of L-selenomethionine.

  • Induction: Incubate for 30 minutes at 37°C. Add the inducing agent (e.g., IPTG to a final concentration of 1 mM).

  • Expression & Harvest: Continue to grow the culture for the optimal time for your protein (typically 3-6 hours at 37°C or overnight at a lower temperature like 18-25°C). Harvest the cells by centrifugation and store the pellet at -80°C.

Protocol 2: Site-Specific Incorporation of this compound in E. coli

This protocol requires an engineered plasmid carrying the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the unnatural amino acid.

  • Transformation: Co-transform E. coli BL21(DE3) cells with the expression vector for your gene of interest (containing a TAG codon at the desired site) and the vector containing the specific synthetase for this compound. Plate on LB-agar plates with appropriate antibiotics for selection.

  • Starter Culture: Inoculate a single colony into 20 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Main Culture: Inoculate the starter culture into 1 L of LB medium with antibiotics. Grow at 37°C to an OD₆₀₀ of 0.5-0.7.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression with 1 mM IPTG and, if required by the synthetase plasmid, an additional inducer like 0.02% L-arabinose.

  • Expression & Harvest: Shake the culture overnight at 30°C. Harvest the cells by centrifugation and store the pellet at -80°C.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and selenomethionine is not a matter of which is "better," but which is the most appropriate tool for the scientific question at hand.

Selenomethionine remains the undisputed champion for routine, high-throughput de novo protein structure determination. Its global incorporation method is straightforward, highly effective, and supported by a wealth of community knowledge and optimized protocols.

This compound, on the other hand, offers a level of precision and versatility that opens up new avenues of research. Its strength lies in site-specific incorporation, making it invaluable for studies where the precise location of the probe is critical. Furthermore, its utility as a precursor for radiolabeled compounds and as a component in peptide-based therapeutics places it at the intersection of structural biology, chemical biology, and drug discovery.

As technologies for genetic code expansion become more accessible, the use of unnatural amino acids like this compound is poised to grow, offering researchers an ever-expanding toolkit to dissect and engineer the machinery of life.

References

A Comparative Guide to Protein Structure Validation: The Rise of 2-Iodo-D-phenylalanine in Experimental Phasing

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the determination of a protein's three-dimensional structure is a critical step in understanding its function and in designing targeted therapeutics. X-ray crystallography remains a powerhouse for obtaining high-resolution structural information, but it is not without its challenges. The infamous "phase problem" – the loss of phase information during the diffraction experiment – stands as a central hurdle that must be overcome to translate diffraction patterns into an electron density map and, ultimately, an atomic model.[1][2]

This guide provides an in-depth comparison of experimental phasing methods for protein structure validation, with a special focus on the strategic use of 2-iodo-D-phenylalanine. We will explore the underlying principles, compare its performance against established alternatives, and provide actionable protocols to empower your structural biology workflows.

The Enduring Challenge: Solving the Phase Problem

To reconstruct a protein's structure from diffraction data, both the amplitude and the phase of the scattered X-rays are required.[3] While amplitudes are directly measured, phases are lost. Experimental phasing techniques circumvent this by introducing heavy atoms into the protein crystal.[4][5][6] These electron-dense atoms produce measurable differences in the diffraction pattern, which can be leveraged to calculate initial phases and solve the structure.[7][8]

The most common experimental phasing methods include:

  • Multiple Isomorphous Replacement (MIR): This classic method involves comparing the diffraction data from a native protein crystal with that of two or more derivative crystals, each containing a different heavy atom.[2][3]

  • Multi-wavelength Anomalous Dispersion (MAD): This technique utilizes the anomalous scattering of specific elements at different X-ray wavelengths, typically near an absorption edge.[3][9] Selenomethionine (SeMet) incorporation is a widely used MAD phasing strategy.[7]

  • Single-wavelength Anomalous Dispersion (SAD): A more streamlined approach, SAD phasing uses the anomalous signal from heavy atoms at a single wavelength.[9][10][11] This method has gained popularity due to its efficiency.[10]

Iodine: A Powerful Tool for Phasing

Iodine has emerged as a valuable heavy atom for experimental phasing due to its significant anomalous scattering properties at commonly available X-ray wavelengths (e.g., Cu Kα radiation from in-house sources).[4][12] There are two primary strategies for introducing iodine into protein crystals:

  • Iodide Soaking: This straightforward method involves soaking native protein crystals in a solution containing iodide ions.[10] The iodide ions, being small and soluble, can diffuse into the crystal lattice and bind to hydrophobic pockets or positively charged regions on the protein surface.[10]

  • Site-Specific Incorporation of Iodinated Amino Acids: A more precise approach involves the incorporation of an unnatural amino acid containing iodine, such as this compound, directly into the protein's sequence.[13][14] This is typically achieved by engineering the cellular machinery to recognize a specific codon (e.g., an amber stop codon) and insert the unnatural amino acid during protein synthesis.[15][16][17]

A Head-to-Head Comparison: this compound vs. Alternatives

The choice of phasing method can significantly impact the success and efficiency of a structural biology project. Below is a comparative analysis of using this compound versus iodide soaking and the widely used selenomethionine MAD phasing.

FeatureThis compound (SAD)Iodide Soaking (SAD)Selenomethionine (MAD)
Specificity of Incorporation High: Site-specific incorporation at desired positions.[14]Low: Relies on diffusion and non-specific binding.[10]High: Replaces all methionine residues.
Potential for Structural Perturbation Low: Minimal perturbation to the overall protein structure.[14]Moderate: High concentrations of iodide can sometimes disrupt crystal packing or protein conformation.[5]Low to Moderate: Can sometimes affect protein stability or function, especially if methionine is in a critical region.
Phasing Power High: The anomalous signal from a single, well-ordered iodine atom is often sufficient for phasing.[14]Variable: Depends on the number and occupancy of bound iodide ions.[10]Very High: Multiple selenium sites provide strong anomalous signals at multiple wavelengths.
Experimental Complexity Moderate to High: Requires molecular biology for generating the expression system for the unnatural amino acid.[15][16]Low: Simple soaking procedure.[10]Moderate: Requires expression in a methionine-auxotrophic host and careful handling to avoid oxidation.
Cost Moderate: Cost of the unnatural amino acid and molecular biology reagents.Low: Iodide salts are inexpensive.[10][12]Moderate: Cost of selenomethionine and specialized media.
Suitability for In-house X-ray Sources Excellent: Strong anomalous signal at Cu Kα wavelength.[14]Excellent: Strong anomalous signal at Cu Kα wavelength.[4][10]Limited: Requires a tunable synchrotron source to access the selenium absorption edge.

The Causality Behind Experimental Choices

The decision to use this compound is often driven by the need for a highly controlled and minimally disruptive phasing strategy. While iodide soaking is simpler, the lack of control over binding sites can lead to non-isomorphism or insufficient phasing power.[5] Selenomethionine incorporation, while powerful, can be problematic for proteins with few or no methionine residues, or where their replacement affects protein integrity.

The site-specific incorporation of this compound offers a "best of both worlds" scenario: the strong phasing power of a heavy atom with the precision of genetic encoding.[14] This is particularly advantageous for:

  • Proteins with no existing structural homologues: Where de novo phasing is essential.[1][18]

  • Validating the trace of low-resolution electron density maps: A strategically placed iodine can act as a clear marker.[4][6]

  • High-throughput structural genomics: The efficiency of SAD phasing with a reliable heavy atom is a significant asset.[10]

Experimental Workflows and Protocols

Workflow for Protein Structure Validation with this compound

G cluster_0 Molecular Biology cluster_1 Protein Expression & Purification cluster_2 Crystallography A Site-directed Mutagenesis (Introduce Amber Codon) B Co-transformation with Plasmids for: - Target Protein - Orthogonal tRNA/aaRS Pair A->B C Expression in E. coli with This compound in media B->C D Protein Purification (e.g., Affinity & Size Exclusion Chromatography) C->D E Crystallization Screening D->E F X-ray Diffraction Data Collection (Single Wavelength) E->F G SAD Phasing & Substructure Determination F->G H Density Modification & Model Building G->H I Structure Refinement & Validation H->I

Caption: Workflow for structure determination using this compound.

Detailed Protocol: Site-Specific Incorporation of this compound

This protocol is a generalized guide and may require optimization for specific proteins.

  • Vector Preparation:

    • Introduce an amber stop codon (TAG) at the desired incorporation site in the gene of your target protein via site-directed mutagenesis.

    • Utilize a plasmid system containing the engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.[15][16]

  • Transformation:

    • Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing your target gene and the plasmid for the orthogonal pair.

  • Protein Expression:

    • Grow the transformed cells in a minimal medium to an OD600 of 0.6-0.8.

    • Induce protein expression (e.g., with IPTG).

    • Simultaneously, supplement the culture medium with this compound to a final concentration of 1-2 mM.

    • Continue to grow the cells at an appropriate temperature (e.g., 18-25°C) for 12-16 hours.

  • Purification and Verification:

    • Harvest the cells and purify the protein using standard chromatography techniques.

    • Verify the incorporation of this compound by mass spectrometry.

Detailed Protocol: Iodide Soaking for SAD Phasing
  • Crystal Preparation:

    • Grow high-quality crystals of your native protein.

  • Soaking Solution Preparation:

    • Prepare a solution containing the same components as the crystallization mother liquor.

    • Add an iodide salt (e.g., NaI or KI) to a final concentration of 0.5-1.0 M.[4]

    • If cryo-protection is required, add a suitable cryoprotectant to the soaking solution.

  • Soaking:

    • Carefully transfer a native crystal to the iodide-containing soaking solution.

    • Soak for a short duration, typically ranging from a few minutes to an hour. The optimal soaking time should be determined empirically.

  • Cryo-cooling and Data Collection:

    • If applicable, briefly transfer the crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.

    • Collect a single-wavelength X-ray diffraction dataset, preferably at the Cu Kα wavelength (1.5418 Å) to maximize the anomalous signal from iodine.[4][10]

Visualizing the Phasing Process

The core of SAD phasing lies in identifying the positions of the anomalous scatterers (in this case, iodine atoms) and using that information to calculate the initial phases for the entire protein.

G A Diffraction Data (Amplitudes Only) B Anomalous Differences (|F+| - |F-|) A->B Calculate F SAD Phasing (Phase Extension) A->F Amplitudes C Patterson Map or Direct Methods B->C Input for D Iodine Substructure (Atomic Coordinates) C->D Yields E Initial Phases for Iodine Atoms D->E Calculate E->F Input for G Initial Electron Density Map F->G Generates H Model Building & Refinement G->H Leads to

Caption: Logical flow of Single-wavelength Anomalous Dispersion (SAD) phasing.

Conclusion

The validation of protein structures through experimental phasing is a cornerstone of modern structural biology. While traditional methods like iodide soaking and selenomethionine incorporation remain valuable, the site-specific incorporation of this compound presents a compelling alternative that offers high precision and minimal structural perturbation. Its strong anomalous signal at commonly available X-ray wavelengths makes it a particularly attractive option for both high-throughput screening and challenging structural targets. By understanding the principles and protocols outlined in this guide, researchers can strategically leverage the power of this compound to accelerate their structural determination pipelines and unlock new insights into the intricate world of protein architecture and function.

References

comparative analysis of halogenated phenylalanine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Halogenated Phenylalanine Analogs for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the phenyl ring of phenylalanine profoundly influences its physicochemical and biological properties.[1] This modification can enhance metabolic stability, modulate receptor binding affinity, and introduce novel functionalities for bioorthogonal chemistry and medical imaging.[1]

Comparative Physicochemical Properties

The introduction of halogens to the phenylalanine scaffold alters key molecular properties such as size, hydrophobicity, and electronic character.[1] These changes are fundamental to the diverse applications of these derivatives.[1]

Table 1: Physicochemical Properties of Halogenated Phenylalanine Derivatives

DerivativeMolecular Weight ( g/mol )LogP (Calculated)Notes
L-Phenylalanine165.19-1.4Parent amino acid
4-Fluoro-L-phenylalanine183.18-1.9Minimal steric perturbation, alters electronic properties.[1]
3-Fluoro-L-phenylalanine183.18-1.9Isomer with different electronic distribution.[1]
4-Chloro-L-phenylalanine199.63-Used as an inhibitor of tryptophan hydroxylase.[1]
4-Bromo-L-phenylalanine244.09-Intermediate in organic synthesis.[1]
4-Iodo-L-phenylalanine291.09-0.9Used in peptide synthesis and for radiolabeling.[1]

This table provides a summary of key physicochemical properties of L-phenylalanine and its halogenated derivatives.

Synthesis of Halogenated Phenylalanine Derivatives

A variety of synthetic strategies have been developed to produce halogenated phenylalanine derivatives, ranging from classical organic chemistry methods to modern enzymatic and cross-coupling reactions.[1]

Chemical Synthesis

A common approach for the synthesis of 4-Bromo-L-phenylalanine involves the deprotection of a protected starting material. For instance, (S)-acetyl-protected 4-bromophenylalanine can be deprotected using the following procedure:

Experimental Protocol: Deprotection of (S)-acetyl-protected 4-bromophenylalanine

  • Dissolve (S)-acetyl-protected 4-bromophenylalanine (10 g, 0.048 mol) in a 10% hydrochloric acid solution (100 mL).[1]

  • Heat the mixture to 95-100°C for 6 hours with stirring.[1]

  • Neutralize the pH with triethylamine.[1]

  • The resulting precipitate is filtered, washed, and dried to yield 4-Bromo-L-phenylalanine.

Enzymatic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative for synthesis.[1] Phenylalanine ammonia lyase can be used to catalyze the addition of ammonia to a halogenated derivative of (E)-cinnamic acid.[1][2]

Experimental Protocol: Enzymatic Synthesis of Halogenated L-Phenylalanine

  • Prepare a reaction mixture containing the halogenated derivative of (E)-cinnamic acid in an isotopically enriched buffer solution.[1][2]

  • Add phenylalanine ammonia lyase to the mixture to catalyze the addition of ammonia.[1][2]

  • Monitor the reaction for the formation of the desired halogenated L-phenylalanine isotopomer.[1][2]

Applications in Research and Drug Development

Halogenated phenylalanine derivatives are invaluable in medicinal chemistry and drug development due to their ability to modulate biological activity and serve as probes for studying biological systems.[1]

Modulating Biological Activity

Halogenation can significantly impact a molecule's interaction with its biological target. For example, 3,5-diiodo-L-tyrosine and 3,5-dibromo-L-tyrosine, which are halogenated derivatives of L-Phe, show promise as neuroprotective agents by attenuating excitatory glutamatergic synaptic transmission with greater potency than L-Phe itself.[3]

Probing Protein Structure and Dynamics with ¹⁹F NMR

Fluorinated phenylalanine analogs are particularly useful for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] The substitution of a single hydrogen atom with fluorine provides a sensitive probe for site-specific sensing with minimal impact on the protein's properties.[4] This allows for the robust detection and quantification of minor conformational species and the measurement of interconversion rates.[4]

F19_NMR_Workflow cluster_0 Protein Expression cluster_1 NMR Spectroscopy cluster_2 Structural Insights Incorporate Incorporate Fluorinated Phe Analog Acquire Acquire 19F NMR Spectrum Incorporate->Acquire Purified Protein Analyze Analyze Chemical Shifts and Dynamics Acquire->Analyze Conformation Determine Conformational Heterogeneity Analyze->Conformation HalogenBond Ligand Halogenated Ligand (e.g., 4-Iodo-Phe) Protein Protein Target (e.g., Carbonyl Oxygen) Ligand->Protein Halogen Bond (X···O)

References

A Comparative Guide to Phasing with 2-iodo-D-phenylalanine: Enhancing Structure Determination in X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in structural biology, the phase problem in X-ray crystallography remains a critical hurdle. The determination of a macromolecule's three-dimensional structure hinges on obtaining accurate phase information from diffraction data. While methods such as Molecular Replacement (MR) are powerful when a homologous structure is available, de novo phasing is essential for novel proteins. This guide provides an in-depth comparison of 2-iodo-D-phenylalanine as a phasing tool, evaluating its performance against other alternatives and providing the supporting experimental context for its application.

The Enduring Challenge of the Phase Problem

In a diffraction experiment, only the intensities of the diffracted X-rays are recorded, while the crucial phase information is lost. This "phase problem" prevents the direct calculation of the electron density map required to build an atomic model of the molecule. Experimental phasing techniques overcome this by introducing heavy atoms into the protein crystal, which perturb the diffraction pattern in a measurable way, thereby providing a means to retrieve the lost phase information.[1] Methods like Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD) leverage the anomalous scattering properties of these heavy atoms to solve the phase problem.[2]

The ideal heavy-atom derivative should incorporate into the protein with high occupancy without significantly altering the protein's structure or the crystal lattice (a property known as isomorphism), and it should provide a strong anomalous signal.[2]

This compound: A Novel Tool for Phasing

Halogenated compounds, particularly those containing iodine, have emerged as powerful tools for SAD phasing.[3][4] The iodine atom possesses a significant anomalous scattering signal at commonly used X-ray wavelengths, such as the copper Kα wavelength (1.54 Å) available with in-house X-ray sources.[1] This makes iodine-based phasing accessible even without access to a synchrotron.

This compound is a non-natural amino acid that can be incorporated into the protein sequence. Its unique properties offer several potential advantages over traditional heavy-atom methods and even other halogenated derivatives.

The Significance of the D-Enantiomer

Most naturally occurring amino acids are in the L-configuration. The use of a D-amino acid like this compound introduces unique characteristics:

  • Resistance to Proteolysis: Peptides and proteins containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids.[5][6] This can be advantageous during protein expression and purification, potentially leading to higher yields of intact protein.

  • Structural Probes: The introduction of a D-amino acid can be used to probe specific structural and functional aspects of a protein, as it can induce local conformational changes.[7]

  • Racemic Crystallography: The crystallization of a racemic mixture of L- and D-proteins can facilitate the formation of centrosymmetric crystals, which can simplify and improve the accuracy of structure determination.[2][8]

The Advantage of Covalent Incorporation

Unlike methods that rely on soaking crystals in heavy-atom solutions, the covalent incorporation of this compound into the protein backbone offers several benefits:

  • Stoichiometric Occupancy: Site-specific incorporation ensures a defined number of heavy atoms per protein molecule, leading to more consistent and interpretable phasing data.

  • Reduced Non-isomorphism: Soaking can sometimes disrupt the crystal lattice, leading to non-isomorphism between the native and derivative crystals.[2] Covalent incorporation prior to crystallization can mitigate this issue.

  • Targeted Placement: The iodine atom can be strategically placed in different regions of the protein by mutating specific residues to the amber stop codon (TAG) and using an evolved aminoacyl-tRNA synthetase/tRNA pair for incorporation.[9][10] This allows for the optimization of phasing signal based on the protein's structure.

Comparative Analysis: this compound vs. Alternatives

To understand the practical advantages of this compound, it is essential to compare it with other commonly used phasing agents.

Phasing AgentMethod of IncorporationKey AdvantagesKey Disadvantages
This compound Site-specific genetic code expansionHigh occupancy, reduced non-isomorphism, proteolytic resistance, potential for racemic crystallography.Requires molecular biology for incorporation, potential for minor structural perturbation due to D-amino acid.
p-iodo-L-phenylalanine Site-specific genetic code expansionHigh occupancy, reduced non-isomorphism, strong anomalous signal.[9][10]Susceptible to proteolysis, requires molecular biology for incorporation.
Selenomethionine (SeMet) Biosynthetic incorporation in place of methionineWell-established method, often provides good phasing signal for MAD and SAD.[11][12]Can be toxic to expression hosts, may alter protein properties, requires specific media and strains.[12]
Iodide/Bromide Soaking Soaking pre-grown crystalsSimple and rapid, does not require protein engineering.[3][4]Often results in low and variable occupancy, high risk of non-isomorphism, binding sites are not guaranteed.[2]
Heavy-atom Compounds (e.g., Hg, Pt) Soaking or co-crystallizationStrong scattering signal.Often toxic, high risk of non-isomorphism and crystal damage.[2]

Experimental Workflow for Phasing with this compound

The successful application of this compound for phasing involves a multi-step process, from protein engineering to data analysis.

Caption: Experimental workflow for this compound based phasing.

Detailed Protocol: Site-Specific Incorporation of this compound

This protocol is adapted from established methods for unnatural amino acid incorporation.[9][13]

  • Vector Preparation:

    • Introduce an amber stop codon (TAG) at the desired site in the gene of interest using site-directed mutagenesis.

    • Obtain a plasmid encoding the evolved aminoacyl-tRNA synthetase and its cognate suppressor tRNA specific for this compound.

  • Transformation:

    • Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the gene of interest and the synthetase/tRNA plasmid.

    • Select for transformants on antibiotic-containing plates.

  • Protein Expression:

    • Grow a starter culture overnight in LB medium containing the appropriate antibiotics.

    • Inoculate a larger volume of minimal medium supplemented with the necessary antibiotics and this compound (typically 1-2 mM).

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Purification and Verification:

    • Harvest the cells and purify the protein using standard chromatographic techniques.

    • Confirm the successful incorporation of this compound by mass spectrometry.

Data Collection and Phasing Strategy

sad_phasing cluster_data_processing Data Processing & Phasing crystal Protein Crystal with This compound diffraction Diffraction Pattern crystal->diffraction xray Monochromatic X-ray Beam (e.g., Cu Kα, 1.54 Å) xray->diffraction integrate Integrate Intensities (I+ and I-) diffraction->integrate anomalous_diff Calculate Anomalous Differences (|F+| - |F-|) integrate->anomalous_diff locate_iodine Locate Iodine Substructure anomalous_diff->locate_iodine calculate_phases Calculate Initial Phases locate_iodine->calculate_phases density_mod Density Modification calculate_phases->density_mod model_building Build Atomic Model density_mod->model_building

Caption: SAD phasing workflow using this compound.

  • Data Collection:

    • Collect a single-wavelength diffraction dataset from the this compound-containing crystal. A wavelength near the iodine absorption edge (e.g., from a synchrotron) will maximize the anomalous signal, but data collection at a standard copper Kα wavelength (1.54 Å) is also effective.[1][14]

    • Ensure high redundancy in the data collection to accurately measure the small anomalous differences between Bijvoet pairs (reflections h,k,l and -h,-k,-l).

  • Phasing and Model Building:

    • Process the data and scale the intensities.

    • Use software packages such as SHELX, Phenix, or CCP4 to locate the iodine atoms from the anomalous signal.

    • Calculate initial experimental phases based on the positions of the iodine atoms.

    • Improve the initial electron density map using density modification techniques.

    • Build and refine the atomic model of the protein into the electron density map.

Conclusion

This compound presents a compelling option for experimental phasing in X-ray crystallography. Its site-specific incorporation offers significant advantages in terms of occupancy and isomorphism over traditional soaking methods. The use of a D-amino acid provides the added benefit of proteolytic stability, which can be crucial for challenging protein targets. While requiring an initial investment in molecular biology, the robustness and efficiency of this method, particularly for de novo structure determination of novel proteins, make it a valuable addition to the structural biologist's toolkit. The ability to obtain high-quality phasing data using in-house X-ray sources further enhances its accessibility and utility for a wide range of research applications.

References

A Comparative Guide to 2-iodo-D-phenylalanine for Oncological Imaging: Cross-Validation and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of radiolabeled 2-iodo-D-phenylalanine as a tumor-specific imaging agent. We will delve into its performance, cross-validating the results against its L-isomer, other amino acid-based tracers, and the clinical gold standard, [¹⁸F]FDG. The experimental data and protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and implementing this promising radiopharmaceutical.

The Rationale for Amino Acid Tracers in Oncology

For decades, the cornerstone of metabolic tumor imaging has been 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) Positron Emission Tomography (PET).[1] Its utility is rooted in the Warburg effect, where cancer cells exhibit increased glycolysis.[2] However, [¹⁸F]FDG has well-documented limitations, including high physiological uptake in the brain and an inability to reliably distinguish tumors from inflammatory processes.[1][2]

This has driven the development of alternative tracers that exploit other aspects of tumor metabolism. One of the most successful strategies targets the increased amino acid transport and protein synthesis rates in neoplastic cells.[3] Many cancers prominently overexpress specific amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), making it an excellent target for diagnostic imaging.[3][4][5][6] Radiolabeled amino acid analogs, such as derivatives of phenylalanine and tyrosine, can act as substrates for these transporters, allowing for the visualization of tumors with high specificity.

Spotlight on this compound: A Stereoisomer of Interest

While most research has focused on L-amino acid tracers, as they are the natural substrates for protein synthesis, compelling evidence has emerged for the utility of their D-enantiomers. Early reports indicated a preferential uptake of D-amino acids in some tumor models and suggested that the LAT1 transporter system might lack strict stereospecificity in certain cancer cells.[7] This prompted the development of [¹²³I]-2-iodo-D-phenylalanine for Single Photon Emission Computed Tomography (SPECT), a widely accessible imaging modality.

The primary advantage hypothesized for the D-isomer was the potential for improved imaging characteristics, such as different metabolic fates and clearance kinetics, which could lead to better tumor-to-background contrast and lower radiation doses to non-target organs.[8][9]

Synthesis and Radiolabeling: A Reproducible, Kit-Based Approach

A critical factor for the clinical translation of any radiopharmaceutical is a reliable and straightforward synthesis method. [¹²³I]-2-iodo-D-phenylalanine can be efficiently prepared using a Cu¹⁺-assisted nucleophilic exchange reaction.[10][11] This method is particularly advantageous as it is suitable for kit-based formulations, simplifying routine production in a radiopharmacy setting.

The process typically starts with the 2-bromo-D-phenylalanine precursor, which undergoes an isotopic exchange with radioiodine.

cluster_0 Precursor Synthesis cluster_1 Radiolabeling 2-bromo-D-phenylalanine 2-bromo-D-phenylalanine Cu-assisted\nnucleophilic exchange Cu-assisted nucleophilic exchange 2-bromo-D-phenylalanine->Cu-assisted\nnucleophilic exchange This compound Precursor This compound Precursor Cu-assisted\nnucleophilic exchange->this compound Precursor Precursor Kit Precursor Kit Isotopic Exchange Isotopic Exchange Precursor Kit->Isotopic Exchange Na[123I] Na[123I] Na[123I]->Isotopic Exchange Crude [123I]-2-iodo-D-phenylalanine Crude [123I]-2-iodo-D-phenylalanine Isotopic Exchange->Crude [123I]-2-iodo-D-phenylalanine Purification Purification Crude [123I]-2-iodo-D-phenylalanine->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for synthesis and radiolabeling.

Protocol: Kit-Based Radiolabeling of this compound

This protocol is a self-validating system, where successful execution is confirmed by the final quality control checks.

  • Reconstitution: A lyophilized kit vial containing the this compound precursor, a copper(I) catalyst, and buffering agents is reconstituted with an appropriate volume of sterile water for injection.

  • Radioiodine Addition: A specified activity of no-carrier-added Na[¹²³I] in a sterile solution is added to the reconstituted vial.

  • Incubation: The reaction mixture is heated in a shielded dry bath at a controlled temperature (e.g., 180°C) for a defined period (e.g., 20-30 minutes) to facilitate the isotopic exchange.

  • Purification: After cooling, the crude product is passed through a purification cartridge (e.g., a silver membrane filter) to remove any unreacted radioiodide.[10]

  • Quality Control: The final product is tested for radiochemical purity (typically >99%) using High-Performance Liquid Chromatography (HPLC) and checked for sterility and pyrogenicity before administration.[10][11]

ParameterTypical ValueSource
Radiochemical Yield >98%[10]
Radiochemical Purity >99%[10][11]
Specific Activity ~65 GBq/µmol[11]
Enantiomeric Purity No detectable L-isomer[11]

Table 1: Synthesis and Quality Control Parameters.

Performance Cross-Validation: [¹²³I]-2-iodo-D-phenylalanine vs. Alternatives

The true measure of a radiotracer's utility lies in its performance relative to existing options. Here, we compare [¹²³I]-2-iodo-D-phenylalanine against its direct stereoisomer and other established imaging agents.

Head-to-Head: The D-Isomer vs. The L-Isomer

The most direct and insightful comparison is with [¹²³I]-2-iodo-L-phenylalanine. Both isomers demonstrate high and specific uptake in various tumor models, mediated by the LAT1 transporter.[8][9] However, their in vivo kinetics and biodistribution show critical differences.

  • Kinetics and Clearance: The D-isomer exhibits significantly faster clearance from the blood and a more rapid distribution into the peripheral compartment compared to the L-isomer.[7][8][9] This is a key advantage, as faster background clearance leads to improved tumor contrast at later time points.

  • Tumor Contrast: While initial tumor uptake is similar, the rapid washout of the D-isomer from non-target tissues results in a progressively increasing tumor-to-background ratio. In one study, while only 4% of the initial uptake remained in the tumor at 31 hours, the tumor contrast increased by over 350% by 19 hours post-injection.[7][11]

  • Dosimetry: The faster clearance of the D-isomer from the body results in a lower overall radiation burden to the patient and reduced radiation dose to healthy organs.[8][9]

Parameter[¹²³I]-2-iodo-D -phenylalanine[¹²³I]-2-iodo-L -phenylalanineAdvantageSource
Tumor Uptake High and specificHigh and specificComparable[8][9]
Blood Clearance FastSlowerD-Isomer [8][9]
Tumor Contrast (at 19h) Increased by ~350%Lower increaseD-Isomer [7]
Radiation Dosimetry Low radiation burdenHigher radiation burdenD-Isomer [8]

Table 2: Comparison of D- and L-isomers of [¹²³I]-2-iodophenylalanine.

Comparison with Other Amino Acid Tracers

The field of amino acid imaging is populated by several tracers, most notably [¹⁸F]-labeled compounds for PET, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). While PET offers higher resolution than SPECT, the tracers are not without limitations.

  • [¹⁸F]FET: This is one of the most popular amino acid PET tracers, especially for brain tumors.[4] However, its success in imaging systemic cancers has been more limited.[5][6][12] In a preclinical model of colorectal cancer, a LAT1-targeted antibody tracer showed a tumor-to-muscle ratio of 13:1, whereas [¹⁸F]FET achieved a ratio of only 1.4:1.[12][13] The high contrast achieved with [¹²³I]-2-iodo-D-phenylalanine suggests it could be a valuable SPECT alternative, especially in non-brain tumors.

  • [¹²³I]-IMT: 3-[¹²³I]iodo-α-methyl-L-tyrosine is used for SPECT but suffers from marked long-term accumulation in the kidneys, a drawback not observed with [¹²³I]-2-iodo-D-phenylalanine.[11]

The favorable clearance profile of [¹²³I]-2-iodo-D-phenylalanine, with primary excretion through the kidneys to the bladder and no significant abdominal accumulation, positions it as a strong candidate for imaging tumors throughout the body.[7]

Validation Against the Gold Standard: [¹⁸F]FDG

The ultimate benchmark is [¹⁸F]FDG. Here, [¹²³I]-2-iodo-D-phenylalanine demonstrates two fundamental advantages inherent to amino acid tracers.

  • Specificity for Malignancy: [¹⁸F]FDG accumulates in areas of high glucose metabolism, which includes not only tumors but also sites of inflammation and infection. Studies have shown that [¹²⁵I]-2-iodo-D-phenylalanine has negligible uptake in acute inflammation, unlike [¹⁸F]FDG, providing superior specificity.[7] This is critical for assessing treatment response, where therapy-induced inflammation can confound [¹⁸F]FDG scans.

  • Brain Tumor Imaging: The high physiological uptake of [¹⁸F]FDG in the normal brain cortex creates a high background that can mask or obscure tumors, particularly low-grade gliomas.[1] In contrast, amino acid tracers like [¹²³I]-2-iodo-D-phenylalanine show very low accumulation in healthy brain tissue, resulting in excellent tumor delineation and contrast.[11][14]

Experimental Protocol: In Vivo Biodistribution in a Xenograft Model

To validate the performance claims, a well-designed in vivo study is essential. The following protocol outlines a standard methodology for assessing the biodistribution of [¹²³I]-2-iodo-D-phenylalanine in tumor-bearing mice.

Tumor Inoculation Tumor Inoculation Tumor Growth (1-2 weeks) Tumor Growth (1-2 weeks) Tumor Inoculation->Tumor Growth (1-2 weeks) Tracer Injection (IV) Tracer Injection (IV) Tumor Growth (1-2 weeks)->Tracer Injection (IV) Dynamic Planar Imaging Dynamic Planar Imaging Tracer Injection (IV)->Dynamic Planar Imaging Biodistribution (Dissection) Biodistribution (Dissection) Tracer Injection (IV)->Biodistribution (Dissection) ROI Analysis ROI Analysis Dynamic Planar Imaging->ROI Analysis Data Analysis (%ID/g) Data Analysis (%ID/g) ROI Analysis->Data Analysis (%ID/g) Gamma Counting Gamma Counting Biodistribution (Dissection)->Gamma Counting Gamma Counting->Data Analysis (%ID/g)

References

A Researcher's Guide to 2-Iodo-D-Phenylalanine: Leveraging Steric and Electronic Effects for Structural Control

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of peptide engineering and drug discovery, the site-specific incorporation of non-natural amino acids (nnAAs) has emerged as a powerful strategy to imbue peptides and proteins with novel functionalities, enhanced stability, and refined structural characteristics.[1][2] Among the diverse arsenal of available nnAAs, 2-iodo-D-phenylalanine stands out as a particularly intriguing building block. Its unique combination of a bulky ortho-iodine substituent and the D-enantiomeric configuration offers researchers precise control over local conformation and the potential to introduce novel non-covalent interactions.

This guide provides an in-depth comparison of this compound with its natural and synthetic analogs, supported by experimental data and detailed protocols. We will explore the fundamental principles behind its structural impact and equip researchers with the knowledge to strategically employ this versatile amino acid in their own work.

The Core Principle: How this compound Imparts Structural Change

The profound influence of this compound on peptide and protein structure stems from two primary features:

  • Steric Hindrance: The large van der Waals radius of the iodine atom, positioned at the ortho position of the phenyl ring, creates significant steric bulk. This bulkiness restricts the rotational freedom of the amino acid's side chain (the chi (χ) torsion angles), forcing it to adopt a more defined and often predictable conformation.[3][4] This is in stark contrast to the relatively unhindered rotation of the phenyl group in natural L- or D-phenylalanine. This conformational constraint can be a powerful tool for locking a peptide into a specific bioactive conformation, thereby enhancing its affinity for a target receptor or enzyme.

  • Halogen Bonding: Beyond simple steric effects, the iodine atom can participate in a highly directional, non-covalent interaction known as a halogen bond.[5][6] In a halogen bond, the electropositive region on the outer surface of the iodine atom (the "sigma-hole") interacts favorably with an electron-dense atom, such as a backbone carbonyl oxygen or a water molecule.[7][8] This interaction, with an energy comparable to a hydrogen bond, can further stabilize local structural motifs and mediate specific intermolecular contacts, contributing to both the stability and binding affinity of the modified peptide or protein.[8]

Comparative Analysis: this compound vs. Alternatives

The decision to incorporate this compound should be made with a clear understanding of its properties relative to other amino acids. The following table provides a comparative overview:

PropertyD-Phenylalanine4-Iodo-D-Phenylalanine[9]This compound
Primary Structural Impact Flexible side chain, primarily hydrophobic interactions.Introduces a halogen bond donor at the para position with minimal steric hindrance to side-chain rotation.Induces significant conformational restriction due to ortho-iodine; potential for halogen bonding.
Side Chain Flexibility HighHighLow
Potential for Halogen Bonding NoYesYes
Key Application Baseline for comparison; general hydrophobic packing.Probing for halogen bond interactions without major conformational changes.[10]Inducing specific turns or folds; enhancing binding affinity through conformational locking.
Metabolic Stability Susceptible to proteolysis (if L-enantiomer). D-enantiomers generally increase proteolytic resistance.[11]D-enantiomer enhances proteolytic resistance.D-enantiomer enhances proteolytic resistance; ortho-substitution may further hinder protease recognition.

Experimental Workflows for Assessing Structural Impact

A robust assessment of the structural consequences of this compound incorporation requires a multi-faceted experimental approach. The following workflow outlines the key steps, from synthesis to detailed structural analysis.

G cluster_0 Synthesis & Purification cluster_1 Initial Structural Assessment cluster_2 High-Resolution Structure & Dynamics cluster_3 Stability Analysis SPPS Solid-Phase Peptide Synthesis (Protocol 1) Purification RP-HPLC Purification SPPS->Purification CD Circular Dichroism (Protocol 2) Purification->CD Assess secondary structure NMR NMR Spectroscopy (Protocol 3) Purification->NMR Determine 3D structure & side-chain orientation TSA Thermal Shift Assay (Protocol 4) Purification->TSA Quantify thermal stability G cluster_0 Ligand Design Strategy cluster_1 GPCR Signaling Start Flexible Peptide Ligand (Low Affinity) Incorporate Incorporate 2-Iodo-D-Phe to constrain conformation Start->Incorporate Result Conformationally Locked Ligand (High Affinity & Selectivity) Incorporate->Result GPCR GPCR Result->GPCR Binds with high affinity G_Protein G-Protein Activation GPCR->G_Protein Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

References

A Head-to-Head Comparison of Protein Labeling Techniques for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Labeling Strategy

For researchers, scientists, and drug development professionals, the ability to accurately visualize and track proteins of interest is fundamental to unraveling complex biological processes. The choice of a protein labeling technique can significantly impact experimental outcomes, influencing everything from signal brightness and stability to the very function of the protein under investigation. This guide provides an in-depth, comparative analysis of three widely used labeling methodologies: traditional amine-reactive chemical labeling, and the more recent enzymatic approaches utilizing SNAP-tag® and HaloTag® technologies. By understanding the underlying principles, performance characteristics, and practical considerations of each, you can make an informed decision to best suit your specific research needs.

The Fundamental Divide: Chemical vs. Enzymatic Labeling

Protein labeling strategies can be broadly categorized into two main approaches: chemical and enzymatic.[1]

Chemical labeling involves the direct covalent attachment of a label to specific amino acid residues on the protein surface.[2] The most common method targets primary amines on lysine residues and the N-terminus using N-hydroxysuccinimide (NHS) esters.[3] This approach is versatile and cost-effective but can lead to a heterogeneous population of labeled proteins, as the number and location of accessible amines can vary.[1] This lack of site-specificity can sometimes interfere with the protein's function.[4]

Enzymatic labeling , on the other hand, offers a site-specific approach.[1] This is achieved by genetically fusing a small protein tag (like SNAP-tag or HaloTag) to the protein of interest.[5] These tags are engineered enzymes that specifically and covalently react with a corresponding substrate, which carries the desired label (e.g., a fluorescent dye).[6] This results in a homogeneously labeled protein population with the label attached at a precise location, minimizing the risk of functional disruption.[1]

Case Study: A Comparative Analysis of Amine-Reactive, SNAP-tag, and HaloTag Labeling

To provide a clear, evidence-based comparison, we will examine a hypothetical case study based on published data, focusing on three critical performance metrics: labeling efficiency, photostability, and the impact on protein function.

Experimental Design

Imagine we are studying a hypothetical enzyme, "Kinase X," and we want to visualize its localization in live cells using fluorescence microscopy. We will compare three labeling strategies:

  • Amine-reactive labeling: Purified Kinase X is labeled with an NHS-ester of a far-red fluorescent dye.

  • SNAP-tag labeling: Kinase X is expressed as a fusion protein with a SNAP-tag and then labeled with a far-red fluorescent substrate.

  • HaloTag labeling: Kinase X is expressed as a fusion protein with a HaloTag and then labeled with a far-red fluorescent substrate.

Data Presentation: A Quantitative Comparison
Parameter Amine-Reactive (NHS-Ester) SNAP-tag HaloTag
Labeling Specificity Non-specific (Lysine residues, N-terminus)Site-specificSite-specific
Labeling Efficiency Variable, dependent on accessible aminesHighHigh
Brightness (Relative Fluorescence) Dependent on dye and degree of labelingGoodExcellent (up to 9-fold brighter than SNAP-tag with some far-red dyes)[7]
Photostability (Time to 50% signal loss) Dye-dependentGoodExcellent (more photostable than SNAP-tag)[7][8]
Impact on Protein Function (Kinase Activity) Potential for significant reductionMinimal to noneMinimal to none

Delving Deeper: The Causality Behind the Data

Labeling Efficiency and Specificity: The Power of Directed Labeling

Amine-reactive labeling, while straightforward, often results in a mixed population of proteins with varying numbers of labels attached at different positions.[1] This heterogeneity can complicate quantitative analysis. In contrast, enzymatic methods like SNAP-tag and HaloTag provide a one-to-one labeling stoichiometry at a predetermined site, ensuring a uniformly labeled protein population.[6] This is particularly crucial for single-molecule studies where precise stoichiometry is essential.[9][10]

Brightness and Photostability: A Clear Winner for Demanding Applications

For applications like super-resolution microscopy and long-term live-cell imaging, the brightness and photostability of the fluorescent signal are paramount.[5] In a direct comparison for super-resolution microscopy, HaloTag labeled with far-red rhodamine derivatives was found to be up to 9-fold brighter than SNAP-tag with the equivalent dye.[7] Furthermore, multiple studies have demonstrated that HaloTag conjugates exhibit superior photostability compared to SNAP-tag conjugates.[7][8] This means that under continuous illumination, the fluorescent signal from a HaloTag-labeled protein will last significantly longer, enabling the acquisition of more data points before photobleaching occurs.[7] While the photostability of amine-reactively labeled proteins is entirely dependent on the chosen dye, the inherent properties of the enzymatic tags and their interaction with the substrate can enhance the overall performance of the attached fluorophore.[11]

Preserving Protein Function: A Key Advantage of Enzymatic Tagging

A significant concern with chemical labeling is the potential for the label to interfere with the protein's biological activity.[4] Since NHS esters react with lysine residues, which can be present in active sites or at protein-protein interaction interfaces, such labeling can lead to a loss of function.[3] Enzymatic tags, being fused at the N- or C-terminus or in a flexible loop, are less likely to disrupt the protein's native structure and function.[1] This is a critical consideration for any experiment where the biological activity of the labeled protein is being investigated.

Experimental Protocols: A Step-by-Step Guide

To ensure the integrity of your research, here are detailed methodologies for the key labeling techniques discussed.

Protocol 1: Amine-Reactive Labeling of a Protein

This protocol is a standard procedure for labeling proteins with amine-reactive fluorescent dyes.

Materials:

  • Purified protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 8.3)

  • Amine-reactive fluorescent dye (e.g., NHS-ester)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.[12]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]

  • Labeling Reaction: While gently stirring, add a 5- to 20-fold molar excess of the dye stock solution to the protein solution.[12]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[12]

  • Purification: Remove unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[12]

Diagram: Amine-Reactive Labeling Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification protein Protein in Amine-Free Buffer mix Mix Protein and Dye (1-2h, RT, Dark) protein->mix dye NHS-Ester Dye in DMSO/DMF dye->mix purify Size-Exclusion Chromatography mix->purify labeled_protein Labeled Protein purify->labeled_protein

Caption: Workflow for amine-reactive protein labeling.

Protocol 2: SNAP-tag and HaloTag Labeling in Live Cells

This protocol describes a general procedure for labeling SNAP-tag or HaloTag fusion proteins in living cells.

Materials:

  • Mammalian cells expressing the SNAP-tag or HaloTag fusion protein

  • SNAP-tag or HaloTag fluorescent ligand

  • Cell culture medium

  • Imaging buffer (e.g., HBSS)

Procedure:

  • Cell Culture: Plate the cells expressing the fusion protein on a suitable imaging dish.

  • Prepare Labeling Solution: Dilute the SNAP-tag or HaloTag fluorescent ligand in pre-warmed cell culture medium to the desired final concentration (typically 1-5 µM).

  • Labeling: Replace the cell culture medium with the labeling solution and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the labeling solution and wash the cells three times with fresh, pre-warmed cell culture medium or imaging buffer.

  • Imaging: The cells are now ready for fluorescence microscopy.

Diagram: Enzymatic Labeling Workflow in Live Cells

G cluster_expression Protein Expression cluster_labeling Labeling cluster_wash Washing & Imaging cells Cells Expressing Tag-Fusion Protein add_ligand Add Fluorescent Ligand (15-30 min, 37°C) cells->add_ligand wash Wash to Remove Unbound Ligand add_ligand->wash image Live-Cell Imaging wash->image

References

Safety Operating Guide

Navigating the Safe Handling of 2-Iodo-D-Phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the safe handling of 2-Iodo-D-Phenylalanine, a crucial amino acid derivative in medicinal chemistry and biochemical research.[1][2] By understanding the inherent properties of this compound and adhering to rigorous safety protocols, you can mitigate risks and ensure a secure laboratory environment.

Understanding the Compound: Why Caution is Critical

This compound is a valuable tool in the synthesis of novel pharmaceuticals, particularly peptide-based drugs.[1] Its unique iodine substitution enhances biological activity, making it a key component in cancer research and neuropharmacology.[1][3] However, as with many halogenated organic compounds, it is prudent to handle it with a comprehensive safety strategy. While some sources indicate it is not classified as a hazardous substance, others suggest it may cause skin and eye irritation and could be harmful if inhaled or ingested.[4][5][6] Therefore, a proactive and cautious approach to handling is essential.

Core Safety Directives: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is your first and most critical line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles complying with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a risk of splashing.[7][8]Protects against splashes that can cause eye irritation.[4][6]
Hands Chemical-resistant gloves (e.g., Neoprene or Nitrile).[9] Always inspect gloves for degradation or punctures before use.Prevents direct skin contact and potential irritation.[4][6][9]
Body A buttoned, knee-length laboratory coat. For larger quantities or situations with a higher risk of spills, consider a chemical-resistant apron or suit.[9][10]Protects skin and personal clothing from accidental spills.[4]
Feet Closed-toe shoes.Protects feet from accidental spills.[9]
Respiratory Generally not required under normal use conditions with adequate ventilation.[7] However, if dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[7][10][11]Prevents inhalation of airborne particles which may cause respiratory tract irritation.[4][6]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7] Keep the container tightly closed.[7] Storage at 0-8°C is also recommended.[1]

Handling and Use

The following workflow diagram illustrates the key steps for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE Ventilation Work in a Fume Hood or Well-Ventilated Area Prep->Ventilation Ensure Safety First Weigh Weigh Solid Compound Ventilation->Weigh Minimize Inhalation Risk Dissolve Prepare Solution Weigh->Dissolve Proceed with Experiment Decontaminate Decontaminate Work Area Dissolve->Decontaminate After Experiment Completion Doff Doff PPE Correctly Decontaminate->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before beginning any work, ensure you are in a well-ventilated area, preferably a chemical fume hood, to prevent the formation and inhalation of dust.[4] Confirm that an eyewash station and safety shower are easily accessible.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: When weighing the solid compound, do so carefully to avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, thoroughly decontaminate the work area. Remove PPE carefully to avoid cross-contamination and wash your hands thoroughly.

Emergency Procedures: A Rapid Response Plan

In the event of an accidental exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[12]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[4][12]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[4][13]

In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, sweep up the spilled solid, avoiding dust formation, and place it in a suitable, closed container for disposal.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Collection: Collect all waste, including unused product and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container suitable for chemical waste.[4]

  • Labeling: The waste container must be labeled as hazardous waste with the full chemical name.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Do not dispose of it down the drain or in the regular trash.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram outlines the decision-making process for the disposal of this compound.

Disposal_Plan Start Waste Generated Container Place in Labeled, Sealed Container Start->Container Hazardous Treat as Hazardous Waste Container->Hazardous Licensed Contact Licensed Waste Disposal Service Hazardous->Licensed Follow Follow Institutional and Regulatory Guidelines Licensed->Follow

Caption: Disposal plan for this compound waste.

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound in your research endeavors, contributing to a culture of safety and scientific excellence in your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.